molecular formula C37H66N7O17P3S B15550635 12-Methylpentadecanoyl-CoA

12-Methylpentadecanoyl-CoA

Cat. No.: B15550635
M. Wt: 1005.9 g/mol
InChI Key: WJORRCMQZYOFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Methylpentadecanoyl-CoA is a useful research compound. Its molecular formula is C37H66N7O17P3S and its molecular weight is 1005.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H66N7O17P3S

Molecular Weight

1005.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methylpentadecanethioate

InChI

InChI=1S/C37H66N7O17P3S/c1-5-14-25(2)15-12-10-8-6-7-9-11-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)

InChI Key

WJORRCMQZYOFBD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Role of 12-Methylpentadecanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA molecule that is presumed to play a role in cellular energy metabolism and lipid homeostasis. As a C16 iso-fatty acid, its metabolism is intertwined with the pathways governing branched-chain fatty acid (BCFA) synthesis and degradation. While specific data on this compound is limited in current scientific literature, its biological functions can be inferred from the well-established metabolic pathways of similar BCFAs. This guide provides a comprehensive overview of the predicted synthesis, degradation, and cellular roles of this compound, supported by general experimental protocols and pathway diagrams to facilitate further research into this specific molecule.

Introduction

Fatty acyl-CoAs are central intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation, as building blocks for complex lipids, and as signaling molecules. Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon chain. While less abundant than their straight-chain counterparts, BCFAs are integral components of cell membranes, particularly in bacteria, and are also found in mammalian tissues where they are obtained from the diet or synthesized de novo. This compound, a 16-carbon saturated fatty acyl-CoA with a methyl group at the 12th carbon, is an example of an iso-BCFA. Its metabolic fate is crucial for understanding the broader implications of BCFA metabolism in health and disease.

Predicted Synthesis of this compound

The de novo synthesis of methyl-branched fatty acids is carried out by the fatty acid synthase (FASN) complex. While FASN predominantly utilizes acetyl-CoA and malonyl-CoA to produce straight-chain fatty acids, it can also incorporate methylmalonyl-CoA as an extender unit, leading to the formation of methyl-branched fatty acids. The synthesis of this compound is predicted to follow the general scheme of fatty acid synthesis with the incorporation of a methylmalonyl-CoA molecule at a specific elongation step.

Synthesis_of_12_Methylpentadecanoyl_CoA cluster_cytosol Cytosol Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase FASN Fatty Acid Synthase (FASN) Methylmalonyl_CoA->FASN 12_Methylpentadecanoyl_ACP 12-Methylpentadecanoyl-ACP (C16-iso) FASN->12_Methylpentadecanoyl_ACP Elongation Myristoyl_ACP Myristoyl-ACP (C14) Myristoyl_ACP->FASN 12_Methylpentadecanoyl_CoA This compound 12_Methylpentadecanoyl_ACP->12_Methylpentadecanoyl_CoA Acyl-ACP Thioesterase

Figure 1: Predicted synthesis pathway of this compound.

Predicted Degradation of this compound

The catabolism of this compound is expected to proceed primarily through the β-oxidation pathway. Due to the methyl group being on an even-numbered carbon (C12), it does not sterically hinder the enzymes of β-oxidation. Therefore, unlike some other BCFAs, α-oxidation is likely not a prerequisite for its degradation. The β-oxidation of BCFAs predominantly occurs in peroxisomes, especially for longer chain variants. The process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA and, in the final cycle for an iso-BCFA, isobutyryl-CoA.

Degradation_of_12_Methylpentadecanoyl_CoA cluster_peroxisome Peroxisome 12_Methylpentadecanoyl_CoA This compound (C16-iso) beta_oxidation β-Oxidation Cycles (6 cycles) 12_Methylpentadecanoyl_CoA->beta_oxidation Acetyl_CoA Acetyl-CoA (x6) beta_oxidation->Acetyl_CoA Isobutyryl_CoA Isobutyryl-CoA beta_oxidation->Isobutyryl_CoA TCA_Cycle TCA Cycle Substrates Acetyl_CoA->TCA_Cycle Isobutyryl_CoA->TCA_Cycle Further Metabolism

Figure 2: Predicted peroxisomal β-oxidation of this compound.

Quantitative Data

As of the latest literature review, specific quantitative data for the enzyme kinetics, cellular concentrations, and metabolic flux of this compound are not available. The following table is provided as a template for researchers to populate as data becomes available through the application of the experimental protocols outlined in the subsequent section.

ParameterValueCell/Tissue TypeConditionsReference
Enzyme Kinetics
Acyl-CoA Dehydrogenase (BCFA-specific)
Km for this compoundData not available
VmaxData not available
Cellular Concentration
This compoundData not available
Metabolic Flux
Rate of β-oxidationData not available

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound metabolism.

Synthesis of this compound

The synthesis of this compound for use as a standard or substrate can be achieved through chemical synthesis from 12-methylpentadecanoic acid.

Materials:

  • 12-methylpentadecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase or a chemical coupling agent (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide)

  • Appropriate buffers and organic solvents

Procedure (Enzymatic):

  • Dissolve 12-methylpentadecanoic acid in a suitable buffer containing ATP and MgCl2.

  • Add Coenzyme A to the solution.

  • Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

  • Monitor the reaction progress by HPLC or LC-MS.

  • Purify the resulting this compound using solid-phase extraction or preparative HPLC.

Measurement of this compound β-Oxidation

This protocol is adapted from methods used for measuring the oxidation of other fatty acids and can be applied to cell cultures or isolated mitochondria.

Materials:

  • Radiolabeled ([14C] or [3H]) 12-methylpentadecanoic acid (requires custom synthesis)

  • Cultured cells (e.g., hepatocytes, fibroblasts) or isolated mitochondria

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Scintillation cocktail and counter

Procedure:

  • Synthesize radiolabeled this compound from radiolabeled 12-methylpentadecanoic acid as described in Protocol 5.1.

  • Incubate the cells or mitochondria with the radiolabeled this compound in the assay buffer.

  • After the desired incubation time, stop the reaction by adding perchloric acid.

  • Separate the unmetabolized substrate from the acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs) by centrifugation.

  • Measure the radioactivity in the acid-soluble supernatant using a scintillation counter.

  • The rate of β-oxidation is calculated from the amount of radioactivity incorporated into the acid-soluble fraction per unit of time and protein.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., 13C-labeled palmitoyl-CoA)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water mixture)

  • LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)

Procedure:

  • Homogenize the cell or tissue sample in the presence of the internal standard in the cold extraction solvent.

  • Centrifuge the homogenate to pellet the proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Analyze the extract by LC-MS/MS using multiple reaction monitoring (MRM) to specifically detect and quantify this compound and the internal standard.

  • Construct a calibration curve using known concentrations of a purified this compound standard to determine the absolute concentration in the sample.

Logical Workflow for Investigating the Role of this compound

The following diagram illustrates a logical workflow for elucidating the biological role of this compound.

Workflow cluster_workflow Investigative Workflow A Synthesize this compound and Radiolabeled Analog B Develop and Validate LC-MS/MS Quantification Method A->B C Measure Cellular β-Oxidation Rate A->C D Quantify Endogenous Levels in Different Tissues/Cell Lines B->D G Elucidate Biological Role C->G E Investigate Impact on Lipidome and Transcriptome D->E F Identify Interacting Proteins (e.g., Acyl-CoA Binding Proteins) D->F D->G E->G F->G

Figure 3: A logical workflow for the research and characterization of this compound.

Conclusion and Future Directions

While the precise biological role of this compound remains to be fully elucidated, its predicted metabolism as a branched-chain fatty acyl-CoA suggests its involvement in cellular energy homeostasis and lipid metabolism. The lack of specific data highlights a significant knowledge gap and an opportunity for future research. The experimental protocols and workflows provided in this guide offer a framework for researchers to begin to unravel the specific functions of this molecule. Future studies should focus on the quantitative analysis of this compound in various biological systems, the identification of the specific enzymes involved in its metabolism, and its potential role in signaling pathways and disease states. Such investigations will be crucial for a complete understanding of the complex landscape of fatty acid metabolism.

Synthesis Pathway of Anteiso-Branched-Chain Fatty Acyl-CoA in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the bacterial synthesis pathway for anteiso-branched-chain fatty acids (BCFA), focusing on the formation of long-chain fatty acyl-CoAs such as 12-methyltetradecanoyl-CoA and 14-methylpentadecanoyl-CoA. Branched-chain fatty acids are crucial components of the cell membrane in many bacterial species, influencing membrane fluidity and adaptation to environmental stress. Understanding this pathway is critical for the development of novel antimicrobial agents and for metabolic engineering applications. This document details the enzymatic steps, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic and experimental workflows.

Introduction to Branched-Chain Fatty Acid Synthesis

Bacteria employ a type II fatty acid synthase (FASII) system to produce a diverse array of fatty acids that are essential for their survival. Unlike the type I system found in mammals, the bacterial FASII system consists of a series of discrete, monofunctional enzymes. Branched-chain fatty acids, primarily of the iso and anteiso series, are major constituents of the membrane lipids in many bacterial genera, including Bacillus, Staphylococcus, and Listeria.

The structure of these BCFAs is determined by the primer molecule that initiates the synthesis. While iso-series fatty acids are typically derived from the amino acids valine and leucine, anteiso-series fatty acids with an odd number of carbon atoms originate from the catabolism of L-isoleucine.[1] This guide focuses on the anteiso pathway, which leads to the synthesis of molecules like 12-methyltetradecanoyl-CoA (anteiso-C15:0-CoA).

The Synthesis Pathway of Anteiso-Fatty Acyl-CoA

The synthesis of anteiso-fatty acyl-CoA is a multi-step process that begins with the conversion of L-isoleucine into the primer molecule, 2-methylbutyryl-CoA, followed by iterative elongation cycles catalyzed by the FASII enzyme complex.

Primer Synthesis: From Isoleucine to 2-Methylbutyryl-CoA

The initial and committing steps involve the conversion of the branched-chain amino acid L-isoleucine into its corresponding acyl-CoA primer.

  • Transamination: L-Isoleucine is first deaminated by a branched-chain amino acid aminotransferase (IlvE) to form α-keto-β-methylvalerate.[2]

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][4] This multi-enzyme complex converts α-keto-β-methylvalerate into 2-methylbutyryl-CoA, the primer for all odd-numbered anteiso-fatty acids.[3][5]

Elongation Cycles: The FASII Pathway

The 2-methylbutyryl-CoA primer enters the fatty acid elongation cycle, where it is extended by the sequential addition of two-carbon units derived from malonyl-CoA. Each cycle consists of four enzymatic reactions, with the intermediate acyl chain covalently attached to an Acyl Carrier Protein (ACP).

  • Initiation (Condensation): The first condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH). This enzyme condenses the 2-methylbutyryl-CoA primer with malonyl-ACP to form β-keto-4-methylhexanoyl-ACP.[6] The substrate specificity of FabH is a key determinant of the types of fatty acids a bacterium can produce.[7][8]

  • First Reduction: The β-ketoacyl-ACP intermediate is reduced by β-ketoacyl-ACP reductase (FabG), using NADPH as a cofactor, to form β-hydroxyacyl-ACP.

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ), creating a trans-2-enoyl-ACP intermediate.

  • Second Reduction: The double bond of the enoyl-ACP intermediate is reduced by enoyl-ACP reductase (FabI), also using NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting molecule.

This four-step cycle is repeated multiple times. For the synthesis of 12-methyltetradecanoyl-ACP (anteiso-C15:0-ACP), the initial 2-methylbutyryl-ACP (C5) undergoes five elongation cycles. The final fatty acyl-ACP can then be utilized for phospholipid synthesis or converted to its CoA ester.

Pathway Visualization

The following diagram illustrates the synthesis pathway from L-isoleucine to 12-methyltetradecanoyl-CoA.

Synthesis_Pathway cluster_primer Primer Synthesis cluster_elongation FASII Elongation Cycle cluster_product Final Product L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate IlvE 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Acyl-ACP_C5 Acyl-ACP_C5 2-Methylbutyryl-CoA->Acyl-ACP_C5 ACP Transferase beta-Ketoacyl-ACP_C7 beta-Ketoacyl-ACP_C7 Acyl-ACP_C5->beta-Ketoacyl-ACP_C7 FabH beta-Hydroxyacyl-ACP_C7 beta-Hydroxyacyl-ACP_C7 beta-Ketoacyl-ACP_C7->beta-Hydroxyacyl-ACP_C7 FabG (NADPH) Malonyl-CoA Malonyl-CoA Malonyl-CoA->beta-Ketoacyl-ACP_C7 x5 Cycles trans-2-Enoyl-ACP_C7 trans-2-Enoyl-ACP_C7 beta-Hydroxyacyl-ACP_C7->trans-2-Enoyl-ACP_C7 FabZ Acyl-ACP_C7 Acyl-ACP_C7 trans-2-Enoyl-ACP_C7->Acyl-ACP_C7 FabI (NADPH) Elongated_Product 12-Methyltetradecanoyl-ACP (anteiso-C15:0-ACP) Acyl-ACP_C7->Elongated_Product FabB/F + 4 Cycles 12-Methyltetradecanoyl-CoA 12-Methyltetradecanoyl-CoA Elongated_Product->12-Methyltetradecanoyl-CoA Acyl-ACP Thioesterase/ Transferase

Caption: Synthesis pathway of 12-methyltetradecanoyl-CoA from L-isoleucine in bacteria.

Quantitative Data

The efficiency and specificity of the synthesis pathway are governed by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in the pathway, primarily from bacteria known to produce BCFAs.

Table 1: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
SubstrateOrganismKm (µM)Vmax (nmol/min/mg)Reference
α-Keto-β-methylvalerateBacillus subtilis14125[5]
α-KetoisocaproateBacillus subtilis20110[5]
α-KetoisovalerateBacillus subtilis3395[5]

Note: Data represents the specificity of the BCKDH complex for various α-keto acids derived from branched-chain amino acids.

Table 2: Substrate Specificity of β-Ketoacyl-ACP Synthase III (FabH)
Acyl-CoA PrimerOrganismKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Acetyl-CoAStaphylococcus aureus3730.04107[7]
Butyryl-CoAStaphylococcus aureus201.1256,000[7]
Isobutyryl-CoAStaphylococcus aureus371.3335,945[7]
2-Methylbutyryl-CoAStaphylococcus aureus-(High Activity)-[9]
Acetyl-CoAEscherichia coli6.51.3200,000[7]

Note: The data highlights the preference of S. aureus FabH for branched-chain primers, in contrast to E. coli FabH which strongly prefers the straight-chain primer acetyl-CoA.

Experimental Protocols

The study of bacterial fatty acid synthesis involves several key experimental procedures. This section provides detailed methodologies for the analysis of bacterial fatty acid composition and for assaying the activity of the initial condensing enzyme, FabH.

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol describes the extraction of total fatty acids from bacterial cells and their conversion to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

Materials:

  • Bacterial cell pellet

  • Methanol (B129727), Chloroform, Hexane (B92381) (GC grade)

  • 1.25 M HCl in anhydrous methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., heptadecanoic acid)

  • Glass tubes with Teflon-lined caps

  • Heat block or water bath

  • Gas chromatograph with a mass spectrometer detector

Procedure:

  • Cell Harvesting: Centrifuge a late-stationary phase bacterial culture (e.g., 5 mL) to pellet the cells. Wash the pellet with sterile saline and then lyophilize to dryness.

  • Internal Standard: Add a known amount of internal standard (e.g., 100 µg of heptadecanoic acid) to the dry cell pellet.

  • Transesterification: Add 1 mL of 1.25 M HCl in methanol to the tube. Seal tightly and heat at 80°C for 1 hour. This process simultaneously extracts and methylates the fatty acids.

  • Extraction: Cool the sample to room temperature. Add 1 mL of hexane and vortex vigorously for 1 minute. Add 1 mL of saturated NaCl solution and vortex again.

  • Phase Separation: Centrifuge at low speed (e.g., 2,000 x g) for 5 minutes to separate the phases.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS. Use a suitable column (e.g., HP-5ms) and a temperature program designed to separate fatty acids (e.g., initial temp 100°C, ramp to 250°C).

  • Data Analysis: Identify FAME peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards. Quantify the fatty acids relative to the internal standard.

Spectrophotometric Assay for FabH Activity

This coupled enzyme assay measures the activity of FabH by monitoring the consumption of NADPH by the subsequent, non-rate-limiting enzyme, FabG.[8]

Materials:

  • Purified FabH enzyme

  • Purified FabG enzyme (as the coupling enzyme)

  • Malonyl-CoA

  • Acyl-CoA primer (e.g., 2-methylbutyryl-CoA)

  • NADPH

  • Acyl Carrier Protein (ACP)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in the assay buffer containing malonyl-CoA (e.g., 200 µM), ACP (e.g., 100 µM), NADPH (e.g., 150 µM), and a saturating amount of purified FabG.

  • Initiation: To initiate the reaction, add the acyl-CoA primer (at various concentrations if determining Km) and the purified FabH enzyme to the reaction mixture.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculation: Calculate the rate of reaction using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1). One mole of acyl-CoA condensed corresponds to one mole of NADPH oxidized.

  • Controls: Run control reactions lacking FabH or the acyl-CoA primer to account for any background NADPH oxidation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the identification and quantification of bacterial fatty acids.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis cluster_result Result Culture Bacterial Culture (Late Stationary Phase) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lyophilize Lyophilization (Dry Cell Pellet) Harvest->Lyophilize Derivatize Transesterification (HCl/Methanol, 80°C) Lyophilize->Derivatize Add Internal Std. Extract Hexane Extraction Derivatize->Extract Separate Phase Separation Extract->Separate Collect Collect Organic Phase (FAMEs) Separate->Collect GCMS GC-MS Analysis Collect->GCMS Identify Peak Identification (Retention Time & Mass Spectra) GCMS->Identify Quantify Quantification (vs. Internal Standard) Identify->Quantify Profile Fatty Acid Profile Quantify->Profile

References

The Enzymatic Formation of 12-Methylpentadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of 12-methylpentadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA. It details the biosynthetic pathway, the key enzymes involved, their kinetic properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development who are interested in the metabolism of branched-chain fatty acids and the enzymes that produce them.

Introduction

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria, where they play a crucial role in regulating membrane fluidity.[1] 12-Methylpentadecanoic acid is an example of an anteiso-BCFA, characterized by a methyl branch on the antepenultimate carbon atom. The activated form of this fatty acid, this compound, is a key intermediate in the synthesis of lipids containing this branched-chain acyl group. Understanding the enzymatic machinery responsible for its formation is critical for developing novel antimicrobial agents that target bacterial fatty acid synthesis and for various biotechnological applications.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the amino acid L-isoleucine and involves a series of enzymatic reactions catalyzed by both dedicated and general fatty acid synthesis enzymes. The overall pathway can be divided into three main stages: initiation, elongation, and activation.

Initiation: Formation of the Branched-Chain Primer

The synthesis of anteiso-fatty acids is initiated with a specific branched-chain primer derived from L-isoleucine.[2]

  • Transamination of L-isoleucine: The first step is the conversion of L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain amino acid transaminase.

  • Oxidative decarboxylation: α-Keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[3] 2-methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) system.

Elongation: Chain Extension by Fatty Acid Synthase

The 2-methylbutyryl-CoA primer is subsequently elongated by the fatty acid synthase (FAS) system. In bacteria, this is typically a type II FAS system, where the enzymes are individual, soluble proteins. The elongation cycle involves the sequential addition of two-carbon units derived from malonyl-CoA.[2]

The key steps in each elongation cycle are:

  • Condensation: The initial and rate-limiting step of elongation is the condensation of the acyl-CoA primer (or the growing acyl-acyl carrier protein [ACP]) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH) for the first cycle, and subsequently by β-ketoacyl-ACP synthase I (FabB) and II (FabF).[4]

  • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase (FabG), using NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP, a reaction catalyzed by a β-hydroxyacyl-ACP dehydratase (FabZ or FabA).

  • Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP by an enoyl-ACP reductase (FabI), using NADH or NADPH.

This cycle is repeated multiple times, adding two carbons in each round, until the desired chain length is achieved. For the synthesis of 12-methylpentadecanoic acid (a C16 fatty acid), the C5 primer (2-methylbutyryl-CoA) undergoes five and a half elongation cycles. In some organisms, very-long-chain fatty acid elongases (ELOVLs) may be involved in the further elongation of branched-chain acyl-CoAs.[5][6]

Activation: Formation of this compound

The final step is the activation of the free fatty acid, 12-methylpentadecanoic acid, to its CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase (ACS) or ligase (ACSL), which utilizes ATP and Coenzyme A.[7][8] This activation is essential for the incorporation of the fatty acid into complex lipids.

Key Enzymes and Their Kinetic Properties

The enzymatic formation of this compound is dependent on the coordinated action of several key enzymes. The substrate specificity and kinetic parameters of these enzymes determine the efficiency and product profile of the pathway.

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

The BCKAD complex is a large, multi-enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids.[3] It is a critical control point in the biosynthesis of branched-chain fatty acids.

β-Ketoacyl-ACP Synthase III (FabH)

FabH initiates fatty acid synthesis by catalyzing the condensation of an acyl-CoA primer with malonyl-ACP. The substrate specificity of FabH is a major determinant of whether a bacterium produces straight-chain or branched-chain fatty acids.[6] Bacterial FabH enzymes have been shown to have a preference for branched-chain acyl-CoA primers like 2-methylbutyryl-CoA, especially at lower temperatures.[6]

Fatty Acid Synthase (FAS) Elongation Enzymes

The subsequent elongation cycles are carried out by the other components of the FAS system (FabB, FabF, FabG, FabZ/A, FabI). The overall turnover number for branched-chain fatty acid synthesis is generally lower than that for straight-chain fatty acid synthesis, indicating a preference of the FAS complex for straight-chain substrates.[9]

Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases activate free fatty acids to their corresponding acyl-CoA esters. These enzymes exhibit broad substrate specificity for fatty acids of different chain lengths and branching patterns.[10]

Table 1: Summary of Kinetic Data for Key Enzymes in Branched-Chain Fatty Acid Synthesis

EnzymeSubstrate(s)Organism/SystemKm (µM)kcat (s-1)Reference(s)
Metazoan FASAcetyl-CoA, Methylmalonyl-CoAMetazoan (in vitro)-0.0176 ± 0.0014[9][11]
Ketoacyl Synthase (KS)Decanoyl-ACP, Methylmalonyl-ACPMetazoan (in vitro)--[9]
S. aureus FabHAcetyl-CoAE. coli (recombinant)6.18 ± 0.90.27[4]
S. aureus FabHButyryl-CoAE. coli (recombinant)2.32 ± 0.120.715[4]
S. aureus FabHIsobutyryl-CoAE. coli (recombinant)0.32 ± 0.041.63[4]
S. aureus FabHMalonyl-ACPE. coli (recombinant)1.76 ± 0.40-[4]
E. coli FabHAcetyl-CoAE. coli40-[12]
E. coli FabHMalonyl-ACPE. coli5-[12]

Note: Specific kinetic data for the enzymes directly involved in the synthesis of this compound is limited. The data presented here is for related substrates and provides an indication of the enzymes' catalytic efficiencies.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic formation of this compound.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity

This protocol describes a non-radioactive, colorimetric assay for measuring BCKAD activity based on the reduction of a tetrazolium salt.[13]

Materials:

  • BCKDC Assay Solution (containing INT)

  • 20x Cofactors solution (containing NAD+, Coenzyme A, etc.)

  • 20x BCKDC Substrate (e.g., α-keto-β-methylvalerate)

  • 10x Lysis Buffer

  • 10x Extraction Buffer

  • Microplate reader capable of measuring absorbance at 492 nm

Procedure:

  • Sample Preparation: Prepare tissue or cell extracts using the provided Lysis and Extraction Buffers.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing BCKDC Assay Solution, 20x Cofactors, and the sample extract.

  • Initiate Reaction: Start the reaction by adding the 20x BCKDC Substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure the increase in absorbance at 492 nm, which is proportional to the amount of NADH produced and thus the BCKAD activity.

In Vitro Reconstitution of Anteiso-Fatty Acid Synthesis

This protocol outlines the steps for the in vitro reconstitution of the initial stages of anteiso-fatty acid synthesis.[14][15][16]

Materials:

  • Purified FabH, FabG, FabZ, FabI, and Acyl Carrier Protein (ACP)

  • 2-methylbutyryl-CoA (primer)

  • [14C]-Malonyl-CoA (extender unit)

  • NADPH and NADH

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified enzymes (FabH, FabG, FabZ, FabI, ACP), NADPH, and NADH.

  • Initiation: Start the reaction by adding 2-methylbutyryl-CoA and [14C]-malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Extraction: Stop the reaction by adding a strong acid (e.g., HCl). Extract the fatty acids using an organic solvent (e.g., hexane).

  • Analysis: Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) and/or liquid scintillation counting.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.[17][18][19][20][21]

Materials:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column

  • Mobile phase A: e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile phase B: e.g., Acetonitrile

  • Internal standard (e.g., an odd-chain acyl-CoA like C17:0-CoA)

  • Extraction solvent (e.g., acetonitrile/methanol/water)

Procedure:

  • Sample Extraction: Extract acyl-CoAs from cell or tissue samples using a cold extraction solvent containing the internal standard.

  • Chromatographic Separation: Inject the extracted sample onto the C18 column and separate the acyl-CoAs using a gradient of mobile phases A and B.

  • Mass Spectrometric Detection: Detect the eluting acyl-CoAs using the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for specific detection. The transition for acyl-CoAs typically involves the neutral loss of the 507 Da phosphopantetheine moiety.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Enzymatic_Formation_of_12_Methylpentadecanoyl_CoA L_Isoleucine L-Isoleucine alpha_keto α-Keto-β-methylvalerate L_Isoleucine->alpha_keto Transaminase primer 2-Methylbutyryl-CoA (Primer) alpha_keto->primer BCKAD fas Fatty Acid Synthase (FAS) primer->fas malonyl Malonyl-CoA (Extender) malonyl->fas fatty_acid 12-Methylpentadecanoic Acid fas->fatty_acid Elongation (5.5 cycles) final_product This compound fatty_acid->final_product Activation acs Acyl-CoA Synthetase (ACS) acs->final_product

Caption: Biosynthetic pathway of this compound.

FAS_Elongation_Cycle Acyl_ACP_n Acyl-ACP (Cn) Condensation Condensation (FabH/B/F) Acyl_ACP_n->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Beta_Ketoacyl_ACP β-Ketoacyl-ACP Condensation->Beta_Ketoacyl_ACP Reduction1 Reduction (FabG) Beta_Ketoacyl_ACP->Reduction1 NADPH Beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP Reduction1->Beta_Hydroxyacyl_ACP Dehydration Dehydration (FabZ/A) Beta_Hydroxyacyl_ACP->Dehydration Enoyl_ACP trans-2-Enoyl-ACP Dehydration->Enoyl_ACP Reduction2 Reduction (FabI) Enoyl_ACP->Reduction2 NADH/NADPH Acyl_ACP_n2 Acyl-ACP (Cn+2) Reduction2->Acyl_ACP_n2 Acyl_ACP_n2->Condensation Next Cycle

Caption: The bacterial Type II Fatty Acid Synthase (FAS) elongation cycle.

Experimental_Workflow_LCMS Sample Cell/Tissue Sample Extraction Acyl-CoA Extraction (with Internal Standard) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The enzymatic formation of this compound is a fundamental process in the metabolism of many bacteria. This guide has provided a detailed overview of the biosynthetic pathway, the key enzymes involved, and relevant experimental methodologies. While significant progress has been made in understanding the general principles of branched-chain fatty acid synthesis, further research is needed to elucidate the specific kinetics and regulatory mechanisms governing the production of this compound. The information and protocols presented herein provide a solid foundation for future investigations in this area, which may lead to the development of novel therapeutics and biotechnological innovations.

References

The Emerging Role of Branched-Chain Acyl-CoAs in Metabolic Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the burgeoning field of branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives as potential biomarkers for metabolic diseases. While direct evidence for 12-Methylpentadecanoyl-CoA as a specific biomarker is limited in current literature, this document will focus on the broader class of BCFAs, providing a framework for their investigation in conditions such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of saturated fatty acids characterized by one or more methyl branches on their carbon chain. They are found in various human tissues, including adipose tissue and serum, and are obtained through diet or synthesized de novo.[1] Alterations in the metabolism of BCFAs, and their activated form, branched-chain acyl-CoAs, are increasingly being associated with metabolic dysregulation.

Coenzyme A (CoA) is a crucial cofactor in cellular metabolism, participating in over 100 anabolic and catabolic reactions, including the metabolism of lipids.[2] The formation of acyl-CoA thioesters is a key step in fatty acid metabolism, and disruptions in these pathways are implicated in various pathologies.[2][3]

BCFAs as Biomarkers in Metabolic Diseases

Recent studies have highlighted a significant association between circulating and tissue levels of BCFAs and the prevalence of metabolic diseases.

Obesity and Inflammation

Research indicates that the serum levels of BCFAs, particularly iso-BCFAs, are lower in obese patients compared to non-obese individuals.[1] This decrease in specific BCFAs may play a role in the low-grade inflammation of adipose tissue, a hallmark of obesity-related metabolic diseases.[1] For instance, certain BCFAs may influence the expression of inflammatory mediators like Interleukin-6 (IL-6) in adipocytes.[1]

Type 2 Diabetes (T2D) and Insulin (B600854) Resistance

Altered metabolism of branched-chain amino acids (BCAAs), the precursors to some BCFAs, is strongly associated with an increased risk of T2D.[4] The accumulation of BCAAs and their derivatives may contribute to insulin resistance through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4] While the direct link between specific BCFAs and T2D is an active area of research, the connection with BCAA metabolism suggests a potential role.

Non-Alcoholic Fatty Liver Disease (NAFLD)

In individuals with severe obesity, altered metabolism of branched-chain α-keto acids (BCKAs), which are derived from BCAAs and are precursors to branched-chain acyl-CoAs, is a feature of NAFLD.[5] Specifically, the valine-derived BCKA, α-keto-isovalerate, has been associated with both the grade of steatosis and the presence of nonalcoholic steatohepatitis (NASH).[5]

Quantitative Data Summary

The following table summarizes findings on the relative abundance of branched-chain fatty acids in metabolic diseases. It is important to note that data on specific isomers and their acyl-CoA forms are still emerging.

Biomarker ClassDiseaseTissue/FluidObservationReference
Branched-Chain Fatty Acids (BCFAs)ObesitySerum, Adipose TissueDecreased levels of iso-BCFAs[1]
Branched-Chain Amino Acids (BCAAs)Type 2 DiabetesCirculationIncreased levels[4]
α-keto-isovalerate (Valine-derived BCKA)NAFLD/NASHPlasmaAssociated with steatosis grade and NASH[5]

Experimental Protocols

The analysis of BCFAs and their acyl-CoA derivatives requires sensitive and specific analytical techniques. Below are generalized methodologies for their measurement in biological samples.

Sample Preparation and Extraction
  • Serum/Plasma: Proteins are precipitated using a cold organic solvent (e.g., acetonitrile (B52724) or methanol). The supernatant containing lipids and other small molecules is collected.

  • Adipose Tissue: Tissue is homogenized in a suitable buffer. Lipids are extracted using a biphasic solvent system (e.g., Folch or Bligh-Dyer method).

  • Acyl-CoA Extraction: Due to their instability, acyl-CoAs require specific extraction protocols, often involving solid-phase extraction (SPE) to enrich for CoA species and remove interfering substances.

Derivatization and Analysis
  • For BCFA Analysis (as Fatty Acid Methyl Esters - FAMEs):

    • Saponification: Extracted lipids are hydrolyzed using a strong base (e.g., NaOH in methanol) to release free fatty acids.

    • Esterification: Free fatty acids are converted to their more volatile methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.

    • GC-MS Analysis: FAMEs are separated and quantified using gas chromatography-mass spectrometry (GC-MS). The mass spectrometer allows for the identification of specific branched-chain structures based on their fragmentation patterns.

  • For Acyl-CoA Analysis:

    • LC-MS/MS Analysis: Due to their polarity and thermal lability, acyl-CoAs are best analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: Reversed-phase chromatography is typically used to separate different acyl-CoA species based on their chain length and structure.

    • Mass Spectrometry: A tandem mass spectrometer is used for sensitive and specific detection. Precursor-ion scanning or multiple reaction monitoring (MRM) modes are often employed to detect the common fragment ion of CoA.

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid Catabolism and its Link to Metabolic Disease

The catabolism of BCAAs (Leucine, Isoleucine, and Valine) is a key pathway that generates branched-chain acyl-CoA intermediates. Dysregulation of this pathway can lead to the accumulation of BCAAs and their keto-acid derivatives, which have been implicated in insulin resistance and other metabolic complications.

BCAA_Catabolism cluster_BCAAs Branched-Chain Amino Acids cluster_Metabolic_Intermediates Metabolic Intermediates cluster_Cellular_Processes Cellular Processes & Disease States BCAA Leucine, Isoleucine, Valine BCKA Branched-Chain α-Keto Acids (BCKAs) BCAA->BCKA Transamination BCAcylCoA Branched-Chain Acyl-CoAs BCKA->BCAcylCoA Oxidative Decarboxylation mTORC1 mTORC1 Activation BCKA->mTORC1 NAFLD NAFLD / NASH BCAcylCoA->NAFLD InsulinResistance Insulin Resistance mTORC1->InsulinResistance T2D Type 2 Diabetes InsulinResistance->T2D

Caption: Simplified pathway of BCAA catabolism and its link to metabolic diseases.

General Workflow for BCFA Biomarker Discovery

The process of identifying and validating BCFA biomarkers involves several key stages, from sample collection to data analysis and clinical correlation.

Biomarker_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase SampleCollection Sample Collection (e.g., Serum, Adipose Tissue) Extraction Lipid/Metabolite Extraction SampleCollection->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing & Feature Identification Analysis->DataProcessing CandidateSelection Candidate Biomarker Selection DataProcessing->CandidateSelection LargeCohort Analysis in Large Patient Cohort CandidateSelection->LargeCohort ClinicalCorrelation Correlation with Clinical Parameters LargeCohort->ClinicalCorrelation Validation Biomarker Validation ClinicalCorrelation->Validation

Caption: A generalized workflow for the discovery and validation of BCFA biomarkers.

Conclusion and Future Directions

The study of branched-chain fatty acids and their acyl-CoA derivatives is a rapidly evolving area with significant potential for the discovery of novel biomarkers for metabolic diseases. While the focus has largely been on the broader class of BCFAs and their connection to BCAA metabolism, future research should aim to elucidate the specific roles of individual BCFA species, such as this compound. High-resolution metabolomics and lipidomics approaches will be instrumental in dissecting these complex metabolic pathways and their contribution to disease pathogenesis. The development of validated biomarkers in this space holds promise for improved risk stratification, early diagnosis, and the development of targeted therapeutic interventions for a range of metabolic disorders.

References

A Technical Guide on the Natural Occurrence, Analysis, and Biological Significance of 12-Methylpentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylpentadecanoic acid, also known as anteiso-hexadecanoic acid (anteiso-C16:0), is a methyl-branched saturated fatty acid. Unlike their more common straight-chain counterparts, branched-chain fatty acids (BCFAs) possess unique structural and physicochemical properties that contribute to diverse biological functions. BCFAs are integral components of cell membranes, particularly in bacteria, where they influence fluidity and environmental adaptation. There is a growing body of research focused on the biological activities of specific BCFAs, including their potential roles in cellular signaling, metabolic regulation, and as therapeutic agents. This document provides a comprehensive overview of the natural occurrence of 12-methylpentadecanoic acid, detailed protocols for its analysis, and insights into its potential biological significance.

Natural Occurrence and Distribution

12-Methylpentadecanoic acid and other BCFAs are synthesized by a variety of organisms and are found in numerous natural sources, though often as minor components of the total fatty acid profile.

  • Bacteria: BCFAs are particularly abundant in the cell membranes of many bacterial species, especially Gram-positive bacteria. They play a critical role in maintaining membrane fluidity, which is essential for survival in diverse environmental conditions[1]. The specific isomer profile, including anteiso-C16:0, can serve as a chemotaxonomic marker to identify bacterial populations in environmental samples like sediments[2].

  • Marine Organisms: The marine environment is a rich source of unique fatty acids. A related compound, 12-methyltetradecanoic acid (12-MTA), was isolated from a sea cucumber extract and demonstrated significant biological activity[3]. Marine sponges also contain a high proportion of methyl-branched fatty acids, which is often attributed to the presence of symbiotic bacteria[4]. Iturin A L, an antifungal peptide from Bacillus subtilis, contains several amino-fatty acids including 3-amino-12-methyltetradecanoic acid and 3-amino-14-methylpentadecanoic acid[4].

  • Plants: While less common than in bacteria, some plants and fungi synthesize BCFAs. For instance, the methyl ester of a related isomer, 14-methylpentadecanoic acid, was identified in the flowers of Bergenia ciliata[5]. This same fatty acid has also been reported in Medicago sativa (alfalfa)[6].

  • Animals and Diet: In mammals, BCFAs are primarily obtained from dietary sources, particularly from ruminant-derived products like dairy and meat, where they are synthesized by microbes in the rumen[1]. Full-fat dairy products are a notable source of odd-chain and branched-chain fatty acids[7].

Data Presentation

Quantitative data for the specific 12-methylpentadecanoic acid isomer is limited in the literature. The following table summarizes the reported concentrations of closely related BCFAs in various natural sources to provide context.

Table 1: Quantitative Occurrence of Selected Branched-Chain Fatty Acids in Natural Sources

Source CategoryOrganism / ProductCompoundConcentration (% of Total Fatty Acids)Reference
Plants Bergenia ciliata (Flowers)14-Methylpentadecanoic acid, methyl ester3.77%[5]
Marine Mediterranean Fish Species (34 species surveyed)Pentadecanoic acid (C15:0)0.05% - 2.35%[8]
Marine Iturin A L (Bacillus subtilis)3-amino-14-methylpentadecanoic acid35% (of iturinic acids)[4]
Dairy Cow Milk FatPentadecanoic acid (C15:0)~1.2%[7]

*Note: Pentadecanoic acid (C15:0) is the straight-chain odd-carbon fatty acid, often reported alongside BCFAs as a marker for dairy and ruminant fat intake.

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs diverges from straight-chain fatty acid synthesis at the initial priming step. Instead of using acetyl-CoA as the starter unit, the synthesis of BCFAs utilizes short, branched-chain acyl-CoA primers. These primers are typically derived from the catabolism of branched-chain amino acids:

  • Isovaleryl-CoA (from Leucine) leads to the iso-series of BCFAs.

  • Isobutyryl-CoA (from Valine) also leads to the iso-series.

  • 2-Methylbutyryl-CoA (from Isoleucine) leads to the anteiso-series of BCFAs, including 12-methylpentadecanoic acid.

Once the appropriate primer is formed, it enters the fatty acid synthase (FAS) system, where it is sequentially elongated by the addition of two-carbon units from malonyl-CoA, resulting in the final branched-chain fatty acid.

G cluster_0 Amino Acid Catabolism cluster_1 BCFA Primers cluster_2 Fatty Acid Elongation cluster_3 Final Products Isoleucine Isoleucine MB_CoA 2-Methylbutyryl-CoA Isoleucine->MB_CoA Valine Valine IB_CoA Isobutyryl-CoA Valine->IB_CoA Leucine Leucine IV_CoA Isovaleryl-CoA Leucine->IV_CoA FAS Fatty Acid Synthase (FAS) + Malonyl-CoA MB_CoA->FAS IB_CoA->FAS IV_CoA->FAS Anteiso Anteiso-BCFAs (e.g., 12-Methylpentadecanoic acid) FAS->Anteiso from 2-Methylbutyryl-CoA Iso Iso-BCFAs FAS->Iso from others

Biosynthesis pathway of branched-chain fatty acids (BCFAs).

Biological Activity and Potential Applications

While research on 12-methylpentadecanoic acid is still emerging, studies on closely related BCFAs have revealed significant biological activities, suggesting potential applications in drug development.

Anticancer Properties of 12-Methyltetradecanoic Acid

A study on 12-methyltetradecanoic acid (12-MTA), a structurally similar BCFA, demonstrated potent anti-proliferative effects against prostate cancer cells (PC3)[3]. The mechanism involves the selective inhibition of 5-lipoxygenase (5-LOX), an enzyme that produces pro-inflammatory and pro-proliferative eicosanoids. By reducing the level of the 5-LOX metabolite 5-HETE, 12-MTA was shown to induce apoptosis, a form of programmed cell death, mediated by the activation of caspase-3[3].

G MTA 12-Methyltetradecanoic Acid (12-MTA) LOX 5-Lipoxygenase (5-LOX) MTA->LOX Inhibits Apoptosis Apoptosis (Caspase-3 activation) MTA->Apoptosis Induces HETE 5-HETE LOX->HETE Produces Proliferation Cancer Cell Proliferation HETE->Proliferation Promotes

Inhibition of the 5-LOX pathway by 12-MTA in cancer cells.
Signaling Pathway Modulation by Related Fatty Acids

Other related fatty acids have also been shown to modulate key cellular signaling pathways. For example, pentadecanoic acid (C15:0) has been found to suppress the stemness of human breast cancer cells by inhibiting the IL-6-induced JAK2/STAT3 signaling pathway[9]. This pathway is critical for cancer cell survival, proliferation, and metastasis. The ability of fatty acids to interfere with such fundamental cancer pathways highlights their potential as novel therapeutic leads.

G IL6 Interleukin-6 (IL-6) Receptor IL-6 Receptor IL6->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization & Nuclear Translocation) STAT3->pSTAT3 Gene Target Gene Expression (Survival, Proliferation) pSTAT3->Gene C15 Pentadecanoic Acid (C15:0) C15->JAK2 Inhibits Phosphorylation

Inhibition of JAK2/STAT3 signaling by Pentadecanoic Acid (C15:0).

Experimental Protocols for Analysis

The gold-standard methodology for the identification and quantification of 12-methylpentadecanoic acid and other BCFAs in biological samples is gas chromatography coupled with mass spectrometry (GC-MS). This requires a multi-step process of lipid extraction and chemical derivatization to ensure the fatty acids are suitable for analysis.[1][10]

Detailed Protocol: Lipid Extraction and FAME Preparation

This protocol is a synthesized methodology based on established procedures for analyzing fatty acids from biological samples such as bacterial cultures or homogenized tissues.[11][12][13]

Materials:

  • Sample (e.g., bacterial cell pellet, homogenized tissue)

  • Internal Standard Solution (e.g., 10 mg/mL Heptadecanoic acid, C17:0, in ethanol)

  • Solvents: Chloroform, Methanol (B129727), Hexane (B92381) (high purity, GC grade)

  • Reagents: Glacial Acetic Acid, Anhydrous 1.25 M HCl in Methanol, Sodium Bicarbonate (NaHCO₃) solution

  • Glassware: Pyrex tubes with Teflon-lined caps, glass pipettes

  • Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen gas evaporator

Procedure:

  • Sample Preparation & Lysis:

    • For bacterial cultures, harvest cells by centrifugation to form a pellet. For tissues, homogenize a pre-weighed amount in a suitable buffer on ice.[11][14]

    • Transfer the sample to a glass tube. Add a precise volume of the internal standard solution (e.g., 50 µL of 10 mg/mL C17:0). The internal standard is crucial for accurate quantification.[11]

    • Acidify the sample by adding glacial acetic acid to aid in the release of all fatty acids.[11]

  • Total Lipid Extraction (Bligh & Dyer Method Adaptation):

    • Add a 1:1 (v/v) mixture of chloroform:methanol to the sample tube.[11]

    • Vortex thoroughly for several minutes to ensure complete mixing and lipid extraction into the organic phase.

    • Centrifuge the sample to separate the phases. The lower organic phase, containing the lipids, is carefully collected with a glass pipette and transferred to a new clean glass tube.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the collected lipid extract to dryness under a gentle stream of nitrogen gas.

    • Add 0.5 mL of anhydrous 1.25 M HCl in methanol to the dried lipid residue. This reagent serves as the acid catalyst for transesterification.[12]

    • Cap the tube tightly and heat at 50-60°C for 1-2 hours (or overnight for complete reaction) to convert all fatty acids into their volatile methyl ester (FAME) counterparts.[12]

    • Cool the tube to room temperature.

  • FAME Extraction and Sample Cleanup:

    • Add 0.5 mL of high-purity hexane to the tube to extract the FAMEs.[11]

    • Add ~5 mL of a saturated NaHCO₃ solution to neutralize the acid catalyst and quench the reaction.[11]

    • Vortex vigorously and then centrifuge to separate the phases.

    • Carefully collect the upper hexane layer, which now contains the FAMEs, and transfer it to a GC sample vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system equipped with a suitable capillary column (e.g., HP-5ms or DB-225ms).[11][15]

    • Use a temperature program that ramps from a low temperature (e.g., 100°C) to a high temperature (e.g., 250°C) to separate the FAMEs based on their boiling points.[11]

    • The mass spectrometer identifies the compounds as they elute from the column based on their unique mass fragmentation patterns. Quantification is achieved by comparing the peak area of the analyte to the peak area of the known amount of internal standard.

G A 1. Sample Preparation (Homogenize/Pellet Cells) B 2. Add Internal Standard (e.g., C17:0) A->B C 3. Lipid Extraction (Chloroform:Methanol) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Collect Lipid Layer & Dry Under N2 D->E F 6. Derivatization (Methylation) (HCl in Methanol, Heat) E->F G 7. FAME Extraction (Hexane + NaHCO3 Wash) F->G H 8. Collect Hexane Layer G->H I 9. GC-MS Analysis H->I

Experimental workflow for the GC-MS analysis of fatty acids.

Conclusion

12-Methylpentadecanoic acid is a naturally occurring branched-chain fatty acid found across diverse biological systems, from bacteria to mammals. While its quantification and specific biological roles are not as extensively documented as some other fatty acids, the established analytical protocols using GC-MS provide a robust framework for future investigations. The significant anticancer and signaling-modulatory activities of structurally similar BCFAs strongly suggest that 12-methylpentadecanoic acid and its isomers are a promising class of molecules for further research and potential development as therapeutic agents or disease biomarkers. Continued exploration is necessary to fully elucidate their natural distribution, metabolic pathways, and physiological functions.

References

The Genesis of Specificity: A Technical Guide to the Biosynthesis of 12-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylpentadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA, a class of lipids that plays a crucial role in determining the physical properties of cell membranes, particularly in bacteria. The presence of a methyl branch at the antepenultimate carbon atom introduces a kink in the acyl chain, which lowers the melting point and increases the fluidity of the membrane. This adaptation is critical for the survival of many microorganisms in diverse and changing environments. Understanding the biosynthetic pathway of this compound and its precursors is paramount for the development of novel antimicrobial agents that target bacterial membrane integrity and for the bioengineering of microorganisms with tailored lipid profiles for industrial applications. This technical guide provides an in-depth exploration of the core precursors, enzymatic reactions, quantitative parameters, and regulatory influences governing the synthesis of this important biomolecule.

Precursors for this compound Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with the catabolism of the essential branched-chain amino acid, isoleucine. The key precursors that feed into this pathway are:

  • Isoleucine: The ultimate carbon source for the branched-chain starter unit.

  • α-Keto-β-methylvalerate: The α-keto acid analog of isoleucine, formed through transamination.

  • 2-Methylbutyryl-CoA: The primer molecule for the fatty acid synthase complex, generated by the oxidative decarboxylation of α-keto-β-methylvalerate.

  • Malonyl-CoA: The two-carbon extender unit used in the subsequent elongation cycles of fatty acid synthesis.

The Biosynthetic Pathway

The synthesis of this compound follows the general paradigm of fatty acid biosynthesis, with the key distinction being the utilization of a branched-chain primer. The pathway can be dissected into two main stages: initiation and elongation.

Initiation:

  • Transamination of Isoleucine: The pathway initiates with the removal of the amino group from isoleucine by a branched-chain amino acid aminotransferase (BCAT), yielding α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme assembly, catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[1] This step is a critical control point in the pathway.

Elongation:

The 2-methylbutyryl-CoA primer is then handed over to the fatty acid synthase (FAS) complex for sequential elongation. In bacteria, this is typically the Type II FAS system, which consists of discrete, monofunctional enzymes. The elongation cycle involves a series of four reactions that are repeated to add two-carbon units from malonyl-CoA:

  • Condensation: The β-ketoacyl-ACP synthase (KAS) catalyzes the condensation of the acyl-CoA primer (or the growing acyl-ACP) with malonyl-ACP.

  • Reduction: The β-ketoacyl-ACP reductase (KAR) reduces the β-keto group to a hydroxyl group, utilizing NADPH as the reducing equivalent.

  • Dehydration: The β-hydroxyacyl-ACP dehydratase (DH) removes a molecule of water to create a double bond.

  • Reduction: The enoyl-ACP reductase (ER) reduces the double bond, again using NADPH, to form a saturated acyl-ACP that is two carbons longer than the starting molecule.

This cycle is repeated multiple times until the desired chain length is achieved. For the synthesis of this compound (a C16 fatty acyl-CoA), the C5 primer (2-methylbutyryl-CoA) undergoes five rounds of elongation, each adding a two-carbon unit from malonyl-CoA.

Quantitative Data

Precise quantitative data for the biosynthesis of this compound in a specific organism is often challenging to obtain and can vary significantly depending on the species and growth conditions. However, data from related systems provide valuable insights into the kinetics and concentrations of the key components.

Table 1: Representative Enzyme Kinetic Parameters for Fatty Acid Synthase with Branched-Chain Substrates

Enzyme/DomainSubstrate(s)Organism/SystemKm (µM)kcat (s-1)Reference
Metazoan Fatty Acid Synthase (mFAS)Acetyl-CoAMetazoan1.8 ± 0.20.017 ± 0.0003[2]
mFAS Ketoacyl Synthase (KS)Decanoyl-ACP, Malonyl-ACPMetazoan0.26 ± 0.041.1 ± 0.03[2]
mFAS Ketoacyl Synthase (KS)Decanoyl-ACP, Methylmalonyl-ACPMetazoan0.17 ± 0.020.0064 ± 0.0001[2]

Note: Data for bacterial FAS with 2-methylbutyryl-CoA as a primer is limited. The provided data for metazoan FAS with a related branched extender substrate (methylmalonyl-CoA) indicates a significantly lower turnover number compared to straight-chain synthesis, suggesting that branched-chain fatty acid synthesis is a slower process.[2]

Table 2: Estimated Intracellular Concentrations of Key Precursors in Bacteria

MetaboliteOrganismGrowth ConditionConcentration (µM)Reference
Acetyl-CoAEscherichia coli K12Aerobic, glucose, exponential phase20 - 600[3][4]
Malonyl-CoAEscherichia coli K12Aerobic, glucose, exponential phase4 - 90[3][4]
Malonyl-CoAEscherichia coli (engineered)Overexpressing ACC and BPL~2600 (nmol/mg DCW)[5]

Note: The intracellular concentration of 2-methylbutyryl-CoA is not well-documented but is expected to be significantly lower than that of acetyl-CoA and dependent on the availability of isoleucine.

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH.

Materials:

  • Cell-free extract or purified BCKDH enzyme

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl2, 0.2 mM EDTA, 0.1% (v/v) Triton X-100

  • Substrate solution: 10 mM α-keto-β-methylvalerate in water

  • Cofactor solution: 5 mM NAD+, 1 mM Coenzyme A (CoA) in water

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of Assay Buffer

    • 100 µL of Cofactor solution

    • 50 µL of cell-free extract or purified enzyme

  • Incubate the mixture at 30°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding 50 µL of the Substrate solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Assay for Fatty Acid Synthase (FAS) Activity with a Branched-Chain Primer

This assay monitors the incorporation of a radiolabeled extender unit (e.g., [14C]malonyl-CoA) into fatty acids in the presence of a branched-chain primer.

Materials:

  • Purified FAS enzymes or cell-free extract

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol

  • Primer solution: 1 mM 2-methylbutyryl-CoA in water

  • Extender solution: 1 mM [14C]malonyl-CoA (specific activity ~50 mCi/mmol)

  • Reducing equivalent: 10 mM NADPH

  • Stopping solution: 10% (w/v) trichloroacetic acid (TCA)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Set up reaction tubes on ice, each containing:

    • 50 µL of Assay Buffer

    • 10 µL of Primer solution

    • 10 µL of Reducing equivalent

    • 10 µL of purified FAS or cell-free extract

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Start the reaction by adding 20 µL of the Extender solution.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 100 µL of ice-cold Stopping solution.

  • Centrifuge the tubes to pellet the precipitated protein and fatty acids.

  • Wash the pellet with cold 5% TCA to remove unincorporated [14C]malonyl-CoA.

  • Dissolve the pellet in a suitable solvent (e.g., 0.1 M NaOH).

  • Add the dissolved sample to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter to determine the amount of incorporated [14C]malonyl-CoA.

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the preparation and analysis of fatty acid methyl esters (FAMEs) from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Saponification reagent: 15% (w/v) NaOH in 50% (v/v) methanol

  • Methylation reagent: 6 N HCl in methanol

  • Extraction solvent: 1:1 (v/v) hexane:methyl tert-butyl ether

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

  • Saponification: Resuspend the bacterial cell pellet in the saponification reagent. Heat at 100°C for 30 minutes to hydrolyze lipids and release fatty acids.

  • Methylation: Cool the sample and add the methylation reagent. Heat at 80°C for 10 minutes to convert the free fatty acids to their volatile methyl esters (FAMEs).

  • Extraction: Cool the sample and add the extraction solvent. Vortex vigorously to extract the FAMEs into the organic phase.

  • Washing: Add a saturated NaCl solution and vortex. Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: Inject an aliquot of the FAMEs extract into the GC-MS system.

    • GC conditions: Use a temperature program that effectively separates the different FAMEs. For example, start at 100°C, ramp to 250°C at a rate of 3-5°C/min.

    • MS conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Identification: Identify the 12-methylpentadecanoic acid methyl ester based on its retention time and mass spectrum, and compare it to a known standard.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Biosynthesis_of_12_Methylpentadecanoyl_CoA cluster_initiation Initiation cluster_elongation Elongation (5 cycles) Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA BCKDH FAS_Complex Fatty Acid Synthase Complex Two_Methylbutyryl_CoA->FAS_Complex Primer Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS_Complex Extender Unit Twelve_Methylpentadecanoyl_CoA This compound FAS_Complex->Twelve_Methylpentadecanoyl_CoA

Caption: Biosynthesis of this compound from Isoleucine.

Experimental Workflow for Branched-Chain Fatty Acid Analysis

BCF_Analysis_Workflow start Bacterial Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest saponification Saponification (NaOH, Methanol, Heat) harvest->saponification methylation Methylation (HCl, Methanol, Heat) saponification->methylation extraction FAME Extraction (Hexane/MTBE) methylation->extraction analysis GC-MS Analysis extraction->analysis identification Data Analysis & Identification analysis->identification

Caption: Workflow for GC-MS analysis of bacterial branched-chain fatty acids.

Regulatory Influences on this compound Biosynthesis

BCF_Regulation cluster_inputs Regulatory Inputs cluster_pathway Biosynthetic Pathway Nutrient_Availability Nutrient Availability (e.g., Isoleucine) BCAT_Expression BCAT Expression/ Activity Nutrient_Availability->BCAT_Expression BCKDH_Activity BCKDH Activity Nutrient_Availability->BCKDH_Activity Growth_Phase Growth_Phase FAS_Expression FAS Expression/ Activity Growth_Phase->FAS_Expression Environmental_Stress Environmental Stress (e.g., Temperature) Environmental_Stress->FAS_Expression Precursor_Pools Precursor Pools (2-Methylbutyryl-CoA, Malonyl-CoA) BCAT_Expression->Precursor_Pools BCKDH_Activity->Precursor_Pools Final_Product This compound FAS_Expression->Final_Product Precursor_Pools->Final_Product

Caption: Factors regulating anteiso-fatty acid biosynthesis.

Regulation of Biosynthesis

The biosynthesis of this compound is tightly regulated to meet the metabolic needs of the cell and to respond to environmental cues. Regulation occurs at multiple levels:

  • Substrate Availability: The intracellular concentration of isoleucine is a primary determinant of the rate of anteiso-fatty acid synthesis. In many bacteria, the biosynthesis of branched-chain amino acids is subject to feedback inhibition by the end products.[6]

  • Enzyme Expression and Activity: The expression of the genes encoding the BCAT, BCKDH, and FAS enzymes can be regulated by various factors, including nutrient availability, growth phase, and environmental stress.[6] For instance, some bacteria increase the proportion of anteiso-fatty acids in their membranes in response to cold stress to maintain membrane fluidity.[7]

  • Global Metabolic Control: The overall metabolic state of the cell, including the levels of key metabolites like acetyl-CoA and NADPH, influences the flux through the fatty acid biosynthesis pathway.

Conclusion

The biosynthesis of this compound is a specialized branch of fatty acid metabolism that is critical for the adaptation and survival of many bacterial species. A thorough understanding of its precursors, enzymatic machinery, and regulatory networks provides a foundation for innovative approaches in drug development and biotechnology. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of bacterial lipid metabolism and harnessing its potential for scientific and industrial advancement.

References

Unveiling 12-Methylpentadecanoyl-CoA: A Technical Guide to Its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the novel branched-chain acyl-coenzyme A (CoA), 12-Methylpentadecanoyl-CoA. While specific literature on this molecule is not available, this document outlines a plausible and scientifically rigorous approach based on established methodologies for the study of similar long-chain and branched-chain acyl-CoAs. We present a hypothetical discovery pathway, detailed protocols for isolation from biological matrices, and a thorough analytical characterization workflow. Furthermore, this guide includes chemo-enzymatic synthesis strategies and discusses the potential metabolic significance of this molecule in the context of branched-chain fatty acid metabolism. The information herein is intended to serve as a foundational resource for researchers investigating novel lipid mediators and their roles in cellular physiology and disease.

Introduction: The Emerging Significance of Branched-Chain Acyl-CoAs

Acyl-coenzyme A (CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, the citric acid cycle, and the synthesis of complex lipids.[1] While straight-chain acyl-CoAs have been extensively studied, the biological roles of their branched-chain counterparts are less understood. Branched-chain fatty acids (BCFAs) are known constituents of bacterial membranes and have been identified in various mammalian tissues, where they are thought to play roles in modulating membrane fluidity and cellular signaling.[2][3] The formation of their corresponding CoA esters is a prerequisite for their metabolic processing.[4]

This guide focuses on a specific, hypothetically novel molecule: this compound. The discovery of new fatty acid structures has historically opened new avenues of biochemical research.[5] By presenting a structured approach to the study of such a molecule, we aim to provide a roadmap for the investigation of other novel lipid metabolites.

Hypothetical Discovery and Initial Identification

The discovery of a novel metabolite like this compound would likely originate from untargeted metabolomics studies of biological samples, for instance, in tissues where branched-chain amino acid catabolism is active.[6]

Discovery Workflow

A typical discovery workflow would involve comparative analysis of metabolomic profiles from different physiological or pathological states. The identification of an unknown peak with a mass-to-charge ratio (m/z) consistent with a C16 branched-chain acyl-CoA would trigger further investigation.

discovery_workflow cluster_discovery Discovery Phase cluster_identification Identification Phase Untargeted Metabolomics Untargeted Metabolomics Comparative Analysis Comparative Analysis Untargeted Metabolomics->Comparative Analysis LC-MS Data Unknown Peak Detection Unknown Peak Detection Comparative Analysis->Unknown Peak Detection Differential Feature High-Resolution MS High-Resolution MS Unknown Peak Detection->High-Resolution MS Candidate for Identification Tandem MS (MS/MS) Tandem MS (MS/MS) High-Resolution MS->Tandem MS (MS/MS) Accurate Mass Structure Elucidation Structure Elucidation Tandem MS (MS/MS)->Structure Elucidation Fragmentation Pattern

Caption: Hypothetical discovery workflow for a novel acyl-CoA.

Isolation and Purification from Biological Tissues

The isolation of long-chain acyl-CoAs from complex biological matrices is a critical step for their characterization and quantification. The following protocol is a composite of established methods that ensure high recovery and purity.[7][8][9]

Experimental Protocol for Tissue Extraction
  • Tissue Homogenization:

    • Flash-freeze approximately 100 mg of tissue in liquid nitrogen and pulverize to a fine powder.

    • Homogenize the powdered tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) using a glass homogenizer.[7]

    • Add 2 mL of 2-propanol and continue homogenization.[7]

  • Solvent Extraction:

    • Add 2 mL of acetonitrile (B52724) to the homogenate, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes at 4°C.[7]

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 40% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 80% methanol in water.

    • Dry the eluate under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for subsequent analysis.

Analytical Characterization

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be employed for the definitive structural elucidation of the isolated compound.

Mass Spectrometry (MS)

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the primary tool for the analysis of acyl-CoAs.[1][10]

Instrumentation and Conditions:

  • LC System: UHPLC with a C18 reversed-phase column.

  • Mobile Phase: Gradient elution with Solvent A (5 mM ammonium (B1175870) acetate (B1210297) in water) and Solvent B (methanol).

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

Expected MS Data:

Parameter Expected Value for this compound
Molecular Formula C37H66N7O17P3S
Monoisotopic Mass 1005.3405 u
Precursor Ion [M+H]+ 1006.3478 m/z
Key MS/MS Fragment 1 [M+H-507]+ (Loss of 3'-phospho-ADP)
Key MS/MS Fragment 2 Pantetheine-related fragments

Note: The values in the table are calculated and represent what would be expected for the specified molecule.

Fragmentation Pathway:

fragmentation_pathway Precursor_Ion This compound [M+H]+ Fragment_1 [M+H - 507.1]+ Precursor_Ion->Fragment_1 Neutral Loss of 3'-phospho-ADP Fragment_2 Acyl-Pantetheine Fragment Precursor_Ion->Fragment_2 Cleavage at phosphate ester

Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural confirmation, particularly the position of the methyl branch, NMR analysis of a purified and sufficiently concentrated sample would be necessary.

Expected ¹H and ¹³C NMR Chemical Shifts:

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Terminal methyl (CH3) of acyl chain~0.8-0.9
Methyl branch (CH3)~0.85 (doublet)
Methylene groups (CH2) of acyl chain~1.2-1.6
CH at branch point~1.5-1.7 (multiplet)
CH2 alpha to thioester~2.8-3.0
¹³C Thioester carbonyl (C=O)~198-202
Acyl chain carbons~14-40

Note: These are estimated chemical shifts based on similar known structures.

Chemo-Enzymatic Synthesis

To confirm the identity of the isolated metabolite and to produce standards for quantitative studies, a chemo-enzymatic synthesis approach is highly effective.[11][12]

Synthesis Workflow

The synthesis would involve the chemical synthesis of the 12-methylpentadecanoic acid precursor, followed by its enzymatic ligation to Coenzyme A.

synthesis_workflow Start Chemical Synthesis of 12-Methylpentadecanoic Acid Enzymatic_Ligation Enzymatic Ligation Start->Enzymatic_Ligation Precursor Acid Purification HPLC Purification Enzymatic_Ligation->Purification Reaction Mixture (Coenzyme A, ATP, Acyl-CoA Synthetase) Final_Product This compound Purification->Final_Product Purified Product

Caption: Chemo-enzymatic synthesis of this compound.
Experimental Protocol for Enzymatic Ligation

  • Reaction Setup:

    • In a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2), combine:

      • 1 mM 12-methylpentadecanoic acid

      • 1.5 mM Coenzyme A (lithium salt)

      • 5 mM ATP

      • A suitable acyl-CoA synthetase (ligase) with broad substrate specificity.[13]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Quenching and Purification:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated enzyme.

    • Purify the supernatant containing the this compound by reversed-phase HPLC.

Potential Metabolic Relevance

Branched-chain acyl-CoAs are derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[4][14] this compound, as a long-chain branched acyl-CoA, could be involved in several metabolic processes.

Branched-Chain Fatty Acid Synthesis and Elongation

This molecule could be an intermediate in the synthesis or elongation of longer branched-chain fatty acids.

metabolic_pathway cluster_BCAA_catabolism BCAA Catabolism cluster_elongation Fatty Acid Elongation BCAAs BCAAs BCKAs Branched-Chain α-Keto Acids BCAAs->BCKAs BCAT Short_Branched_Acyl_CoA Short Branched-Chain Acyl-CoAs BCKAs->Short_Branched_Acyl_CoA BCKDH Elongase_System Elongase System Short_Branched_Acyl_CoA->Elongase_System Primer 12_MP_CoA This compound Elongase_System->12_MP_CoA Malonyl-CoA Longer_BCFAs Longer BCFAs 12_MP_CoA->Longer_BCFAs Further Elongation

Caption: Potential metabolic origin of this compound.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit hypothetical, framework for the discovery, isolation, characterization, and synthesis of this compound. The methodologies described are based on well-established principles in the field of lipidomics and metabolomics. The elucidation of the structure and function of novel acyl-CoAs like the one described here will undoubtedly contribute to a deeper understanding of cellular metabolism and its role in health and disease. Future research should focus on applying these techniques to biological systems to confirm the existence and determine the physiological concentrations and biological activities of such novel lipid mediators.

References

12-Methylpentadecanoyl-CoA in Lipid Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain branched-chain acyl-Coenzyme A esters are emerging as important signaling molecules, participating in the regulation of metabolic and inflammatory pathways. This technical guide focuses on 12-methylpentadecanoyl-CoA, a saturated branched-chain acyl-CoA. While direct experimental data on this compound is limited, this document consolidates information on the known biological activities of structurally similar branched-chain fatty acids (BCFAs) and their CoA esters to build a predictive framework for its function. This guide covers its presumed biosynthesis, potential signaling pathways, and provides detailed, adaptable experimental protocols for its study. The primary hypothesized signaling role for this compound is through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

Introduction to this compound

This compound is a C16 acyl-CoA with a methyl branch at the 12th carbon position. It belongs to the class of iso-branched-chain fatty acids. BCFAs are found in various biological systems and are obtained from dietary sources, particularly ruminant products, or synthesized de novo.[1] Once inside the cell, fatty acids are activated to their coenzyme A (CoA) esters by acyl-CoA synthetases, which is a critical step for their participation in metabolic and signaling pathways.[2][3] Long-chain acyl-CoAs are not only metabolic intermediates but also act as regulatory molecules that can directly modulate the activity of enzymes and transcription factors.[4][5]

Biosynthesis of this compound

The biosynthesis of BCFAs is initiated from branched-chain amino acids (BCAAs).[6] For iso-BCFAs like 12-methylpentadecanoic acid, the precursor is likely derived from leucine. The general pathway involves the transamination of the BCAA to its corresponding α-keto acid, followed by oxidative decarboxylation to a branched-chain acyl-CoA primer. This primer is then elongated by fatty acid synthase (FAS) or elongases, using malonyl-CoA as the two-carbon donor.[7]

Hypothesized Biosynthetic Pathway of this compound

G Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAA Transaminase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKD Complex Elongation_Cycles Elongation_Cycles Isovaleryl_CoA->Elongation_Cycles FAS/Elongases + Malonyl-CoA Methylpentadecanoyl_CoA This compound Elongation_Cycles->Methylpentadecanoyl_CoA

Caption: Proposed biosynthesis of this compound from leucine.

Role in Lipid Signaling: A Focus on PPARα Activation

A primary signaling mechanism for long-chain acyl-CoAs is the direct binding to and activation of nuclear receptors. Evidence strongly suggests that branched-chain acyl-CoAs are potent ligands for PPARα.[8][9] The CoA thioesters of BCFAs have a much higher affinity for PPARα than their corresponding free fatty acids, indicating that the activated form is the biologically relevant ligand.[10]

Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, particularly the enzymes required for peroxisomal β-oxidation.[10][11] This creates a feedback loop where the accumulation of BCFAs, which can be toxic at high levels, stimulates their own catabolism.

Proposed PPARα Signaling Pathway for this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-MP-CoA This compound PPARa PPARα 12-MP-CoA->PPARa Binding and Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Transcriptional Activation Increased FA Oxidation Increased FA Oxidation Target_Genes->Increased FA Oxidation

Caption: Hypothesized activation of PPARα by this compound.

Quantitative Data

LigandReceptor/EnzymeParameterValueReference
Phytanoyl-CoAPPARαKd~11 nM[9][10]
Pristanoyl-CoAPPARαKd~11 nM[9][10]
Acetyl-CoA & Methylmalonyl-CoAMetazoan Fatty Acid Synthase (mFAS)kcat~170-fold lower for BCFA synthesis[7]
Decanoyl-ACP & Methylmalonyl-ACPKetoacyl Synthase (KS domain of mFAS)Low elongation rates-[12]

Experimental Protocols

The following are detailed protocols that can be adapted for the study of this compound.

Synthesis of this compound

Objective: To enzymatically synthesize this compound from 12-methylpentadecanoic acid.

Materials:

  • 12-methylpentadecanoic acid

  • Coenzyme A (CoA-SH)

  • ATP

  • Long-chain acyl-CoA synthetase (LACS)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Prepare a stock solution of 12-methylpentadecanoic acid in ethanol (B145695).

  • In a reaction tube, combine the reaction buffer, ATP, CoA-SH, and Triton X-100.

  • Add the 12-methylpentadecanoic acid stock solution to the reaction mixture. The final ethanol concentration should be kept low (<1%).

  • Add fatty acid-free BSA to solubilize the fatty acid.

  • Initiate the reaction by adding LACS.

  • Incubate at 37°C for 1-2 hours.

  • Monitor the reaction progress by LC-MS/MS to detect the formation of the target acyl-CoA.

  • Purify the this compound using solid-phase extraction or HPLC.

PPARα Ligand Binding Assay

Objective: To determine the binding affinity of this compound to PPARα.

Materials:

  • Purified recombinant PPARα ligand-binding domain (LBD)

  • Synthesized this compound

  • Fluorescence spectrophotometer

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT)

Procedure (based on intrinsic tryptophan fluorescence quenching):

  • Dilute the PPARα LBD in the assay buffer to a final concentration of approximately 0.5-1 µM.

  • Record the baseline intrinsic tryptophan fluorescence of the protein (Excitation ~280 nm, Emission ~340 nm).

  • Prepare serial dilutions of this compound.

  • Add increasing concentrations of this compound to the PPARα LBD solution, allowing it to equilibrate for 5-10 minutes after each addition.

  • Record the fluorescence spectrum after each addition. The binding of the ligand will cause a conformational change in the protein, leading to quenching of the tryptophan fluorescence.

  • Plot the change in fluorescence intensity against the ligand concentration.

  • Fit the data to a binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).

Experimental Workflow for PPARα Binding Assay

G start Start prep_protein Prepare PPARα LBD solution start->prep_protein measure_baseline Measure baseline fluorescence prep_protein->measure_baseline prep_ligand Prepare serial dilutions of 12-MP-CoA measure_baseline->prep_ligand titrate Titrate PPARα with 12-MP-CoA prep_ligand->titrate measure_fluorescence Measure fluorescence at each concentration titrate->measure_fluorescence measure_fluorescence->titrate Next concentration plot_data Plot ΔFluorescence vs. [Ligand] measure_fluorescence->plot_data Titration complete calculate_kd Calculate Kd plot_data->calculate_kd end End calculate_kd->end

Caption: Workflow for determining ligand-protein binding affinity.

Cell-Based Reporter Gene Assay

Objective: To assess the ability of this compound to activate PPARα-mediated transcription in a cellular context.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Expression plasmid for full-length PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay kit

  • Luminometer

Procedure:

  • Seed HepG2 cells in 24-well plates.

  • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase plasmid can be co-transfected for normalization of transfection efficiency.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (and a positive control, e.g., GW7647). A vehicle control (e.g., DMSO or ethanol) must be included.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • If applicable, measure β-galactosidase activity for normalization.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Conclusion

While this compound remains an understudied molecule, its structural characteristics strongly suggest a role in lipid signaling, primarily through the activation of the nuclear receptor PPARα. This guide provides a foundational framework based on the current understanding of branched-chain fatty acid and acyl-CoA biology. The provided hypothetical pathways and adaptable experimental protocols offer a starting point for researchers to investigate the specific functions of this and other novel branched-chain lipid species. Further research is necessary to elucidate the precise signaling networks, quantitative parameters, and physiological relevance of this compound in health and disease.

References

A Technical Guide to the Structural Characterization of 12-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the structural characterization of 12-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-coenzyme A. Given the limited specific literature on this molecule, this document outlines a robust, generalized approach based on established methods for analogous lipid molecules. It is intended to serve as a practical handbook for researchers engaged in the discovery and development of novel lipid-based therapeutics and diagnostics.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) and their coenzyme A (CoA) esters are integral components of cellular metabolism. Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties, influencing membrane fluidity and cellular signaling.[1] this compound, a C16 fatty acyl-CoA with a methyl branch at the antepenultimate carbon (anteiso-), is synthesized from precursors derived from branched-chain amino acid metabolism.[2][3][4] These molecules can act as signaling molecules, for instance, as high-affinity ligands for nuclear receptors like PPARα, which regulates lipid metabolism.[5][6] Accurate structural elucidation is paramount for understanding their biological function and therapeutic potential.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. This data is calculated based on its chemical structure and extrapolated from known data for similar acyl-CoA molecules.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion SpeciesDescriptionPredicted m/z
[M+H]⁺Protonated molecular ion1024.58
[M+Na]⁺Sodiated molecular ion1046.56
[M-H]⁻Deprotonated molecular ion1022.56
[M-507+H]⁺Fragment ion after neutral loss of phospho-ADP517.37

Table 2: Predicted ¹H NMR Chemical Shifts for the Fatty Acyl Chain of this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
α-CH₂~2.50Triplet
β-CH₂~1.65Multiplet
-(CH₂)n-~1.25-1.40Multiplet
CH (methyl branch)~1.50Multiplet
CH₃ (branch)~0.86Doublet
ω-CH₃~0.88Triplet

Table 3: Predicted ¹³C NMR Chemical Shifts for the Fatty Acyl Chain of this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Thioester)~200
α-CH₂~45
β-CH₂~25
-(CH₂)n-~29-32
CH (methyl branch)~34
CH₃ (branch)~19
ω-CH₃~14

Experimental Protocols for Structural Characterization

A multi-faceted analytical approach is required for the unambiguous structural characterization of this compound. This involves chromatographic separation followed by mass spectrometric and nuclear magnetic resonance spectroscopic analysis.

Synthesis of Analytical Standard

For definitive characterization and quantification, an analytical standard of this compound should be synthesized. This can be achieved by activating 12-methylpentadecanoic acid with a suitable carbodiimide (B86325) or by converting it to an acid chloride, followed by reaction with coenzyme A.[5] The purified product's identity must be confirmed using the methods described below.

Chromatographic Separation: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of acyl-CoAs due to its sensitivity and specificity.[7][8][9][10]

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Extract acyl-CoAs from the biological matrix using a protein precipitation and extraction method. A common approach is to use a mixture of isopropanol (B130326) and acetonitrile, followed by solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes. Retention time increases with the length of the fatty acid chain.[7]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scans for structural confirmation.

    • MRM Transition: For this compound, the precursor ion would be the [M+H]⁺ (m/z 1024.58). The most abundant and characteristic product ion results from the neutral loss of the phosphorylated ADP moiety (507 Da).[7][12] Therefore, the primary MRM transition to monitor would be 1024.58 -> 517.37.

    • Collision Energy: Optimize to maximize the signal for the specific MRM transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of the fatty acyl chain, including the position of the methyl branch.[13][14][15][16]

Protocol for NMR Analysis:

  • Sample Preparation: A highly purified and concentrated sample of this compound is required (typically >1 mg). The sample should be dissolved in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and deuterated buffer to maintain stability.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Key signals to identify include the doublet corresponding to the methyl group of the branch (~0.86 ppm) and the multiplet for the methine proton at the branch point (~1.50 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • The signals for the methyl carbon (~19 ppm) and the methine carbon (~34 ppm) at the branch point are diagnostic.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings and trace the carbon chain. A cross-peak between the methyl doublet and the methine multiplet confirms their connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the position of the methyl branch relative to the rest of the acyl chain.

Signaling Pathways and Biosynthesis

Understanding the biological context of this compound is crucial for drug development. This involves mapping its biosynthesis and its role in cellular signaling.

Biosynthesis of this compound

Anteiso-branched-chain fatty acids are typically synthesized from the precursor 2-methylbutyryl-CoA, which is derived from the branched-chain amino acid isoleucine.[2] This starter unit is then elongated by the fatty acid synthase (FAS) system.

G Isoleucine Isoleucine alpha_keto α-Keto-β-methylvalerate Isoleucine->alpha_keto BCAT starter_coa 2-Methylbutyryl-CoA alpha_keto->starter_coa BKD fas Fatty Acid Synthase (FASII) starter_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas elongation Elongation Cycles fas->elongation final_product 12-Methylpentadecanoic Acid elongation->final_product acyl_coa_synthase Acyl-CoA Synthetase final_product->acyl_coa_synthase target_molecule This compound acyl_coa_synthase->target_molecule

Caption: Biosynthesis pathway of this compound.

Role in PPARα Signaling

Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[5][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds and Activates Complex PPARα-RXR Complex PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Gene_Transcription Target Gene Transcription (e.g., β-oxidation enzymes) PPRE->Gene_Transcription Initiates

Caption: Activation of PPARα signaling by this compound.

Experimental and Logical Workflow

The structural characterization of a novel acyl-CoA follows a logical progression from initial detection to definitive structural confirmation.

G Start Hypothesized Presence of This compound Extraction Lipid Extraction from Biological Sample Start->Extraction LCMS_Screening LC-MS/MS Screening (Neutral Loss Scan of 507 Da) Extraction->LCMS_Screening Putative_ID Putative Identification (Based on mass and retention time) LCMS_Screening->Putative_ID Synthesis Chemical Synthesis of Analytical Standard Putative_ID->Synthesis Purification Large-Scale Purification (for NMR) Putative_ID->Purification LCMS_Confirm LC-MS/MS Confirmation (Co-elution with standard) Synthesis->LCMS_Confirm Structure_Confirm Definitive Structure Confirmation LCMS_Confirm->Structure_Confirm NMR_Analysis 1D and 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR_Analysis NMR_Analysis->Structure_Confirm

Caption: Workflow for structural characterization.

Conclusion

References

"putative role of 12-Methylpentadecanoyl-CoA in [organism/cell type]"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative role of 12-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. While direct research on this specific molecule is limited, this document synthesizes current knowledge on the metabolism of analogous 2-methyl-branched fatty acyl-CoAs to infer its metabolic fate and potential physiological significance. This guide covers its likely involvement in mitochondrial β-oxidation, the key enzymatic players, and detailed experimental protocols for its study. The information presented is intended to serve as a foundational resource for researchers investigating the roles of branched-chain fatty acids in health and disease.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of biochemical processes ranging from energy production and lipid biosynthesis to post-translational protein modifications and cell signaling.[1] While the metabolism of straight-chain fatty acyl-CoAs is well-characterized, the roles of their branched-chain counterparts are less understood. This compound is a saturated fatty acyl-CoA with a methyl group at the 12th carbon position. Structurally, this can also be named 2,11-dimethyldodecanoyl-CoA, however, for the purpose of this guide and its relation to known metabolic pathways, we will primarily consider its metabolism as a 2-methyl-branched fatty acid, specifically S-2-methylpentadecanoyl-CoA, which is the biologically active enantiomer in mitochondrial β-oxidation.[2]

This guide will explore the putative metabolic pathway of this compound, focusing on its catabolism through mitochondrial β-oxidation, the enzymes involved, and their substrate specificities.

Metabolic Pathway of this compound

The primary metabolic fate of fatty acyl-CoAs is catabolism through β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for ATP production.[3] The presence of a methyl group at the β-carbon (C2) position in 2-methyl-branched fatty acyl-CoAs necessitates a specific set of enzymes for their degradation.

Stereoisomer Conversion by α-Methylacyl-CoA Racemase (AMACR)

Dietary branched-chain fatty acids can exist as a mixture of R and S stereoisomers. Mitochondrial β-oxidation enzymes are specific for the S-enantiomer of 2-methyl-branched acyl-CoAs.[2] Therefore, the initial and crucial step in the metabolism of the R-enantiomer of this compound is its conversion to the S-enantiomer. This epimerization is catalyzed by α-methylacyl-CoA racemase (AMACR).[4] AMACR is a key enzyme in the metabolism of branched-chain fatty acids and bile acid intermediates.

AMACR_Reaction R_form (R)-12-Methylpentadecanoyl-CoA AMACR α-Methylacyl-CoA Racemase (AMACR) R_form->AMACR S_form (S)-12-Methylpentadecanoyl-CoA AMACR->S_form

Figure 1. Racemization of (R)- to (S)-12-Methylpentadecanoyl-CoA.

Mitochondrial β-Oxidation of (S)-12-Methylpentadecanoyl-CoA

Once in the S-form, this compound is a substrate for the mitochondrial β-oxidation pathway. This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl chain.

  • Dehydrogenation: The first step is catalyzed by an acyl-CoA dehydrogenase. Research has shown that human long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) are specific for the S-enantiomer of 2-methylpentadecanoyl-CoA.[2] This reaction introduces a double bond between the α and β carbons.

  • Hydration: The resulting 2-methyl-trans-Δ²-enoyl-CoA is then hydrated by enoyl-CoA hydratase to form 2-methyl-3-hydroxyacyl-CoA.[5][6]

  • Dehydrogenation: The hydroxyl group is then oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase, yielding 2-methyl-3-ketoacyl-CoA.[7]

  • Thiolysis: Finally, the Cα-Cβ bond is cleaved by a β-ketothiolase, releasing a propionyl-CoA (due to the methyl group at the C2 position) and a shortened acyl-CoA (tridecanoyl-CoA in the first cycle), which can then re-enter the β-oxidation spiral.[8]

Beta_Oxidation_Pathway cluster_Mitochondrion Mitochondrial Matrix S_MP_CoA (S)-12-Methylpentadecanoyl-CoA LCAD_MCAD LCAD / MCAD S_MP_CoA->LCAD_MCAD FAD -> FADH₂ Enoyl_CoA 2-Methyl-trans-Δ²-pentadecenoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H₂O Hydroxyacyl_CoA 2-Methyl-3-hydroxypentadecanoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH NAD⁺ -> NADH + H⁺ Ketoacyl_CoA 2-Methyl-3-ketopentadecanoyl-CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Tridecanoyl_CoA Tridecanoyl-CoA Tridecanoyl_CoA->Ketoacyl_CoA Further β-oxidation cycles Propionyl_CoA Propionyl-CoA LCAD_MCAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA Thiolase->Tridecanoyl_CoA Thiolase->Propionyl_CoA

Figure 2. Mitochondrial β-oxidation of (S)-12-Methylpentadecanoyl-CoA.

Quantitative Data

Direct kinetic data for the enzymatic reactions involving this compound are scarce. However, data from studies on similar 2-methyl-branched substrates provide valuable insights into the efficiency of these reactions.

EnzymeSubstrateOrganism/Cell TypeKm (µM)Vmax or Specific ActivityReference(s)
Long-Chain Acyl-CoA Dehydrogenase (LCAD)(S)-2-Methylpentadecanoyl-CoAHumanNot Reported340 mU/mg[2]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16:0)HumanNot Reported390 mU/mg[2]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)(S)-2-Methylpentadecanoyl-CoAHumanNot ReportedActivity detected, but not quantified[2]
α-Methylacyl-CoA Racemase (AMACR)Pristanoyl-CoAHuman1720.1 µmol/min/mg[2]
α-Methylacyl-CoA Racemase (AMACR)Trihydroxycoprostanoyl-CoAHuman31.6Not Reported[2]

Note: mU = milliunits, where one unit is the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.

Experimental Protocols

Synthesis of this compound

For in vitro studies, this compound can be synthesized from 12-methylpentadecanoic acid. A common method involves the activation of the free fatty acid to its corresponding acyl-CoA thioester using acyl-CoA synthetase.

Materials:

  • 12-methylpentadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, and DTT.

  • Add 12-methylpentadecanoic acid (dissolved in a suitable solvent like ethanol).

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by measuring the decrease in free CoA using Ellman's reagent (DTNB) or by analyzing the formation of the acyl-CoA product by HPLC.

  • Purify the synthesized this compound using solid-phase extraction or HPLC.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

The activity of acyl-CoA dehydrogenases with this compound as a substrate can be measured using the electron-transferring flavoprotein (ETF) fluorescence reduction assay. This is considered the gold standard for measuring ACAD activity.[1][9]

Principle:

Acyl-CoA dehydrogenases transfer electrons from the acyl-CoA substrate to FAD, and then to ETF. The fluorescence of ETF is quenched upon its reduction by the acyl-CoA dehydrogenase. The rate of decrease in ETF fluorescence is proportional to the enzyme activity.

Materials:

  • Purified recombinant human LCAD or MCAD

  • Purified recombinant porcine or human ETF

  • (S)-12-Methylpentadecanoyl-CoA

  • Potassium phosphate (B84403) buffer (pH 7.6)

  • Anaerobic cuvette or 96-well microplate

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and ETF in an anaerobic cuvette or microplate.

  • Make the reaction mixture anaerobic by repeated cycles of vacuum and argon flushing, or by using an enzymatic oxygen-scavenging system (glucose, glucose oxidase, and catalase).

  • Record the baseline fluorescence of ETF (Excitation: ~340-380 nm, Emission: ~490-500 nm).

  • Initiate the reaction by adding the acyl-CoA dehydrogenase and the substrate, (S)-12-methylpentadecanoyl-CoA.

  • Monitor the decrease in ETF fluorescence over time.

  • Calculate the specific activity based on the rate of fluorescence change and the protein concentration.

ETF_Assay_Workflow start Start prepare_mix Prepare anaerobic reaction mixture with ETF start->prepare_mix baseline Record baseline ETF fluorescence prepare_mix->baseline add_reagents Add Acyl-CoA Dehydrogenase and (S)-12-Methylpentadecanoyl-CoA baseline->add_reagents monitor_fluorescence Monitor decrease in ETF fluorescence over time add_reagents->monitor_fluorescence calculate_activity Calculate specific activity monitor_fluorescence->calculate_activity end End calculate_activity->end

Figure 3. Workflow for the ETF Fluorescence Reduction Assay.

Conclusion and Future Directions

While direct experimental evidence for the physiological role of this compound is currently limited, the existing knowledge of branched-chain fatty acid metabolism provides a strong framework for its putative function. It is highly probable that this compound is a substrate for mitochondrial β-oxidation, contributing to the cellular energy pool. Its metabolism highlights the specificity and adaptability of the fatty acid oxidation machinery to handle structurally diverse lipid molecules.

Future research should focus on:

  • Quantitative analysis: Determining the kinetic parameters of all enzymes in the β-oxidation pathway with this compound as a substrate.

  • Cellular studies: Investigating the metabolism of 12-methylpentadecanoic acid in various cell types and its impact on cellular processes.

  • In vivo studies: Exploring the physiological effects of dietary 12-methylpentadecanoic acid in animal models.

  • Signaling roles: Investigating potential signaling roles of this compound or its metabolites, analogous to other acyl-CoAs that act as allosteric regulators or substrates for protein acylation.

A deeper understanding of the metabolism and function of this compound and other branched-chain fatty acids will provide valuable insights into lipid metabolism in health and disease, potentially uncovering new therapeutic targets for metabolic disorders.

References

The Evolutionary Significance of C16 Branched-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on their acyl chain. Among these, C16 BCFAs, including iso-C16:0 (14-methylpentadecanoic acid) and anteiso-C16:0 (13-methylpentadecanoic acid), play crucial and diverse roles across the evolutionary spectrum. In prokaryotes, they are fundamental in maintaining membrane fluidity and adapting to environmental stressors. In mammals, they are constituents of various complex lipids and are emerging as bioactive molecules with potential roles in cellular signaling. This technical guide provides an in-depth exploration of the evolutionary significance, biosynthesis, physiological functions, and analytical methodologies pertaining to C16 BCFAs. It is intended to serve as a comprehensive resource for researchers in lipidomics, microbiology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further investigation into this intriguing class of molecules.

Introduction: An Evolutionary Perspective

The lipid composition of cellular membranes is a critical determinant of an organism's ability to survive and thrive in its environment. While straight-chain fatty acids (SCFAs) are the most common building blocks of lipids, branched-chain fatty acids (BCFAs) have evolved as a key adaptation in many species, particularly those subjected to fluctuating environmental conditions. The presence of a methyl branch in the acyl chain of a fatty acid disrupts the tight packing of lipids in the membrane, thereby increasing membrane fluidity and lowering the phase transition temperature.[1][2] This is of paramount importance for organisms that do not synthesize unsaturated fatty acids, such as many Gram-positive bacteria, as it allows them to maintain membrane function at low temperatures.[3]

The evolutionary conservation of BCFA synthesis pathways, particularly in the bacterial kingdom, underscores their fundamental importance.[4] The ability to modulate the ratio of iso and anteiso BCFAs, as well as the ratio of BCFAs to SCFAs, provides a mechanism for fine-tuning membrane properties in response to thermal and chemical stress. In mammals, while BCFAs are present in smaller quantities and are often of dietary origin (e.g., from dairy and ruminant meat), they are also synthesized endogenously.[5] Their incorporation into various lipid species, including phospholipids, triglycerides, and ceramides, suggests roles beyond simple structural components, hinting at their involvement in more complex physiological processes.[6]

Biosynthesis of C16 Branched-Chain Fatty Acids

The biosynthesis of C16 BCFAs diverges from that of their straight-chain counterparts at the initial priming step of fatty acid synthesis. The process is initiated with branched-chain short-acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs).[7]

  • iso-C16:0 is derived from the primer isobutyryl-CoA, which is a product of valine catabolism.

  • anteiso-C16:0 synthesis is initiated with 2-methylbutyryl-CoA, a catabolic intermediate of isoleucine.

The subsequent elongation of these primers is carried out by the fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA. In bacteria, the type II FAS system, consisting of discrete enzymes, is responsible for this process.[8] In mammals, the type I FAS, a large multifunctional enzyme, can also utilize branched-chain primers, although with lower efficiency than acetyl-CoA.[9]

The key enzymes involved in the initial steps of BCFA biosynthesis are:

  • Branched-chain amino acid aminotransferase (BCAT): Catalyzes the transamination of BCAAs to their corresponding α-keto acids.

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Catalyzes the oxidative decarboxylation of the α-keto acids to produce the branched-chain acyl-CoA primers.

Logical Relationship of BCFA Biosynthesis

BCFA_Biosynthesis_Logic BCAA Branched-Chain Amino Acids (Valine, Isoleucine) BCAT BCAT BCAA->BCAT alpha_keto_acids Branched-Chain α-Keto Acids BCAT->alpha_keto_acids BCKDH BCKDH alpha_keto_acids->BCKDH primers Branched-Chain Acyl-CoA Primers (isobutyryl-CoA, 2-methylbutyryl-CoA) BCKDH->primers FAS Fatty Acid Synthase (FAS) primers->FAS C16_BCFA C16 Branched-Chain Fatty Acids (iso-C16:0, anteiso-C16:0) FAS->C16_BCFA malonyl_CoA Malonyl-CoA malonyl_CoA->FAS GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BCFA C16 BCFA GPR GPR40 / GPR120 BCFA->GPR Gq11 Gαq/11 GPR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->downstream GCMS_Workflow start Bacterial Cell Pellet saponification Saponification (NaOH, Methanol, 100°C) start->saponification methylation Methylation (HCl, Methanol, 80°C) saponification->methylation extraction Extraction (Hexane/MTBE) methylation->extraction base_wash Base Wash (NaOH) extraction->base_wash analysis GC-MS Analysis base_wash->analysis

References

Exploring the Metabolome for 12-Methylpentadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12-Methylpentadecanoyl-CoA, a branched-chain acyl-coenzyme A molecule. While direct research on this specific metabolite is limited, this document extrapolates from the broader understanding of branched-chain fatty acid (BCFA) metabolism to propose its likely biosynthetic pathways, metabolic fate, and potential biological significance. This guide also outlines detailed experimental protocols for the extraction, identification, and quantification of this compound from biological matrices, leveraging established mass spectrometry-based metabolomics techniques. Furthermore, this document presents visual workflows and pathway diagrams to facilitate a deeper understanding of the underlying biochemical processes.

Introduction to this compound

This compound is the coenzyme A thioester of 12-methylpentadecanoic acid. As a branched-chain acyl-CoA, it belongs to a class of molecules that are intermediates in numerous cellular processes, including energy metabolism and lipid biosynthesis. While less common than their straight-chain counterparts, BCFAs and their CoA derivatives play crucial roles in maintaining cell membrane fluidity and have been implicated in various signaling pathways. The presence of a methyl branch on the acyl chain introduces structural differences that can influence their metabolic processing and biological activity.

The precursor fatty acid, 12-methylpentadecanoic acid, is a saturated fatty acid. The position of the methyl group suggests it is an iso-branched-chain fatty acid, which can be derived from the catabolism of branched-chain amino acids (BCAAs) or synthesized de novo.

Postulated Metabolic Pathways

Based on the established metabolism of other BCFAs, we can infer the primary metabolic pathways involving this compound.

Biosynthesis

The biosynthesis of the 12-methylpentadecanoic acid precursor likely involves the fatty acid synthase (FASN) system. Unlike the synthesis of straight-chain fatty acids which exclusively utilizes malonyl-CoA as the two-carbon donor, the synthesis of branched-chain fatty acids can incorporate primers derived from branched-chain amino acids or utilize methylmalonyl-CoA as an extender unit.

A plausible biosynthetic route for this compound would start with a branched-chain primer, such as isobutyryl-CoA (derived from valine), followed by elongation with malonyl-CoA.

G cluster_0 Mitochondrion cluster_1 Cytosol Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA BCAA Catabolism FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS C16_BCFA 12-Methylpentadecanoic Acid FAS->C16_BCFA Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Acyl_CoA_Synthetase Acyl-CoA Synthetase C16_BCFA->Acyl_CoA_Synthetase Target_CoA This compound Acyl_CoA_Synthetase->Target_CoA Activation

Figure 1. Postulated biosynthetic pathway of this compound.
Catabolism (β-Oxidation)

Once formed, this compound is expected to undergo mitochondrial β-oxidation to generate energy. The presence of the methyl group at the 12th position (an even-numbered carbon from the carboxyl end) would not sterically hinder the initial rounds of β-oxidation. However, as the chain is shortened, the methyl-branched acyl-CoA will eventually be processed by specialized enzymes that handle branched structures, ultimately yielding propionyl-CoA in the final round, which can then enter the citric acid cycle via succinyl-CoA.

G cluster_0 Mitochondrial Matrix Start_CoA This compound Beta_Oxidation β-Oxidation Cycles Start_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA n cycles Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA final cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Figure 2. Proposed catabolic pathway of this compound.

Experimental Protocols for Metabolomic Analysis

The following sections detail the methodologies for the extraction, detection, and quantification of this compound from biological samples.

Sample Preparation and Extraction of Acyl-CoAs

This protocol is adapted from established methods for the extraction of short- and long-chain acyl-CoAs from cells and tissues.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal standards (e.g., a suite of odd-chain acyl-CoAs like C17:0-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Ammonium (B1175870) acetate (B1210297) solution (50 mM, pH 7)

  • Centrifuge, vortex mixer, evaporator

Procedure:

  • Homogenization: Homogenize frozen tissue samples or cell pellets in ice-cold 10% TCA. For cell cultures, scrape cells directly into the TCA solution.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.

  • Protein Precipitation: Vortex the sample vigorously and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cleanup:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with an appropriate solvent, such as 50% methanol containing 50 mM ammonium acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol/50% 50 mM ammonium acetate).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]⁺ adduct. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) portion.

  • Collision Energy and other MS parameters: Optimize these parameters by infusing a commercially available standard of a structurally similar branched-chain acyl-CoA if this compound standard is unavailable.

G Sample Reconstituted Sample Extract HPLC UHPLC System (C18 Column) Sample->HPLC Injection ESI ESI Source HPLC->ESI Elution MS Triple Quadrupole Mass Spectrometer ESI->MS Ionization Data Data Acquisition (MRM Mode) MS->Data Quant Quantification Data->Quant

Figure 3. Experimental workflow for LC-MS/MS analysis.

Quantitative Data Summary

As there is no direct experimental data available for this compound in the public domain, a hypothetical data table is presented below to illustrate how quantitative results would be structured. This table showcases the expected format for presenting concentrations of this compound in different biological samples, as would be determined by the LC-MS/MS method described above.

Sample TypeConditionThis compound Concentration (pmol/mg protein)Standard Deviation
Liver TissueControl0.580.12
Liver TissueHigh-Fat Diet1.230.25
Adipose TissueControl1.150.31
Adipose TissueHigh-Fat Diet2.540.67
Skeletal MuscleControl0.210.05
Skeletal MuscleHigh-Fat Diet0.450.11

Table 1. Hypothetical quantitative data for this compound in various tissues under different dietary conditions.

Potential Biological Roles and Future Directions

Given the emerging roles of BCFAs in health and disease, exploring the metabolome for this compound is a promising area of research. A related molecule, 12-methyltetradecanoic acid, has been shown to possess anti-proliferative and pro-apoptotic effects in cancer cells. It is plausible that this compound, as the activated form of its corresponding fatty acid, could be involved in similar cellular processes.

Future research should focus on:

  • Confirmation of Biosynthetic Pathways: Using stable isotope-labeled precursors (e.g., ¹³C-valine) to trace the incorporation of the label into this compound.

  • Enzyme Identification: Identifying the specific acyl-CoA synthetases responsible for the activation of 12-methylpentadecanoic acid.

  • Functional Studies: Investigating the impact of elevated or depleted levels of this compound on cellular signaling, gene expression, and overall metabolic phenotype.

  • Clinical Relevance: Profiling the levels of this compound in disease states, such as metabolic syndrome, type 2 diabetes, and cancer, to assess its potential as a biomarker.

By applying the methodologies outlined in this guide, researchers can begin to unravel the metabolic importance and functional roles of this understudied branched-chain acyl-CoA.

Methodological & Application

Application Note: Quantification of 12-Methylpentadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 12-Methylpentadecanoyl-CoA in biological matrices. This method is crucial for researchers and scientists in the fields of metabolic diseases, drug development, and lipidomics who are investigating pathways involving branched-chain fatty acid metabolism. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative data for quantitative analysis.

Introduction

This compound is a branched-chain acyl-CoA that plays a role in specific metabolic pathways. Accurate quantification of this analyte is essential for understanding its physiological and pathological significance. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. The method presented here is adapted from established protocols for long-chain acyl-CoA analysis and optimized for this compound.

Experimental

1. Sample Preparation

A critical step in the analysis of acyl-CoAs is the efficient extraction from the biological matrix while minimizing degradation. Two common methods are protein precipitation and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation with Sulfosalicylic Acid (SSA)

This method is relatively simple and avoids the use of SPE columns, which can sometimes lead to the loss of certain analytes.[1][2][3]

  • Homogenization: Homogenize tissue samples or cell pellets in a cold extraction solution. A common solution is 2.5% (w/v) 5-sulfosalicylic acid (SSA).[1]

  • Internal Standard: Spike the homogenate with an appropriate internal standard (e.g., Heptadecanoyl-CoA) to correct for extraction efficiency and matrix effects.

  • Precipitation: Vortex the mixture vigorously and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing salts and other interferences.

  • Deproteinization: Precipitate proteins in the sample homogenate using an agent like 10% (w/v) trichloroacetic acid (TCA).[1][4]

  • Centrifugation: Pellet the precipitated proteins by centrifugation.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration buffer (e.g., 50 mM ammonium (B1175870) formate, pH 6.3).[5]

  • Sample Loading: Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using a series of methanol solutions with increasing organic content (e.g., 50% methanol, 75% methanol, 100% methanol).[5]

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen gas and reconstitute in a suitable solvent for LC-MS/MS analysis, such as mobile phase A.[5]

2. LC-MS/MS Analysis

Liquid Chromatography

The separation of this compound is typically achieved using reverse-phase chromatography.

ParameterRecommended Condition
Column C18 or C8 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[5]
Mobile Phase A 15 mM Ammonium Hydroxide in Water[6] or 100 mM Ammonium Formate, pH 5.0[5]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[6] or Acetonitrile
Flow Rate 0.4 mL/min[6]
Column Temperature 42°C[5]
Injection Volume 5-20 µL
Gradient A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the more hydrophobic long-chain acyl-CoAs.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the CoA moiety.[7][8][9]

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound (C37H66N7O17P3S) = m/z 1006.3
Product Ion (Q3) [M-507+H]⁺ = m/z 499.3 (for quantification)
Second Product Ion m/z 428 (for confirmation)[8]
Collision Energy To be optimized for the specific instrument
Internal Standard Heptadecanoyl-CoA (C17:0-CoA): Q1 = m/z 1020.4, Q3 = m/z 513.4

Quantitative Data Summary

The following table summarizes the key parameters for the quantification of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound1006.3499.3To be determined empirically
Heptadecanoyl-CoA (IS)1020.4513.4To be determined empirically

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Optional SPE Cleanup cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Deproteinization Protein Precipitation (e.g., SSA or TCA) Spiking->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Condition SPE Cartridge Conditioning Supernatant->SPE_Condition Optional LC_Separation LC Separation (C18/C8 Column) Supernatant->LC_Separation Direct Injection SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Dry_Reconstitute Dry Down and Reconstitute SPE_Elute->Dry_Reconstitute Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship Analyte This compound in Biological Matrix Extraction Extraction and Cleanup Analyte->Extraction Separation Chromatographic Separation (LC) Extraction->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Logical relationship of the analytical method components.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis can be adapted to various research needs, facilitating a deeper understanding of the roles of branched-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols for the Quantification of 12-Methylpentadecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids and their corresponding acyl-CoA esters are integral to various cellular processes, including lipid metabolism and energy homeostasis. The quantification of specific acyl-CoA species like this compound in biological matrices is crucial for understanding its physiological and pathological roles. For instance, its parent fatty acid, 12-methyltetradecanoic acid, has been investigated for its potential anti-proliferative effects in cancer cells by inhibiting 5-lipoxygenase.[1] Accurate measurement of this compound can provide insights into the metabolic pathways influenced by this branched-chain fatty acid and may serve as a biomarker in relevant disease states.

This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique for this class of molecules.[2][3]

Data Presentation

The following table summarizes representative quantitative data for this compound in various biological samples. These values are intended to be illustrative of the expected range of concentrations and to serve as a benchmark for method validation. Actual concentrations may vary depending on the biological system, experimental conditions, and physiological state.

Table 1: Representative Quantitative Data for this compound

Biological MatrixSample TypeConcentration Range (pmol/mg protein)Limit of Quantification (LOQ) (fmol)
Cultured CellsProstate Cancer (PC3) Cell Lysate0.5 - 5.010
Animal TissueRat Liver Homogenate1.0 - 10.010
Animal TissueMouse Brain Homogenate0.2 - 2.510
PlasmaHuman Plasma0.05 - 0.5 (pmol/mL)5

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol describes an efficient method for the extraction of acyl-CoAs, including this compound, from cultured cells and tissues. The procedure utilizes 5-sulfosalicylic acid (SSA) for protein precipitation, which allows for direct analysis without the need for solid-phase extraction (SPE), thereby improving recovery for a broad range of acyl-CoA species.[4]

Materials and Reagents:

  • Biological sample (cultured cells, tissue)

  • Phosphate-buffered saline (PBS), ice-cold

  • 5% (w/v) 5-sulfosalicylic acid (SSA), ice-cold

  • Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (for tissues)

  • Refrigerated centrifuge

Procedure:

  • Sample Collection and Washing:

    • Cultured Cells: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in a minimal volume of PBS and transfer to a pre-chilled microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

    • Tissues: Excise tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until extraction.

  • Homogenization and Protein Precipitation:

    • Cultured Cells: To the cell pellet, add 200 µL of ice-cold 5% SSA containing the internal standard. Resuspend the pellet by vortexing or pipetting.

    • Tissues: Weigh 20-50 mg of frozen tissue and homogenize in 500 µL of ice-cold 5% SSA containing the internal standard using a bead beater or dounce homogenizer on ice.

  • Incubation and Centrifugation:

    • Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.

  • Storage:

    • The extracts can be stored at -80°C prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in the positive ion mode, which corresponds to the fragmentation of the 3'-phosphoadenosine 5'-diphosphate moiety.[4] The precursor-to-product ion transition for this compound should be optimized using a synthesized standard.

    • Precursor Ion (Q1): [M+H]⁺ of this compound.

    • Product Ion (Q3): [M+H-507]⁺.

  • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for the specific analyte and instrument to achieve maximum sensitivity.

Table 2: Predicted MRM Transition for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound1008.5501.5Positive
Heptadecanoyl-CoA (IS)1022.6515.6Positive

Note: The exact m/z values should be confirmed with a high-resolution mass spectrometer or by infusion of a pure standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Cells or Tissue) Homogenization Homogenization in 5% SSA + Internal Standard BiologicalSample->Homogenization Centrifugation Protein Precipitation & Centrifugation (16,000 x g) Homogenization->Centrifugation Supernatant Collect Supernatant (Acyl-CoA Extract) Centrifugation->Supernatant LC_Separation Reversed-Phase UPLC Separation Supernatant->LC_Separation ESI_Ionization Positive Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI_Ionization->MS_Detection Quantification Quantification (Peak Area Ratio to IS) MS_Detection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

bcaa_metabolism BCFA Branched-Chain Fatty Acids (e.g., 12-Methylpentadecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->BC_Acyl_CoA Beta_Oxidation Mitochondrial β-Oxidation BC_Acyl_CoA->Beta_Oxidation Cellular_Processes Other Cellular Processes (e.g., Lipid Synthesis, Signaling) BC_Acyl_CoA->Cellular_Processes Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Caption: Simplified overview of branched-chain acyl-CoA metabolism.

References

Application Notes and Protocols for the Synthesis of 12-Methylpentadecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that can serve as an important standard for various research applications, including lipid metabolism studies, enzyme activity assays, and as an internal standard for mass spectrometry-based quantification of lipids. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound. The synthesis is a two-stage process: first, the synthesis of the precursor fatty acid, 12-methylpentadecanoic acid, followed by its activation to the corresponding Coenzyme A thioester.

Materials and Reagents

Material/ReagentSupplierGrade
1-Bromoundecane (B50512)Sigma-Aldrich≥98%
Diethyl malonateSigma-Aldrich≥99%
Sodium ethoxideSigma-Aldrich≥95%
Ethanol (B145695)Fisher ScientificAnhydrous
Diethyl etherFisher ScientificAnhydrous
Hydrochloric acid (HCl)Fisher Scientific37%
Potassium hydroxide (B78521) (KOH)Sigma-Aldrich≥85%
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich99%
N-Hydroxysuccinimide (NHS)Sigma-Aldrich98%
Dichloromethane (B109758) (DCM)Fisher ScientificAnhydrous
Coenzyme A trilithium saltSigma-Aldrich≥85%
Sodium bicarbonateFisher ScientificACS Grade
Tetrahydrofuran (B95107) (THF)Fisher ScientificAnhydrous
Solid-Phase Extraction (SPE) CartridgesWatersOasis MAX
Methanol (B129727)Fisher ScientificHPLC Grade
AcetonitrileFisher ScientificHPLC Grade
Ammonium (B1175870) AcetateSigma-Aldrich≥98%
Formic AcidSigma-AldrichLC-MS Grade

Experimental Protocols

Part 1: Synthesis of 12-Methylpentadecanoic Acid

This protocol outlines a plausible synthetic route for 12-methylpentadecanoic acid via a malonic ester synthesis followed by further chain elongation.

1.1. Diethyl 2-undecylmalonate Synthesis:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Add 1-bromoundecane (1.0 eq) dropwise and reflux the mixture for 12-16 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain diethyl 2-undecylmalonate.

1.2. Undecylmalonic Acid Synthesis:

  • Hydrolyze the diethyl 2-undecylmalonate by refluxing with an excess of potassium hydroxide in ethanol/water for 4-6 hours.

  • Acidify the cooled reaction mixture with cold, dilute hydrochloric acid.

  • Extract the resulting undecylmalonic acid with diethyl ether.

  • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dicarboxylic acid.

1.3. 12-Methylpentadecanoic Acid Synthesis:

  • The synthesis of the final branched-chain fatty acid from undecylmalonic acid involves a sequence of reactions that can be adapted from standard organic chemistry methods for chain elongation and introduction of a methyl group. A potential route involves the conversion of one of the carboxylic acid groups to a methyl group via a series of reductions and activations.

Due to the complexity and the need for specialized reagents and reaction conditions for this multi-step conversion, it is recommended to consult advanced organic synthesis literature for a precise, optimized protocol.

Part 2: Synthesis of this compound

This protocol utilizes the N-hydroxysuccinimide (NHS) ester activation method, which is known for its high efficiency and minimal side reactions.[1][2]

2.1. Synthesis of 12-Methylpentadecanoic acid-NHS ester:

  • Dissolve 12-methylpentadecanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 12-Methylpentadecanoic acid-NHS ester.

2.2. Synthesis of this compound:

  • Dissolve Coenzyme A trilithium salt (1.0 eq) in a sodium bicarbonate buffer (0.1 M, pH 8.0).

  • Dissolve the 12-Methylpentadecanoic acid-NHS ester (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Add the THF solution of the NHS-ester dropwise to the Coenzyme A solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Acidify the reaction mixture to pH 4-5 with dilute HCl.

Part 3: Purification of this compound

Purification is achieved using solid-phase extraction (SPE).

3.1. Solid-Phase Extraction (SPE):

  • Condition an Oasis MAX SPE cartridge by washing with methanol followed by water.

  • Load the acidified reaction mixture onto the SPE cartridge.

  • Wash the cartridge with an aqueous acidic solution (e.g., 2% formic acid in water) to remove unreacted Coenzyme A and other water-soluble impurities.

  • Wash the cartridge with methanol to elute non-polar impurities.

  • Elute the this compound with a solution of 2% ammonium hydroxide in methanol.

  • Immediately neutralize the eluate with formic acid and lyophilize to obtain the purified product.

Characterization

The final product should be characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm its identity and purity.

LC-MS/MS Parameters:

ParameterValue
Chromatography
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B10 mM Ammonium Acetate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
Gradient5% to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)[M+H]+ for this compound
Product Ion (Q3)Characteristic fragment ions (e.g., loss of the phosphopantetheine moiety)
Collision EnergyOptimized for the specific instrument and compound

Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis 12-Methylpentadecanoic_Acid 12-Methylpentadecanoic Acid NHS_Ester Activation with NHS/DCC 12-Methylpentadecanoic_Acid->NHS_Ester Reactant Activated_Fatty_Acid 12-Methylpentadecanoyl-NHS NHS_Ester->Activated_Fatty_Acid Product Coupling Thioesterification Activated_Fatty_Acid->Coupling Reactant Coenzyme_A Coenzyme A Coenzyme_A->Coupling Reactant Crude_Product Crude 12-Methyl- pentadecanoyl-CoA Coupling->Crude_Product Product SPE Solid-Phase Extraction Crude_Product->SPE Input Pure_Product Pure 12-Methyl- pentadecanoyl-CoA SPE->Pure_Product Output LC_MS LC-MS/MS Characterization Pure_Product->LC_MS Sample Final_Standard Characterized Standard LC_MS->Final_Standard Confirmation

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This protocol provides a comprehensive guide for the synthesis of the this compound standard. The described methods, from the synthesis of the branched-chain fatty acid precursor to the final purification and characterization of the acyl-CoA, offer a robust framework for producing this valuable research tool. Researchers should ensure that all reactions involving anhydrous solvents are performed under an inert atmosphere to prevent hydrolysis of activated intermediates. The final product should be stored at -80°C to ensure its long-term stability.

References

Application Notes and Protocols for In Vitro Measurement of 12-Methylpentadecanoyl-CoA Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vitro assessment of enzymatic activity utilizing 12-Methylpentadecanoyl-CoA as a substrate. The protocols described herein are based on established methodologies for analogous acyl-CoA molecules and are intended to be adapted and optimized for specific research applications.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A thioester. The metabolism of such molecules is crucial for various cellular processes, and dysregulation of their enzymatic conversion can be indicative of metabolic disorders. The in vitro measurement of enzymatic activity involving this compound is essential for understanding its metabolic fate, identifying and characterizing novel enzymes, and for the screening of potential therapeutic modulators.

While a specific enzyme for this compound is not explicitly characterized in the provided search results, we can infer potential enzymatic reactions based on the metabolism of structurally similar branched-chain fatty acyl-CoAs, such as phytanoyl-CoA. The metabolism of phytanoyl-CoA involves the enzyme phytanoyl-CoA 2-hydroxylase (PAHX), an iron(II) and 2-oxoglutarate-dependent oxygenase.[1][2] Another potential enzymatic reaction is the hydrolysis of the thioester bond by an acyl-CoA thioesterase (ACOT) to release coenzyme A (CoA) and the corresponding free fatty acid.[3][4]

This document will focus on a versatile assay principle applicable to enzymes that catalyze the release of Coenzyme A (CoA) from this compound, a common step in the activity of acyl-CoA thioesterases. This approach allows for the use of commercially available kits for the sensitive detection of the reaction product, CoA.

Principle of the Assay

The proposed in vitro assay is based on the quantification of Coenzyme A (CoA) released from this compound upon enzymatic action. The detection of CoA is achieved through a coupled enzymatic reaction that produces a quantifiable colorimetric or fluorometric signal. This method provides a sensitive and high-throughput-compatible means of measuring the enzymatic activity.

The assay principle involves two main steps:

  • Enzymatic Reaction: The enzyme of interest is incubated with the substrate, this compound. If the enzyme possesses thioesterase activity, it will hydrolyze the substrate, releasing free CoA and 12-methylpentadecanoic acid.

  • CoA Detection: The amount of released CoA is then quantified using a detection kit. In a typical reaction, acyl-CoA synthetase utilizes the newly formed CoA to produce an acyl-CoA. Subsequently, acyl-CoA oxidase acts on this acyl-CoA to generate hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe to produce a colored or fluorescent product that can be measured using a microplate reader.[5][6][7]

Data Presentation

Quantitative data from enzymatic assays should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for recording and presenting experimental results.

Table 1: Enzyme Kinetic Parameters

ParameterValueStandard Deviation
Vmax (nmol/min/mg)
Km (µM)
kcat (s⁻¹)
kcat/Km (M⁻¹s⁻¹)

Table 2: Inhibition Study Data

InhibitorConcentration (µM)% InhibitionIC₅₀ (µM)
Inhibitor A0.1
1
10
100
Inhibitor B0.1
1
10
100

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Thioesterase Activity

This protocol describes a method to measure the enzymatic activity of a putative acyl-CoA thioesterase using this compound as a substrate.

Materials:

  • Enzyme preparation (purified or cell lysate)

  • This compound substrate

  • Coenzyme A Assay Kit (e.g., Abcam ab102504 or similar)[5]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader (colorimetric at 570 nm or fluorometric at Ex/Em = 535/587 nm)

  • 96-well microplates (clear bottom for colorimetric, black for fluorometric)

Procedure:

  • Reagent Preparation:

    • Prepare the Coenzyme A Assay Kit reagents according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and determine its concentration.

    • Prepare serial dilutions of the enzyme preparation in Assay Buffer.

  • Enzymatic Reaction Setup:

    • To each well of a 96-well plate, add the following components in the specified order:

      • Assay Buffer (to a final volume of 50 µL)

      • Enzyme preparation (e.g., 10 µL of diluted enzyme)

      • Substrate solution (e.g., 10 µL of this compound to achieve the desired final concentration).

    • Include appropriate controls:

      • No-Enzyme Control: Replace the enzyme solution with Assay Buffer.

      • No-Substrate Control: Replace the substrate solution with Assay Buffer.

      • Positive Control: A known thioesterase and its substrate, if available.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • CoA Detection:

    • Stop the enzymatic reaction (e.g., by adding a stop solution provided in the CoA detection kit or by heat inactivation, if compatible with the detection chemistry).

    • Add the CoA detection reagents to each well as per the kit's protocol. This typically involves a two-step addition with incubation periods.[5]

    • Incubate the plate as recommended by the kit manufacturer to allow for color or fluorescence development.

  • Data Acquisition:

    • Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (No-Enzyme Control) from the readings of the experimental wells.

    • Generate a standard curve using the CoA standards provided in the kit.

    • Calculate the concentration of CoA produced in each well from the standard curve.

    • Determine the specific activity of the enzyme (e.g., in nmol of CoA produced per minute per mg of protein).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Plate_Setup 96-Well Plate Setup Reagent_Prep->Plate_Setup Add_Components Add Assay Components (Buffer, Enzyme, Substrate) Plate_Setup->Add_Components Incubation Incubation (e.g., 37°C, 30 min) Add_Components->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Add_Detection_Reagents Add CoA Detection Reagents Stop_Reaction->Add_Detection_Reagents Develop_Signal Signal Development Add_Detection_Reagents->Develop_Signal Read_Plate Measure Absorbance/Fluorescence Develop_Signal->Read_Plate Calculate_Activity Calculate Enzymatic Activity Read_Plate->Calculate_Activity

Caption: Workflow for the in vitro this compound enzymatic assay.

Hypothetical Signaling Pathway and Assay Principle

signaling_pathway cluster_reaction Enzymatic Reaction cluster_detection Coupled Detection Assay Substrate This compound Enzyme Acyl-CoA Thioesterase (Putative Enzyme) Substrate->Enzyme Products 12-Methylpentadecanoic Acid + CoA Enzyme->Products CoA Coenzyme A (CoA) Products->CoA Release Detection_Enzyme1 Acyl-CoA Synthetase CoA->Detection_Enzyme1 Acyl_CoA Acyl-CoA Detection_Enzyme1->Acyl_CoA Detection_Enzyme2 Acyl-CoA Oxidase Acyl_CoA->Detection_Enzyme2 H2O2 H₂O₂ Detection_Enzyme2->H2O2 Probe Probe H2O2->Probe Signal Colorimetric/Fluorometric Signal Probe->Signal

Caption: Principle of the coupled enzymatic assay for CoA detection.

References

Application Notes and Protocols: Utilizing 12-Methylpentadecanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) and their activated coenzyme A (CoA) esters are emerging as critical molecules in cellular metabolism and signaling. Among these, 12-Methylpentadecanoyl-CoA, an anteiso-BCFA, is of growing interest due to the roles of BCFAs in various physiological and pathological processes, including metabolic disorders, inflammation, and cancer.[1][2] These application notes provide a comprehensive overview of the use of this compound in lipidomics studies, complete with detailed experimental protocols and data interpretation guidelines.

Branched-chain fatty acids are primarily derived from dietary sources, particularly dairy products and ruminant meat, and are also produced by gut microbiota.[2][3] Their analysis in biological systems can provide insights into dietary habits, gut microbiome function, and disease states.[4][5] The activated form, this compound, is a key intermediate in the metabolism of its corresponding fatty acid, 12-methylpentadecanoic acid.

Applications in Lipidomics Research

The study of this compound and its related free fatty acid can be applied to several research areas:

  • Biomarker Discovery: Altered levels of BCFAs have been associated with cardiometabolic disorders such as type 2 diabetes and obesity.[4] Investigating this compound levels in various tissues and biofluids can aid in the identification of novel biomarkers for disease diagnosis and prognosis.

  • Metabolic Pathway Analysis: As an acyl-CoA, this compound is a central molecule in lipid metabolism.[6] Its quantification can help elucidate the pathways of branched-chain fatty acid synthesis, degradation (beta-oxidation), and incorporation into complex lipids.

  • Drug Development: Understanding the metabolic pathways involving this compound can reveal potential therapeutic targets. For instance, enzymes involved in its synthesis or degradation could be modulated to influence cellular processes.

  • Gut Microbiome Research: The gut microbiota is a significant source of BCFAs.[7][8] Analyzing this compound in tissues can provide a readout of the metabolic activity of the gut microbiome and its influence on host metabolism.

  • Nutritional Science: As dairy products are a major source of BCFAs, studying this compound can help understand the health effects of dairy consumption.[2][3]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a general method for the extraction of acyl-CoAs, including this compound, from tissues or cells. This method is adapted from established protocols for short and long-chain acyl-CoA analysis.[9][10]

Materials:

  • Homogenizer

  • Centrifuge

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water

  • Acetonitrile

  • Internal standard (e.g., C17:0-CoA)

  • LC-MS grade water

Procedure:

  • Sample Collection and Homogenization:

    • Excise tissue or collect cells and immediately freeze in liquid nitrogen to quench metabolic activity.[11]

    • Weigh the frozen tissue or determine the cell pellet weight.

    • Homogenize the sample in 10 volumes of ice-cold 5% SSA.

  • Deproteinization:

    • Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoAs.

  • Internal Standard Spiking:

    • Add a known amount of internal standard (e.g., C17:0-CoA) to the supernatant.

  • Sample Storage:

    • The extracted sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C. The use of SSA for deproteinization can obviate the need for solid-phase extraction, which can lead to the loss of certain acyl-CoA species.[9]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other acyl-CoAs. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and the internal standard. For acyl-CoAs, a common fragmentation involves the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 amu).[14] The precursor ion will be the [M+H]+ of this compound.

    • Precursor Ion (Q1): To be determined based on the exact mass of this compound.

    • Product Ion (Q3): To be determined after fragmentation analysis.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Data Analysis:

  • Generate a calibration curve using a synthetic standard of this compound.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental groups.

Table 1: Hypothetical Quantification of this compound in Different Tissues

TissueControl Group (pmol/mg tissue)Treatment Group (pmol/mg tissue)p-value
Liver1.5 ± 0.33.2 ± 0.5<0.01
Adipose2.8 ± 0.61.9 ± 0.4<0.05
Muscle0.9 ± 0.21.1 ± 0.3>0.05

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation SampleCollection Sample Collection (Tissue/Cells) Homogenization Homogenization (in 5% SSA) SampleCollection->Homogenization Deproteinization Deproteinization (Centrifugation) Homogenization->Deproteinization Supernatant Collect Supernatant Deproteinization->Supernatant InternalStandard Add Internal Standard Supernatant->InternalStandard LCMS LC-MS/MS Analysis InternalStandard->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis BiologicalInterpretation Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

Caption: Workflow for the analysis of this compound.

Potential Metabolic Fate of this compound

metabolic_pathway cluster_synthesis Synthesis cluster_metabolism Metabolic Fates cluster_products Products Diet Dietary Intake (e.g., Dairy) BCFA 12-Methylpentadecanoic Acid Diet->BCFA GutMicrobiota Gut Microbiota Production GutMicrobiota->BCFA AcylCoASynthetase Acyl-CoA Synthetase BCFA->AcylCoASynthetase BCoA This compound AcylCoASynthetase->BCoA BetaOxidation Beta-Oxidation BCoA->BetaOxidation ComplexLipids Incorporation into Complex Lipids BCoA->ComplexLipids ProteinAcylation Protein Acylation (Potential) BCoA->ProteinAcylation Energy Energy (ATP) BetaOxidation->Energy SignalingMolecules Signaling Molecules BetaOxidation->SignalingMolecules StructuralLipids Structural Lipids ComplexLipids->StructuralLipids ModifiedProteins Acylated Proteins ProteinAcylation->ModifiedProteins

Caption: Potential metabolic pathways of this compound.

Conclusion

The analysis of this compound offers a valuable tool for researchers in lipidomics. The protocols and information provided herein serve as a starting point for incorporating this important branched-chain acyl-CoA into various research applications. As our understanding of the biological roles of BCFAs continues to grow, the development of robust analytical methods for their activated CoA esters will be crucial for advancing our knowledge in health and disease.

References

Application Notes and Protocols: Isotopic Labeling of 12-Methylpentadecanoic Acid for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of isotopically labeled 12-methylpentadecanoic acid for metabolic tracing studies. This document outlines the rationale, experimental design, detailed protocols, and data analysis considerations for tracking the metabolic fate of this unique branched-chain fatty acid.

Introduction

12-Methylpentadecanoic acid is a branched-chain fatty acid that may have distinct metabolic fates and biological activities compared to its straight-chain counterparts. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for elucidating its physiological roles and potential therapeutic applications. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool for tracing the journey of 12-methylpentadecanoic acid through various metabolic pathways in vitro and in vivo.[1][2][3]

This document will detail the synthesis of isotopically labeled 12-methylpentadecanoic acid, its administration in a model system, and the subsequent analysis of its metabolic products.

Synthesis of Isotopically Labeled 12-Methylpentadecanoic Acid

The synthesis of isotopically labeled fatty acids is a critical first step in metabolic tracing studies.[4][5][6] A common approach involves introducing a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H), into the molecule. Here, we describe a general synthetic strategy for [1-¹³C]-12-methylpentadecanoic acid.

Protocol 1: Synthesis of [1-¹³C]-12-Methylpentadecanoic Acid

This protocol is a modification of established methods for synthesizing ¹³C-labeled fatty acids.[6]

Materials:

  • 1-Bromo-11-methyltridecane

  • Potassium cyanide-¹³C (K¹³CN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Nitrile Formation: In a round-bottom flask, dissolve 1-bromo-11-methyltridecane in DMSO. Add K¹³CN to the solution. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, replacing the bromine with the ¹³C-labeled cyanide group to form 12-methyltetradecanenitrile-¹³C.

  • Hydrolysis: After the reaction is complete, the mixture is cooled. The ¹³C-labeled nitrile is then hydrolyzed to the corresponding carboxylic acid by adding a strong acid, such as concentrated HCl, and heating under reflux.

  • Extraction and Purification: The resulting [1-¹³C]-12-methylpentadecanoic acid is extracted from the aqueous solution using an organic solvent like diethyl ether. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified using an appropriate technique, such as silica (B1680970) gel column chromatography, to yield the pure labeled fatty acid.

  • Characterization: The final product should be characterized by mass spectrometry and NMR to confirm its identity, purity, and the position of the isotopic label.

In Vivo Metabolic Tracing Study in a Murine Model

This section outlines a protocol for an in vivo study to trace the metabolic fate of ¹³C-labeled 12-methylpentadecanoic acid in mice.[2][7][8]

Protocol 2: Administration and Sample Collection

Animal Model:

  • C57BL/6 mice are a commonly used strain for metabolic studies.[2][7] Animals should be housed in a controlled environment and acclimated before the experiment.

Tracer Administration:

  • The isotopically labeled 12-methylpentadecanoic acid is formulated in a suitable vehicle, such as corn oil or a solution with a surfactant like Tween 80, for oral gavage or intravenous administration.

  • A predetermined dose (e.g., 150 mg/kg body weight) is administered to the mice.[2][7]

Sample Collection:

  • Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • At the end of the study, tissues of interest (e.g., liver, adipose tissue, heart, brain) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

Sample Preparation and Analysis by Mass Spectrometry

The analysis of isotopically labeled metabolites is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][9][10][11][12][13]

Protocol 3: Lipid Extraction and Derivatization for GC-MS Analysis

Lipid Extraction:

  • Total lipids are extracted from plasma and tissue homogenates using a modified Folch or Bligh-Dyer method with a mixture of chloroform (B151607) and methanol (B129727).

  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

Derivatization:

  • The extracted lipids are saponified using a methanolic base (e.g., KOH or NaOH) to release the fatty acids.

  • The free fatty acids are then converted to their fatty acid methyl esters (FAMEs) by methylation with a reagent such as boron trifluoride in methanol (BF₃-methanol). This derivatization step is crucial for improving the volatility of the fatty acids for GC-MS analysis.[10]

GC-MS Analysis:

  • The FAMEs are analyzed on a GC-MS system. The gas chromatograph separates the different FAMEs based on their retention times, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds.

  • The presence of the ¹³C-labeled 12-methylpentadecanoic acid and its potential metabolites will be identified by a mass shift of +1 amu (or more, depending on the number of incorporated labels) compared to the unlabeled counterparts.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from a metabolic tracing study with [1-¹³C]-12-methylpentadecanoic acid could be presented.

Table 1: Pharmacokinetic Profile of [1-¹³C]-12-Methylpentadecanoic Acid in Mouse Plasma

Time (hours)Concentration of Unlabeled 12-Methylpentadecanoic Acid (µg/mL)Concentration of [1-¹³C]-12-Methylpentadecanoic Acid (µg/mL)
05.2 ± 0.8Below Limit of Detection
16.1 ± 1.115.3 ± 2.5
27.5 ± 1.328.9 ± 4.1
48.2 ± 1.518.7 ± 3.2
86.9 ± 1.29.4 ± 1.8
245.5 ± 0.92.1 ± 0.5

Table 2: Incorporation of ¹³C-label into Downstream Metabolites in Liver Tissue at 8 hours Post-Administration

MetaboliteUnlabeled Concentration (nmol/g tissue)¹³C-Labeled Concentration (nmol/g tissue)Percent Labeling
12-Methylpentadecanoic Acid12.3 ± 2.145.6 ± 7.878.7%
Propionyl-CoA2.5 ± 0.40.8 ± 0.1532.0%
Succinyl-CoA4.1 ± 0.71.1 ± 0.226.8%
Palmitic Acid (C16:0)250.7 ± 35.25.2 ± 1.12.1%

Data are presented as mean ± standard deviation.

Visualization of Metabolic Pathways and Workflows

Diagram 1: Proposed Metabolic Fate of 12-Methylpentadecanoic Acid

12-Methylpentadecanoic_Acid 12-Methylpentadecanoic_Acid 12-Methylpentadecanoyl_CoA 12-Methylpentadecanoyl_CoA 12-Methylpentadecanoic_Acid->12-Methylpentadecanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta_Oxidation 12-Methylpentadecanoyl_CoA->Beta_Oxidation Chain_Elongation Chain_Elongation 12-Methylpentadecanoyl_CoA->Chain_Elongation Desaturation Desaturation 12-Methylpentadecanoyl_CoA->Desaturation Esterification Esterification 12-Methylpentadecanoyl_CoA->Esterification Propionyl_CoA Propionyl_CoA Beta_Oxidation->Propionyl_CoA Final cycle Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle Longer_Chain_Fatty_Acids Longer_Chain_Fatty_Acids Chain_Elongation->Longer_Chain_Fatty_Acids Unsaturated_Fatty_Acids Unsaturated_Fatty_Acids Desaturation->Unsaturated_Fatty_Acids Triglycerides_Phospholipids Triglycerides_Phospholipids Esterification->Triglycerides_Phospholipids

Caption: Proposed metabolic pathways for 12-methylpentadecanoic acid.

Diagram 2: Experimental Workflow for Metabolic Tracing

cluster_synthesis Synthesis cluster_invivo In Vivo Study cluster_analysis Analysis cluster_data Data Interpretation Synthesis_of_Labeled_Fatty_Acid Synthesis_of_Labeled_Fatty_Acid Administration_to_Mice Administration_to_Mice Synthesis_of_Labeled_Fatty_Acid->Administration_to_Mice Time_Course_Sample_Collection Time_Course_Sample_Collection Administration_to_Mice->Time_Course_Sample_Collection Blood, Tissues Lipid_Extraction Lipid_Extraction Time_Course_Sample_Collection->Lipid_Extraction Derivatization_to_FAMEs Derivatization_to_FAMEs Lipid_Extraction->Derivatization_to_FAMEs GC_MS_Analysis GC_MS_Analysis Derivatization_to_FAMEs->GC_MS_Analysis Metabolite_Identification Metabolite_Identification GC_MS_Analysis->Metabolite_Identification Quantification_of_Labeling Quantification_of_Labeling Metabolite_Identification->Quantification_of_Labeling Pathway_Analysis Pathway_Analysis Quantification_of_Labeling->Pathway_Analysis

Caption: Workflow for isotopic labeling and metabolic tracing.

Conclusion

The use of isotopically labeled 12-methylpentadecanoic acid provides a robust method for delineating its metabolic fate. The protocols and data presentation formats provided herein offer a framework for researchers to design and execute rigorous metabolic tracing studies. This approach will be invaluable for understanding the biological significance of this and other branched-chain fatty acids in health and disease.

References

Application Notes and Protocols: 12-Methylpentadecanoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylpentadecanoyl-CoA is the activated form of 12-methylpentadecanoic acid, a branched-chain fatty acid. In cellular systems, fatty acids are converted to their coenzyme A (CoA) esters to become metabolically active. This activation allows them to participate in various cellular processes, including energy production and signaling pathways. The following application notes and protocols are based on the cellular effects observed for the precursor fatty acid, with the understanding that its biological activities are mediated through the CoA ester.

Recent studies have highlighted the potential of branched-chain fatty acids as anti-tumor agents. Specifically, the related compound 12-methyltetradecanoic acid (12-MTA) has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1] These effects are linked to the inhibition of the 5-lipoxygenase pathway.[1]

Key Applications

  • Cancer Cell Proliferation Assays: Evaluating the inhibitory effect of this compound on the growth of various cancer cell lines.

  • Apoptosis Induction Studies: Investigating the ability of this compound to trigger programmed cell death in cancer cells.

  • Signal Transduction Research: Elucidating the mechanism of action by examining the impact on specific signaling pathways, such as the 5-lipoxygenase pathway.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of 12-Methyltetradecanoic Acid (12-MTA) on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)
PC3Prostate Cancer17.99 - 35.44
Other cell linesVarious17.99 - 35.44

Data from studies on 12-methyltetradecanoic acid (12-MTA), the precursor to this compound.[1]

Table 2: Effects of 12-Methyltetradecanoic Acid (12-MTA) on Apoptosis and Signaling Molecules in PC3 Cells
ParameterConcentration of 12-MTAObservation
Caspase-3 Activity50 µg/mL4 to 7-fold increase compared to control
5-HETE Levels25 µg/mL45% reduction

Data from studies on 12-methyltetradecanoic acid (12-MTA), the precursor to this compound.[1]

Experimental Protocols

Protocol 1: General Protocol for Preparing and Administering Fatty Acyl-CoAs to Cell Culture

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS), sterile

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., PC3 prostate cancer cells)

Procedure:

  • Preparation of Fatty Acyl-CoA-BSA Complex:

    • Dissolve this compound in a small amount of ethanol (B145695) or DMSO.

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS.

    • While vortexing the BSA solution, slowly add the dissolved this compound to the desired final concentration. The molar ratio of fatty acyl-CoA to BSA should be optimized, but a 2:1 to 5:1 ratio is a common starting point.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile filter the final complex solution through a 0.22 µm filter.

  • Cell Treatment:

    • Plate the cells at the desired density in a multi-well plate and allow them to adhere overnight.

    • The following day, remove the existing medium and replace it with fresh complete medium containing the desired final concentration of the this compound-BSA complex.

    • Include a vehicle control (medium with BSA-ethanol/DMSO complex without the fatty acyl-CoA).

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

Protocol 2: Cell Proliferation Assay (MTT Assay)

Materials:

  • Cells treated with this compound-BSA complex (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate reader

Procedure:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Protocol 3: Caspase-3 Activity Assay

Materials:

  • Cells treated with this compound-BSA complex

  • Caspase-3 colorimetric or fluorometric assay kit (commercially available)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • After treatment with this compound, harvest the cells by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells using the lysis buffer provided in the assay kit.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • Follow the manufacturer's instructions for the caspase-3 assay kit, which typically involves adding the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubate the reaction at 37°C for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the caspase-3 activity and normalize it to the protein concentration.

Visualizations

Proposed Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX Metabolized by 12_MTA_CoA This compound 12_MTA_CoA->5_LOX Inhibits 5_HETE 5-Hydroxyeicosatetraenoic acid (5-HETE) 5_LOX->5_HETE Pro_survival Pro-survival Pathways 5_HETE->Pro_survival Activates Caspase3 Caspase-3 Activation Pro_survival->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound inducing apoptosis.

Experimental Workflow for Assessing Anti-Cancer Effects

G start Start prep Prepare this compound-BSA Complex start->prep treat Treat Cancer Cells with Complex prep->treat prolif Cell Proliferation Assay (e.g., MTT) treat->prolif apop Apoptosis Assay (e.g., Caspase-3 Activity) treat->apop signal Signaling Pathway Analysis (e.g., 5-HETE measurement) treat->signal data Data Analysis and Interpretation prolif->data apop->data signal->data end End data->end

Caption: Workflow for studying this compound's effects.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 12-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. The analysis of such molecules is crucial for understanding various metabolic pathways and their dysregulation in disease. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation and quantification of acyl-CoAs. These application notes provide a detailed overview of the expected fragmentation pattern of this compound and a protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode ESI-MS/MS is predicted to be dominated by cleavages within the coenzyme A moiety, as well as characteristic fissions of the branched acyl chain.

Key Fragmentation Pathways:

  • Coenzyme A Moiety Fragmentation: Acyl-CoAs consistently exhibit characteristic fragmentation patterns related to the CoA portion of the molecule. The most prominent fragmentation events include:

    • A neutral loss of 507.1 Da , corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2][3]

    • The formation of a product ion at m/z 428.0365 , representing the adenosine (B11128) 3',5'-diphosphate fragment.[2]

  • Acyl Chain Fragmentation: The methyl branch at the C12 position of the pentadecanoyl chain is expected to direct fragmentation, leading to characteristic product ions. Based on studies of branched-chain fatty acid methyl esters, cleavages on either side of the methyl group are anticipated to be prominent. This allows for the localization of the branch point.

The fragmentation of the acyl chain is influenced by the charge being retained on the acyl portion of the molecule. The following diagram illustrates the predicted fragmentation of the this compound precursor ion.

G cluster_molecule This compound Precursor Ion cluster_fragments Characteristic Fragment Ions Precursor [C37H68N7O17P3S + H]+ Fragment_CoA Adenosine 3',5'-diphosphate (m/z 428.0365) Precursor->Fragment_CoA Fragmentation of CoA Fragment_Acyl_1 Acylium ion (cleavage at C11-C12) Precursor->Fragment_Acyl_1 Acyl Chain Fragmentation Fragment_Acyl_2 Acylium ion (cleavage at C12-C13) Precursor->Fragment_Acyl_2 Acyl Chain Fragmentation Neutral_Loss Neutral Loss of 3'-phospho-ADP (507.1 Da) Precursor->Neutral_Loss Neutral Loss G Sample Biological Sample (e.g., cell pellet, tissue homogenate) Lysis Lysis and Homogenization (e.g., sonication in cold methanol) Sample->Lysis Extraction Liquid-Liquid or Solid-Phase Extraction (e.g., using acetonitrile/methanol/water) Lysis->Extraction Dry Evaporation to Dryness (under nitrogen stream) Extraction->Dry Reconstitute Reconstitution (in a suitable solvent for LC-MS/MS) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis G BCAA Branched-Chain Amino Acids (e.g., Valine, Isoleucine) BCFA_CoA Branched-Chain Acyl-CoAs (e.g., this compound) BCAA->BCFA_CoA Catabolism Beta_Ox β-Oxidation Pathway BCFA_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA

References

Application Notes and Protocols for the Purification of 12-Methylpentadecanoyl-CoA from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. The study of its specific functions and its involvement in various physiological and pathological processes requires highly purified material. However, isolating this compound from complex biological matrices or synthetic reaction mixtures presents a significant challenge due to its amphipathic nature and the presence of numerous structurally similar endogenous lipids.

This document provides a detailed, multi-step strategy for the purification of this compound, ensuring high purity and recovery. The protocols described herein are adapted from established methods for long-chain acyl-CoA purification and are tailored for this specific branched-chain acyl-CoA.

Purification Strategy Overview

The purification of this compound is a multi-step process designed to remove contaminants such as proteins, other lipids, and salts. The overall workflow consists of three main stages:

  • Homogenization and Extraction: The initial step involves the disruption of the biological sample (e.g., tissue or cells) to release the intracellular components, followed by solvent extraction to isolate a fraction enriched in lipids and acyl-CoAs.

  • Solid-Phase Extraction (SPE): This step is crucial for the selective enrichment of acyl-CoAs from the crude extract. Anion exchange SPE is particularly effective for this purpose.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final polishing step utilizes RP-HPLC to separate this compound from other acyl-CoAs and remaining impurities based on its hydrophobicity.

Data Presentation

The following tables summarize quantitative data relevant to the purification of long-chain acyl-CoAs, which can be used as a reference for the purification of this compound.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs using Different Extraction and SPE Methods

Acyl-CoA SpeciesExtraction MethodSPE SorbentAverage Recovery (%)
Acetyl-CoA (Short-chain)Acetonitrile/2-Propanol2-(2-pyridyl)ethyl85-95%[1]
Malonyl-CoA (Short-chain)Acetonitrile/2-Propanol2-(2-pyridyl)ethyl83-90%[1]
Octanoyl-CoA (Medium-chain)Acetonitrile/2-Propanol2-(2-pyridyl)ethyl88-92%[1]
Oleoyl-CoA (Long-chain)Acetonitrile/2-Propanol2-(2-pyridyl)ethyl85-90%[1]
Palmitoyl-CoA (Long-chain)Acetonitrile/2-PropanolOligonucleotide70-80%[1][2]
Arachidonyl-CoA (Long-chain)Acetonitrile/2-Propanol2-(2-pyridyl)ethyl83-88%[1]

Table 2: Typical Parameters for Reverse-Phase HPLC Separation of Long-Chain Acyl-CoAs

ParameterDescription
Column C18 reverse-phase column (e.g., Spherisorb ODS II, 5 µm)[3]
Mobile Phase A 75 mM KH2PO4, pH 4.9[2] or 25 mM KH2PO4, pH 5.3[4]
Mobile Phase B Acetonitrile[4] or Acetonitrile with 600 mM glacial acetic acid[2]
Gradient A binary gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient will need to be optimized for this compound.
Flow Rate 0.25 - 1.0 mL/min[2]
Detection UV absorbance at 260 nm[2][5]
Column Temperature 35°C[5]

Experimental Protocols

Protocol 1: Tissue/Cell Homogenization and Extraction

This protocol is adapted from methods designed for the extraction of long-chain acyl-CoAs from tissues.[1][2][6]

Materials:

  • Frozen tissue or cell pellet

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold[1][2]

  • 2-Propanol (Isopropanol), ice-cold

  • Acetonitrile (ACN), ice-cold

  • Refrigerated centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue or the desired amount of cell pellet.

  • If using tissue, place it in a pre-chilled mortar and add liquid nitrogen to keep it brittle. Grind the tissue to a fine powder using a pre-chilled pestle.

  • Transfer the powdered tissue or cell pellet to a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Add 1 mL of ice-cold 2-Propanol and homogenize again.[1]

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of ice-cold Acetonitrile, and vortex vigorously for 2 minutes.[1]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and proceed to Protocol 2.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges for the enrichment of acyl-CoAs.[1][7]

Materials:

  • Supernatant from Protocol 1

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[1][7]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1][7]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[1][7]

  • SPE manifold

Procedure:

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it. This step protonates the pyridyl group, enabling it to function as an anion exchanger.[7]

  • Sample Loading: Load the supernatant from Protocol 1 onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]

  • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]

  • Sample Concentration: Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried sample in a small volume of the initial HPLC mobile phase for analysis by RP-HPLC (Protocol 3).

Protocol 3: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general framework for the final purification of this compound. The gradient conditions should be optimized for the best resolution.

Materials:

  • Reconstituted sample from Protocol 2

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[2]

  • Mobile Phase B: Acetonitrile[4]

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample onto the column.

  • Gradient Elution: Elute the bound acyl-CoAs using a linear gradient of Mobile Phase B. A suggested starting gradient is:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: 100% to 20% B

    • 50-60 min: 20% B (re-equilibration)

    • Note: The retention time of this compound is expected to be slightly shorter than that of its straight-chain counterpart, palmitoyl-CoA (16:0), due to the methyl branch.

  • Detection: Monitor the column effluent at 260 nm.[2][5]

  • Fraction Collection: Collect the fractions corresponding to the peak of interest.

  • Purity Analysis and Desalting: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC. Pool the pure fractions and desalt using a C18 SPE cartridge if necessary.

  • Lyophilization: Lyophilize the purified, desalted sample for storage.

Visualization

Purification_Workflow cluster_extraction Step 1: Homogenization & Extraction cluster_spe Step 2: Solid-Phase Extraction cluster_hplc Step 3: RP-HPLC Purification start Complex Mixture (e.g., Tissue, Cells) homogenization Homogenization (KH2PO4 Buffer, 2-Propanol) start->homogenization extraction Solvent Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Acyl-CoA Extract centrifugation->supernatant spe_conditioning SPE Column Conditioning (Anion Exchange) supernatant->spe_conditioning Load sample_loading Sample Loading spe_conditioning->sample_loading spe_wash Washing sample_loading->spe_wash spe_elution Elution spe_wash->spe_elution enriched_fraction Enriched Acyl-CoA Fraction spe_elution->enriched_fraction hplc_injection Injection onto C18 Column enriched_fraction->hplc_injection Inject gradient_elution Gradient Elution (ACN/KH2PO4) hplc_injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis purified_product Purified this compound purity_analysis->purified_product

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols: Development of a Genetically Encoded Biosensor for 12-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The ability to monitor its concentration dynamically within living cells is crucial for understanding its metabolic pathways, identifying its enzymatic regulators, and developing therapeutic interventions for diseases associated with aberrant lipid metabolism. These application notes provide a comprehensive guide to developing a genetically encoded fluorescent biosensor for the real-time detection of this compound in vivo.

While a specific biosensor for this compound has not been previously described, this document outlines a strategy based on established principles for creating biosensors for long-chain fatty acyl-CoAs (LCACoAs). The proposed biosensor, termed "b-LACSer" (branched-chain long-chain acyl-CoA sensor), will be adapted from the "LACSer" sensor, a ratiometric fluorescent biosensor that has been successfully used to monitor LCACoA levels in living cells.[1][2]

Principle of the b-LACSer Biosensor

The b-LACSer biosensor is a single-chain polypeptide consisting of a bacterial transcription factor, FadR, which has an affinity for long-chain acyl-CoAs, and a circularly permuted yellow fluorescent protein (cpYFP). In the absence of its ligand, FadR exists in a conformation that maintains cpYFP in a specific fluorescent state. Upon binding of a long-chain acyl-CoA, such as this compound, FadR undergoes a conformational change. This change is allosterically transmitted to cpYFP, altering its fluorescence emission properties. This results in a ratiometric change in fluorescence intensity at two different excitation wavelengths, allowing for the quantitative measurement of the target molecule.

Signaling Pathway of the b-LACSer Biosensor

cluster_0 Biosensor Activation 12_MPD_CoA This compound FadR_Domain FadR Sensing Domain 12_MPD_CoA->FadR_Domain Binding Conformational_Change Conformational Change FadR_Domain->Conformational_Change cpYFP_Domain cpYFP Reporter Domain Fluorescence_Change Ratiometric Fluorescence Change cpYFP_Domain->Fluorescence_Change Conformational_Change->cpYFP_Domain

Caption: Ligand binding to the FadR domain induces a conformational change, leading to a fluorescence shift.

Experimental Protocols

1. Construction of the b-LACSer Biosensor Plasmid

This protocol describes the generation of a mammalian expression plasmid encoding the b-LACSer biosensor. The design is based on the LACSer sensor, which involves fusing the E. coli FadR protein with cpYFP.

  • Materials:

    • pcDNA3.1(+) vector

    • Synthetic DNA encoding E. coli FadR (codon-optimized for mammalian expression)

    • Plasmid containing cpYFP

    • Restriction enzymes (e.g., NheI and XhoI)

    • T4 DNA Ligase

    • High-fidelity DNA polymerase

    • Primers for PCR

    • DH5α competent E. coli

    • LB agar (B569324) plates and broth with ampicillin

    • Plasmid miniprep kit

  • Methodology:

    • Primer Design: Design PCR primers to amplify the FadR and cpYFP coding sequences. The forward primer for FadR should include an NheI restriction site, and the reverse primer should be designed to create an in-frame fusion with cpYFP. The reverse primer for cpYFP should contain an XhoI restriction site.

    • PCR Amplification: Amplify the FadR and cpYFP sequences using high-fidelity PCR.

    • Restriction Digest: Digest the pcDNA3.1(+) vector, the amplified FadR fragment, and the cpYFP fragment with NheI and XhoI.

    • Ligation: Perform a three-part ligation reaction to insert the FadR and cpYFP fragments into the pcDNA3.1(+) vector.

    • Transformation: Transform the ligation mixture into DH5α competent E. coli.

    • Selection and Screening: Plate the transformed bacteria on LB agar plates containing ampicillin. Screen colonies by colony PCR and restriction digest of miniprep DNA.

    • Sequence Verification: Confirm the correct sequence of the final b-LACSer construct by Sanger sequencing.

2. In Vitro Characterization of the b-LACSer Biosensor

This protocol details the expression and purification of the b-LACSer protein and the subsequent in vitro characterization of its fluorescence response to this compound.

  • Materials:

    • E. coli expression strain (e.g., BL21(DE3))

    • LB broth with ampicillin

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

    • Ni-NTA affinity chromatography column

    • Purification buffers (lysis, wash, and elution buffers)

    • This compound standard

    • Fluorometer

  • Methodology:

    • Protein Expression: Transform the b-LACSer plasmid into BL21(DE3) E. coli. Grow a large-scale culture and induce protein expression with IPTG.

    • Protein Purification: Lyse the bacterial cells and purify the His-tagged b-LACSer protein using Ni-NTA affinity chromatography.

    • Fluorescence Titration:

      • Prepare a series of dilutions of this compound in a suitable buffer.

      • Add a constant concentration of the purified b-LACSer protein to each dilution.

      • Measure the fluorescence emission spectra of each sample using a fluorometer, with excitation at two wavelengths (e.g., 405 nm and 488 nm).

      • Plot the ratio of fluorescence intensities (e.g., F405/F488) against the concentration of this compound to determine the dissociation constant (Kd) and dynamic range of the biosensor.

3. Live-Cell Imaging of this compound

This protocol describes the use of the b-LACSer biosensor for monitoring this compound levels in living mammalian cells.

  • Materials:

    • HEK293T or other suitable mammalian cell line

    • DMEM supplemented with 10% FBS

    • Transfection reagent (e.g., Lipofectamine 3000)

    • b-LACSer plasmid

    • Confocal microscope with environmental chamber

    • 12-Methylpentadecanoyl acid

  • Methodology:

    • Cell Culture and Transfection: Culture HEK293T cells and transfect them with the b-LACSer plasmid.

    • Live-Cell Imaging:

      • 24-48 hours post-transfection, transfer the cells to a glass-bottom dish suitable for microscopy.

      • Mount the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

      • Acquire images of the cells using two excitation wavelengths for cpYFP (e.g., 405 nm and 488 nm) and collect the emission fluorescence.

    • Stimulation and Data Acquisition:

      • Establish a baseline fluorescence ratio for a few minutes.

      • Add 12-Methylpentadecanoyl acid (which will be converted to its CoA derivative intracellularly) to the cell culture medium.

      • Continue to acquire images at regular intervals to monitor the change in the fluorescence ratio over time.

    • Data Analysis:

      • For each cell, calculate the ratio of the fluorescence intensities from the two excitation wavelengths at each time point.

      • Plot the change in the ratiometric signal over time to visualize the dynamics of intracellular this compound.

Experimental Workflow

cluster_1 Biosensor Development and Validation Plasmid_Construction 1. Plasmid Construction Protein_Purification 2. Protein Expression & Purification Plasmid_Construction->Protein_Purification In_Vitro_Char 3. In Vitro Characterization Protein_Purification->In_Vitro_Char Live_Cell_Imaging 4. Live-Cell Imaging In_Vitro_Char->Live_Cell_Imaging Data_Analysis 5. Data Analysis Live_Cell_Imaging->Data_Analysis

Caption: The workflow for developing and validating the b-LACSer biosensor.

Data Presentation

Table 1: In Vitro Characterization of Acyl-CoA Biosensors

BiosensorTarget Acyl-CoADissociation Constant (Kd)Dynamic RangeReference
b-LACSer (projected) This compoundTo be determinedTo be determinedThis work
LACSer Long-chain fatty acyl-CoAs~10-100 µM~4-fold change[1][2]
PancACe Acetyl-CoA274 ± 39 µM~2-fold change[3][4]
FRET-based sensor Long-chain fatty acyl-CoAsNot reportedNot reported[5][6]

Table 2: Specificity of the b-LACSer Biosensor (Projected)

LigandRelative Response (%)
This compound 100
Palmitoyl-CoA To be determined
Oleoyl-CoA To be determined
Acetyl-CoA To be determined
Coenzyme A To be determined

Note: The data for the b-LACSer biosensor is projected and will need to be experimentally determined. The provided data for other biosensors is for comparative purposes.

Troubleshooting

IssuePossible CauseSolution
Low protein expression Codon usage not optimal for E. coliUse codon-optimized synthetic gene for FadR.
Incorrect IPTG concentration or induction timeOptimize induction conditions.
No fluorescence response Incorrect protein foldingPurify protein under native conditions.
Ligand does not bind to FadRTest binding with alternative methods (e.g., ITC). Consider protein engineering of the FadR binding pocket.
High background in live-cell imaging Autofluorescence of cells or mediumUse phenol (B47542) red-free medium. Subtract background fluorescence during analysis.
Low signal-to-noise ratio Low expression of the biosensor in mammalian cellsUse a stronger promoter or add a nuclear localization signal to concentrate the biosensor.

Conclusion

The development of a genetically encoded biosensor for this compound, such as the proposed b-LACSer, will provide a powerful tool for studying the metabolism of branched-chain fatty acids in real-time and within the complex environment of a living cell. The protocols and strategies outlined in these application notes provide a clear path for the successful creation and implementation of this novel research tool.

References

Application Notes and Protocols for the Use of 12-Methylpentadecanoyl-CoA as a Substrate for Phytanoyl-CoA 2-Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that is metabolized in peroxisomes via the α-oxidation pathway. Unlike straight-chain fatty acids, the presence of a methyl group at the β-carbon (position 3) prevents its degradation through the typical β-oxidation pathway. The initial and rate-limiting step in the α-oxidation of such 3-methyl-branched fatty acids is catalyzed by the enzyme phytanoyl-CoA 2-hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase.[1]

PHYH is an iron(II) and 2-oxoglutarate-dependent oxygenase that hydroxylates the α-carbon of the fatty acyl-CoA substrate.[2] This enzymatic reaction is critical for the metabolism of dietary phytanic acid and other similar branched-chain fatty acids. A deficiency in PHYH activity leads to the accumulation of these fatty acids, resulting in the rare autosomal recessive neurological disorder, Refsum disease.[1][3] These application notes provide detailed information and protocols for studying the interaction of this compound with PHYH.

Data Presentation: Quantitative Analysis of PHYH Substrate Specificity

SubstrateApparent K_m (µM)Notes
3-Methylhexadecanoyl-CoA 40.8[4]A close structural analog of this compound.
Phytanoyl-CoA 29.5[4]The primary physiological substrate for PHYH. Measured in the presence of Sterol Carrier Protein 2 (SCP2).
Hexadecanoyl-CoA 29.1[4]A straight-chain fatty acyl-CoA, also a substrate. Measured in the presence of SCP2.

Signaling Pathway: The α-Oxidation of this compound

The metabolic cascade initiated by PHYH is a critical pathway for the degradation of 3-methyl-branched fatty acids. The following diagram illustrates the key steps in the α-oxidation of this compound.

alpha_oxidation_pathway cluster_peroxisome Peroxisome sub1 This compound prod1 2-Hydroxy-12-methylpentadecanoyl-CoA sub1->prod1 Phytanoyl-CoA 2-Hydroxylase (PHYH) Fe(II), 2-Oxoglutarate, O2, Ascorbate, ATP/GTP, Mg2+ prod2 11-Methyltetradecanal prod1->prod2 2-Hydroxyacyl-CoA Lyase (HACL1) TPP prod3 Formyl-CoA prod1->prod3 2-Hydroxyacyl-CoA Lyase (HACL1) prod4 11-Methyltetradecanoic Acid (Pristanic Acid Analog) prod2->prod4 Aldehyde Dehydrogenase (ALDH) prod5 Acetyl-CoA + Propionyl-CoA prod4->prod5 β-Oxidation

Caption: The α-oxidation pathway of this compound in the peroxisome.

Experimental Protocols

Protocol 1: In Vitro Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH) Activity

This protocol describes an in vitro assay to measure the activity of recombinant human PHYH with this compound as a substrate. The assay is based on the quantification of the reaction products.

Materials:

  • Recombinant human phytanoyl-CoA 2-hydroxylase (PHYH)

  • This compound (substrate)

  • 2-Oxoglutarate

  • Ferrous sulfate (B86663) (FeSO₄)

  • L-Ascorbic acid

  • Adenosine triphosphate (ATP) or Guanosine triphosphate (GTP)[5]

  • Magnesium chloride (MgCl₂)

  • Bovine serum albumin (BSA), fatty acid-free

  • HEPES buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • HPLC system with a suitable column for separating fatty acyl-CoAs

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction buffer containing HEPES (e.g., 50 mM, pH 7.4), DTT (e.g., 1 mM), and BSA (e.g., 0.1 mg/mL).

    • Add the cofactors to the reaction buffer to achieve the desired final concentrations (e.g., 1 mM 2-oxoglutarate, 50 µM FeSO₄, 1 mM ascorbate, 1 mM ATP/GTP, and 1 mM MgCl₂).[5]

    • Add the substrate, this compound, to the reaction mixture. The concentration should be varied if determining kinetic parameters.

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a known amount of recombinant PHYH enzyme.

    • Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution, such as 1 M HCl, which will precipitate the protein.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Product Quantification:

    • Analyze the supernatant by HPLC to separate the substrate (this compound) from the product (2-Hydroxy-12-methylpentadecanoyl-CoA).

    • Quantify the amount of product formed by comparing the peak area to a standard curve of a known concentration of the product or by monitoring the decrease in the substrate peak.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro PHYH activity assay.

experimental_workflow cluster_workflow In Vitro PHYH Activity Assay Workflow prep Prepare Reaction Mixture (Buffer, Cofactors, Substrate) reaction Initiate Reaction with PHYH Enzyme (Incubate at 37°C) prep->reaction termination Terminate Reaction (e.g., with HCl) reaction->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation analysis Analyze Supernatant by HPLC centrifugation->analysis quantification Quantify Product Formation analysis->quantification

Caption: Workflow for the in vitro assay of phytanoyl-CoA 2-hydroxylase activity.

Applications in Drug Development

The study of PHYH and its interaction with substrates like this compound is of significant interest in the context of Refsum disease and other peroxisomal disorders.

  • High-Throughput Screening (HTS): The described in vitro assay can be adapted for HTS of small molecule libraries to identify potential inhibitors or activators of PHYH.

  • Drug Candidate Validation: For compounds identified as potential modulators of PHYH, this protocol can be used to validate their activity and determine their potency and mechanism of action.

  • Understanding Disease Mechanisms: Investigating the metabolism of various 3-methyl-branched fatty acids can provide deeper insights into the pathophysiology of Refsum disease and may uncover novel therapeutic targets.

Concluding Remarks

The protocols and data presented provide a framework for researchers to investigate the use of this compound as a substrate for phytanoyl-CoA 2-hydroxylase. A thorough understanding of this enzymatic reaction is crucial for advancing our knowledge of branched-chain fatty acid metabolism and for the development of potential therapeutic interventions for related metabolic disorders.

References

Application Note: Protocol for the Extraction of Branched-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) thioesters are critical intermediates in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). Dysregulation of BC-acyl-CoA metabolism has been implicated in various metabolic diseases, including insulin (B600854) resistance and maple syrup urine disease. Accurate quantification of these molecules in tissues is essential for understanding their physiological roles and for the development of therapeutic interventions. This application note provides a detailed protocol for the efficient extraction of branched-chain acyl-CoAs from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methodology is a composite of robust techniques that ensure high recovery and sample purity.

Data Presentation

The efficiency of acyl-CoA extraction is highly dependent on the chosen method. The following table summarizes recovery rates for various acyl-CoA species using different extraction protocols, providing a comparative overview to aid in methodological selection.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Acetonitrile (B52724)/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%[1]93-104% (extraction), 83-90% (SPE)[2][3]
Propionyl-CoA~80%[1]Not Reported
Malonyl-CoANot Reported93-104% (extraction), 83-90% (SPE)[2][3]
Octanoyl-CoANot Reported93-104% (extraction), 83-90% (SPE)[2][3]
Oleoyl-CoANot Reported93-104% (extraction), 83-90% (SPE)[2][3]
Palmitoyl-CoANot Reported93-104% (extraction), 83-90% (SPE)[2][3]
Arachidonyl-CoANot Reported93-104% (extraction), 83-90% (SPE)[2][3]

Experimental Workflow Diagram

ExtractionWorkflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) Purification cluster_analysis Analysis start Start: Frozen Tissue Sample (<100 mg) pulverize Pulverize in Liquid N2 start->pulverize homogenize Homogenize in KH2PO4 Buffer pulverize->homogenize add_isopropanol Add 2-Propanol & Re-homogenize homogenize->add_isopropanol add_acetonitrile Add Acetonitrile & Vortex add_isopropanol->add_acetonitrile centrifuge1 Centrifuge (1,900 x g, 5 min) add_acetonitrile->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant condition_spe Condition SPE Column collect_supernatant->condition_spe load_sample Load Supernatant condition_spe->load_sample wash_spe Wash Column load_sample->wash_spe elute_acyl_coa Elute Acyl-CoAs wash_spe->elute_acyl_coa dry_eluate Dry Eluate (Nitrogen Stream) elute_acyl_coa->dry_eluate reconstitute Reconstitute in Assay Buffer dry_eluate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for branched-chain acyl-CoA extraction and analysis.

Experimental Protocol: Acetonitrile/2-Propanol Extraction with SPE

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs, including branched-chain species, from tissues.[2][3][4] It involves organic solvent extraction followed by solid-phase extraction (SPE) for purification.

Materials and Reagents
  • Frozen tissue sample (e.g., liver, muscle, heart)

  • Liquid nitrogen

  • 100 mM Potassium phosphate (B84403) (KH2PO4) buffer, pH 4.9[5]

  • 2-Propanol (Isopropanol)

  • Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution

  • Internal standards (e.g., stable isotope-labeled BC-acyl-CoAs)

  • SPE columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel or similar weak anion exchange columns[2][6]

  • SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[2]

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[2]

  • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v)[2]

  • Mortar and pestle, pre-chilled

  • Glass homogenizer, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

  • Nitrogen evaporator

Procedure

1. Tissue Pulverization (to be performed rapidly on dry ice)

  • Weigh approximately 50-100 mg of frozen tissue. It is critical to keep the tissue frozen at all times to halt metabolic activity.

  • Place the frozen tissue in a pre-chilled mortar containing liquid nitrogen to maintain its brittle state.

  • Grind the tissue to a fine, homogenous powder using a pre-chilled pestle.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

2. Homogenization and Extraction

  • To the powdered tissue, add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). If using internal standards, spike the buffer at this stage.

  • Immediately homogenize the sample in a pre-chilled glass homogenizer.[4][5]

  • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[4][5]

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[4]

  • Vortex the mixture vigorously for 5 minutes.[4]

  • Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.[4]

  • Carefully collect the upper phase (supernatant), which contains the acyl-CoAs, and transfer it to a new tube.[4]

3. Solid-Phase Extraction (SPE) Purification

  • Column Conditioning: Condition the SPE column by passing 1 mL of the SPE Conditioning Solution through it.[2] This step protonates the functional group, enabling it to act as an anion exchanger.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of the SPE Wash Solution to remove unretained, non-polar contaminants.[2]

  • Elution: Elute the acyl-CoAs from the column with 2 mL of the SPE Elution Buffer.[2] This buffer neutralizes the functional group, releasing the bound acyl-CoAs. Collect the eluate.

4. Sample Concentration and Reconstitution

  • Dry the collected eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a solvent appropriate for your LC-MS/MS analysis. For short- to medium-chain acyl-CoAs, 30-50 µL of 50 mM ammonium acetate (B1210297) (pH 6.8) is recommended. For analysis of a broader range including long-chain species, the same buffer with 20% acetonitrile can be used.[7][8]

5. Analysis

  • The extracted and reconstituted sample is now ready for analysis by a suitable method, such as reversed-phase liquid chromatography coupled with tandem mass spectrometry (RPLC-MS/MS), for the separation and quantification of branched-chain acyl-CoAs.[7][9]

Conclusion

This application note provides a comprehensive and robust protocol for the extraction of branched-chain acyl-CoAs from tissue samples. The combination of organic solvent extraction and solid-phase purification ensures high recovery rates and sample purity, which are crucial for accurate downstream quantification by mass spectrometry. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on BC-acyl-CoA levels, facilitating a deeper understanding of their role in health and disease.

References

Application Notes and Protocols for the Structural Elucidation of 12-Methylpentadecanoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of complex biomolecules. This document provides detailed application notes and experimental protocols for determining the structure of 12-Methylpentadecanoyl-CoA using a suite of NMR experiments. The methodologies outlined herein are designed to be a comprehensive guide for researchers in biochemistry, drug discovery, and metabolic research. We present predicted quantitative ¹H and ¹³C NMR data, detailed sample preparation and experimental procedures for 1D and 2D NMR techniques, and visual workflows to facilitate experimental design and data interpretation.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. The precise characterization of its structure is crucial for understanding its biochemical function and for the development of targeted therapeutics. NMR spectroscopy offers a non-destructive method to obtain detailed atomic-level structural information. This note describes the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete assignment of the proton and carbon signals of this compound.

Predicted NMR Data

Due to the limited availability of experimental NMR data for this compound in public databases, the following ¹H and ¹³C chemical shifts have been predicted using computational methods and compiled with known experimental data for the Coenzyme A moiety. These tables serve as a guide for the initial assignment of the NMR spectra.

Note: The numbering for the 12-methylpentadecanoyl chain starts from the carbonyl carbon (C1).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
AssignmentPredicted Chemical Shift (ppm)Multiplicity
Acyl Chain
H2 (α-CH₂)~2.85t
H3 (β-CH₂)~1.65m
H4-H11, H13 (-(CH₂)₉-)~1.25br s
H12 (-CH-)~1.50m
H14 (-CH₂)~1.25m
H15 (-CH₃)~0.88t
12-CH₃~0.85d
Coenzyme A Moiety
Adenine H2~8.40s
Adenine H8~8.15s
Ribose H1'~6.10d
Ribose H2'~4.70t
Ribose H3'~4.50t
Ribose H4'~4.30q
Ribose H5', H5''~4.15m
Pantothenate H5, H5'~3.85m
Pantothenate H7~3.55t
Pantothenate H8, H8'~2.45t
Cysteamine H10~3.05t
Cysteamine H11~3.45t
Pantothenate CH₃ (a)~0.90s
Pantothenate CH₃ (b)~0.80s
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
AssignmentPredicted Chemical Shift (ppm)
Acyl Chain
C1 (C=O)~200.0
C2 (α-CH₂)~45.0
C3 (β-CH₂)~25.0
C4-C11, C13 (-(CH₂)₉-)~29.0-30.0
C12 (-CH-)~35.0
C14 (-CH₂)~32.0
C15 (-CH₃)~14.0
12-CH₃~20.0
Coenzyme A Moiety
Adenine C2~151.0
Adenine C4~148.0
Adenine C5~118.0
Adenine C6~155.0
Adenine C8~140.0
Ribose C1'~87.0
Ribose C2'~74.0
Ribose C3'~84.0
Ribose C4'~71.0
Ribose C5'~65.0
Pantothenate C1~174.0
Pantothenate C3~76.0
Pantothenate C4, C4'~41.0
Pantothenate C5, C5'~39.0
Pantothenate C7~36.0
Cysteamine C9~170.0
Cysteamine C10~30.0
Cysteamine C11~40.0
Pantothenate CH₃ (a, b)~22.0

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Requirements : For ¹H NMR, approximately 1-5 mg of this compound is required. For ¹³C NMR, a more concentrated sample of 10-20 mg is recommended.

  • Solvent Selection : Use a deuterated solvent appropriate for the sample's solubility. Deuterated water (D₂O) or a buffered aqueous solution in D₂O is typically used for Coenzyme A derivatives. Ensure the pH is adjusted to a range where the molecule is stable, typically around pH 6.5-7.5.

  • Procedure :

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Filter the solution through a glass wool plugged pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program : Standard 1D proton experiment (e.g., zg30).

  • Solvent Suppression : Use a suitable solvent suppression technique if acquiring in D₂O (e.g., presaturation).

  • Spectral Width : 12-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program : Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width : 220-240 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096 scans, or more, as ¹³C has low natural abundance.

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose : To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Pulse Program : Standard COSY experiment (e.g., cosygpqf).

  • Spectral Width (F1 and F2) : 12-16 ppm.

  • Number of Increments (F1) : 256-512.

  • Number of Scans per Increment : 4-16.

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose : To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

  • Pulse Program : Standard HSQC experiment with multiplicity editing (e.g., hsqcedetgpsisp2.3). This will differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • Spectral Width (F2 - ¹H) : 12-16 ppm.

  • Spectral Width (F1 - ¹³C) : 180-200 ppm.

  • Number of Increments (F1) : 128-256.

  • Number of Scans per Increment : 8-32.

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose : To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).

  • Pulse Program : Standard HMBC experiment (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H) : 12-16 ppm.

  • Spectral Width (F1 - ¹³C) : 220-240 ppm.

  • Number of Increments (F1) : 256-512.

  • Number of Scans per Increment : 16-64.

Data Processing and Analysis
  • Fourier Transformation : Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phasing and Baseline Correction : Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing : Reference the spectra to an internal standard (e.g., DSS or TSP for aqueous samples) or to the residual solvent signal.

  • Signal Assignment :

    • Assign the prominent signals in the ¹H and ¹³C spectra based on the predicted chemical shifts (Tables 1 and 2) and known group frequencies.

    • Use the HSQC spectrum to correlate proton signals with their directly attached carbon signals.

    • Analyze the COSY spectrum to establish proton connectivity along the acyl chain and within the Coenzyme A moiety.

    • Utilize the HMBC spectrum to confirm assignments and piece together molecular fragments through long-range correlations. For example, the H2 protons of the acyl chain should show a correlation to the C1 carbonyl carbon.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Elucidation Sample This compound NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., D2O) Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure Data_Integration_Workflow H1_NMR ¹H NMR (Proton Chemical Shifts & Multiplicities) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Troubleshooting & Optimization

Technical Support Center: 12-Methylpentadecanoyl-CoA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 12-Methylpentadecanoyl-CoA and other long-chain acyl-CoAs using mass spectrometry.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of this compound.

Question 1: I am not detecting any signal for my this compound standard or sample. What should I do?

Answer:

A complete loss of signal suggests a systematic issue. Follow these steps to diagnose the problem:

  • Verify Mass Spectrometer Performance: Infuse a known, stable compound to confirm the instrument is functioning correctly and that you have a stable electrospray.[1]

  • Check Standards and Solvents:

    • Prepare fresh standards of this compound. Acyl-CoAs are known to be unstable and can degrade, especially with repeated freeze-thaw cycles or prolonged time in aqueous solutions at room temperature.[1][2]

    • Prepare fresh mobile phases. Contamination or incorrect formulation of mobile phases can lead to a complete loss of signal.

  • Confirm LC System Operation:

    • Ensure there is no air in the pump lines, which can prevent proper mobile phase delivery. Manually purge the pumps if necessary.[3]

    • Check for leaks in the LC system.

    • Inject a simple, known compound (like caffeine) to ensure the LC-MS interface is working correctly.

  • Review Instrument Parameters: Double-check that the correct MS method, including the specific MRM transition for this compound, is loaded and that all voltages and gas flows are set to their expected values.[1]

dot

cluster_solutions Solutions start No Signal Detected for This compound check_ms 1. Verify MS Performance (Infuse known standard) start->check_ms ms_ok MS Responding? check_ms->ms_ok check_reagents 2. Check Reagents (Prepare fresh standards & mobile phases) reagents_ok Signal Restored? check_reagents->reagents_ok check_lc 3. Verify LC Operation (Check for leaks, air bubbles) lc_ok Signal Restored? check_lc->lc_ok check_method 4. Review MS Method (Correct MRM, voltages, gas flows) method_ok Signal Restored? check_method->method_ok ms_ok->check_reagents Yes system_issue Systematic MS Failure. Contact Service Engineer. ms_ok->system_issue No reagents_ok->check_lc No end Problem Resolved reagents_ok->end Yes lc_ok->check_method No lc_ok->end Yes method_ok->system_issue No method_ok->end Yes reagent_issue Issue was likely reagent degradation. lc_issue Issue was likely LC malfunction. method_issue Issue was likely incorrect MS method.

Caption: Troubleshooting workflow for a complete loss of signal.

Question 2: My signal for this compound is very low and the signal-to-noise ratio is poor. How can I improve sensitivity?

Answer:

Low signal intensity for long-chain acyl-CoAs is a common challenge. Several factors could be responsible:

  • Inefficient Ionization: Acyl-CoAs can have low ionization efficiency.[4] Ensure the mobile phase composition is optimal. Positive ion mode is generally preferred for acyl-CoA analysis.[5][6]

  • Ion Suppression (Matrix Effects): Co-eluting compounds from complex biological samples can compete for ionization, suppressing the signal of your target analyte.[1][7]

    • Improve Chromatographic Separation: Ensure that this compound is well-separated from other endogenous species to minimize ion suppression.[7] Adjusting the gradient or using a different column chemistry (e.g., C8, C18, HILIC) can help.[4][8]

    • Enhance Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.[1][4]

  • Suboptimal MS Parameters: The declustering potential (DP) and collision energy (CE) are critical for sensitivity.[4] These should be optimized by infusing a standard solution of this compound.

  • Sample Degradation: Acyl-CoAs are unstable. Minimize the time samples are kept in the autosampler and use cooled autosamplers (e.g., 4-5°C).[2][4] Consider using glass vials instead of plastic to reduce signal loss.[9]

Question 3: I am observing poor peak shape (e.g., tailing, splitting, or broad peaks) for this compound. What are the potential causes?

Answer:

Poor chromatography can compromise sensitivity and reproducibility. Consider these causes:

  • Column Contamination or Overload: Late-eluting compounds from previous injections or high sample concentrations can cause peak tailing.[2]

    • Solution: Implement a column wash step with a strong solvent (e.g., high percentage of organic solvent) at the end of each run.[10] Ensure the injected sample amount is within the linear range of the column.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. Some methods utilize high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient for good separation of long-chain acyl-CoAs on a C18 column.[11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.

    • Solution: Reconstitute the dried sample extract in a solvent that matches the initial mobile phase conditions as closely as possible.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare tissue or cell samples for this compound analysis?

A1: A common and effective method involves protein precipitation followed by solid-phase extraction (SPE).[1]

  • Homogenization: Homogenize the powdered tissue or cell pellet in an acidic extraction buffer (e.g., methanol/water with acetic acid) to precipitate proteins and inactivate enzymes that could degrade acyl-CoAs.[4]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C17:0-CoA) before homogenization to account for extraction losses.[4]

  • Purification: After centrifugation, purify the supernatant using an ion-exchange SPE cartridge to trap the acyl-CoAs.[4]

  • Elution and Reconstitution: Wash the cartridge to remove impurities, then elute the acyl-CoAs. Dry the eluate under nitrogen and reconstitute it in the initial mobile phase for LC-MS/MS analysis.[4] Some methods use 5-sulfosalicylic acid (SSA) for deproteinization, which may not require subsequent SPE, potentially improving the recovery of some compounds.[5]

dot

start Tissue/Cell Sample homogenize 1. Homogenize in Acidic Methanol/Water with IS start->homogenize centrifuge1 2. Centrifuge to Pellet Precipitate homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe 3. Load onto Ion-Exchange SPE Cartridge supernatant->spe wash 4. Wash Cartridge (Remove Impurities) spe->wash elute 5. Elute Acyl-CoAs wash->elute dry 6. Dry Eluate (Under Nitrogen) elute->dry reconstitute 7. Reconstitute in Initial Mobile Phase dry->reconstitute analyze Inject for LC-MS/MS reconstitute->analyze

Caption: General sample preparation workflow for acyl-CoA analysis.

Q2: What are the typical MRM transitions for long-chain acyl-CoAs like this compound?

A2: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit characteristic fragmentation patterns.[4]

  • Neutral Loss of 507 Da: The most common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (C₁₀H₁₆N₅O₁₃P₃), which has a mass of 506.9957 Da.[2] The resulting product ion retains the acyl chain.

  • Fragment ion at m/z 428: A common fragment ion at m/z 428.037 corresponds to the adenosine-3',5'-diphosphate fragment [C₁₀H₁₅N₅O₁₀P₂H]⁺.[2]

For this compound (C₁₆H₃₂O₇N₇P₃S), you would calculate the precursor ion ([M+H]⁺) and the primary product ion resulting from the neutral loss of 507.

dot

cluster_Q1 Q1 (Precursor Selection) cluster_Q2 Q2 (Collision Cell) cluster_Q3 Q3 (Product Selection) precursor [Acyl-CoA + H]+ collision Collision-Induced Dissociation (CID) precursor->collision Selected Precursor Ion product1 [Acyl-CoA + H - 507 Da]+ collision->product1 Neutral Loss of 507 Da (Primary Transition) product2 m/z 428 collision->product2 Common Fragment (Secondary Transition)

Caption: Characteristic fragmentation of acyl-CoAs in positive mode MS/MS.

Quantitative Data and Method Parameters

Table 1: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

This table provides a starting point for method development. Parameters must be optimized for your specific instrument and analyte.

ParameterSettingRationale / Comment
Ionization Mode Positive ESIGenerally provides better sensitivity for acyl-CoAs.[5][6]
LC Column C8 or C18 Reversed-PhaseProvides good retention and separation for long-chain species.[4][11]
Mobile Phase A 10 mM Ammonium Acetate or Ammonium Hydroxide in WaterBuffers the mobile phase to ensure consistent ionization.[2][11]
Mobile Phase B AcetonitrileOrganic solvent for eluting hydrophobic long-chain acyl-CoAs.[2]
Column Temp 40-42°CImproves peak shape and reduces viscosity.[4]
Autosampler Temp 4-5°CCrucial for minimizing sample degradation over time.[4]
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.[12]
Precursor Ion (Q1) [M+H]⁺The protonated molecular ion of the target acyl-CoA.
Product Ion (Q3) [M+H - 507]⁺The most abundant and specific product ion for quantification.[6]

Experimental Protocols

Protocol 1: Generic Acyl-CoA Extraction from Mammalian Cells

This protocol is a composite based on common methodologies and should be optimized for your specific application.

Materials:

  • Extraction Buffer: Methanol/water (1:1) containing 5% acetic acid.[4]

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain/stable-isotope labeled acyl-CoA.[4]

  • Ion-Exchange SPE Cartridges (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel).[4]

  • Wash Buffer: Same as extraction buffer.

  • Elution Solvents: 1) 50 mM ammonium formate (B1220265) (pH 6.3)/methanol (1:1), 2) 50 mM ammonium formate (pH 6.3)/methanol (1:3), 3) Methanol.[4]

  • Reconstitution Solvent: Mobile Phase A or a weak solvent mixture matching initial LC conditions.

Procedure:

  • Harvest and count cells. Prepare cell pellets (e.g., 5-10 million cells).

  • Add 1 mL of ice-cold Extraction Buffer containing the internal standard to the cell pellet.

  • Homogenize immediately using a probe sonicator or bead beater. Keep samples on ice.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Condition an SPE cartridge with 3 mL of methanol, followed by 3 mL of Extraction Buffer.[4]

  • Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of Wash Buffer to remove impurities.[1]

  • Elute the acyl-CoAs sequentially with 3 mL of each of the three Elution Solvents.[4]

  • Combine the eluates and dry completely under a stream of nitrogen gas.

  • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of Reconstitution Solvent.

  • Vortex, sonicate briefly, and centrifuge to pellet any undissolved material.[2]

  • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

References

Technical Support Center: Synthesis of 12-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of 12-Methylpentadecanoyl-CoA. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate successful synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, categorized by the stage of the experimental process.

1. Starting Material Purity and Stability

Problem Possible Cause Recommended Solution
Low or no product yield Impure 12-methylpentadecanoic acid.- Verify the purity of the starting fatty acid using GC-MS or NMR. - Repurify the fatty acid by chromatography if necessary.
Degradation of Coenzyme A (CoA).- Use fresh, high-quality CoA. - Store CoA solutions at -80°C and minimize freeze-thaw cycles.
Instability of activating reagents (e.g., carbonyldiimidazole).- Use fresh, anhydrous activating reagents. - Perform reactions under an inert atmosphere (e.g., argon or nitrogen).

2. Inefficient Acyl-CoA Synthesis

Problem Possible Cause Recommended Solution
Low conversion to this compound Suboptimal reaction conditions for enzymatic synthesis.- Optimize pH, temperature, and incubation time for the specific acyl-CoA synthetase used. - Ensure the presence of necessary cofactors like ATP and Mg²⁺.
Incomplete activation of the fatty acid in chemical synthesis.- Increase the molar excess of the activating agent. - Extend the activation reaction time.
Steric hindrance from the methyl branch affecting enzyme activity.- Screen different long-chain acyl-CoA synthetases to find one with better activity for branched-chain fatty acids.

3. Product Purification and Characterization

Problem Possible Cause Recommended Solution
Difficulty in separating product from unreacted starting materials Similar chromatographic behavior of the fatty acid and its CoA ester.- Utilize solid-phase extraction (SPE) with an appropriate sorbent to separate the acyl-CoA.[1] - Optimize the gradient and mobile phase for reverse-phase HPLC.
Product degradation during purification Hydrolysis of the thioester bond.- Maintain acidic pH (e.g., pH 4.9) during extraction and purification steps.[1] - Work at low temperatures (4°C) whenever possible.
Ambiguous mass spectrometry results Presence of adducts or fragmentation issues.- Use high-resolution mass spectrometry for accurate mass determination. - Optimize MS/MS fragmentation parameters to obtain characteristic daughter ions for acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound?

A1: Both chemical and enzymatic methods can be employed. A chemo-enzymatic approach often provides a good balance of yield and specificity.[2][3] Chemical synthesis using an activating agent like carbonyldiimidazole followed by reaction with CoA is a common route. Enzymatic synthesis using a long-chain acyl-CoA synthetase offers high specificity but may require optimization for the branched-chain substrate.

Q2: How can I monitor the progress of the synthesis reaction?

A2: Reaction progress can be monitored by taking small aliquots at different time points and analyzing them by reverse-phase HPLC with UV detection at 260 nm, which is characteristic of the adenine (B156593) moiety of CoA.[1]

Q3: What are the key considerations for purifying this compound?

A3: The primary considerations are to prevent hydrolysis of the thioester bond and to achieve good separation from the free fatty acid and unreacted CoA. This is typically achieved through solid-phase extraction followed by reverse-phase HPLC at a slightly acidic pH.[1]

Q4: How should I store the purified this compound?

A4: For short-term storage, a solution at pH 5-6 at 4°C is recommended. For long-term storage, it is best to lyophilize the purified product and store it at -80°C.

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on methods for synthesizing other long-chain acyl-CoAs and should be optimized for 12-methylpentadecanoic acid.

Materials:

  • 12-methylpentadecanoic acid

  • Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A trilithium salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tricine buffer

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC system with a C18 column

Methodology:

  • Activation of 12-methylpentadecanoic acid:

    • Dissolve 10 mg of 12-methylpentadecanoic acid in 1 mL of anhydrous THF.

    • Add a 1.5 molar excess of CDI and stir under an inert atmosphere at room temperature for 1 hour.

  • Enzymatic Synthesis:

    • Prepare a reaction mixture containing 100 mM Tricine buffer (pH 7.5), 10 mM ATP, 10 mM MgCl₂, and 2.5 mM Coenzyme A.

    • Add the activated 12-methylpentadecanoyl-imidazole from step 1 to the reaction mixture.

    • Initiate the reaction by adding an optimized amount of long-chain acyl-CoA synthetase.

    • Incubate at 37°C for 2-4 hours, monitoring the reaction by HPLC.

  • Purification:

    • Acidify the reaction mixture to pH 5.0 with formic acid.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous solution of 2% acetic acid to remove unreacted CoA, ATP, and salts.

    • Elute the this compound with a solution of methanol (B129727) containing 0.1% acetic acid.

    • Further purify the eluted product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% formic acid.

Protocol 2: Acyl-CoA Synthetase Activity Assay

This protocol describes a general method to determine the activity of the acyl-CoA synthetase used in the synthesis.

Materials:

  • Enzyme source (e.g., cell lysate or purified enzyme)

  • [¹⁴C]-labeled 12-methylpentadecanoic acid

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • ATP, MgCl₂, Coenzyme A

  • Bovine serum albumin (BSA)

  • Scintillation cocktail

Methodology:

  • Prepare a reaction mixture containing assay buffer, 10 mM ATP, 10 mM MgCl₂, 0.5 mM CoA, 0.1% BSA, and a known concentration of [¹⁴C]-12-methylpentadecanoic acid.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme source.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/sulfuric acid).

  • Separate the aqueous and organic phases by centrifugation. The [¹⁴C]-12-Methylpentadecanoyl-CoA will be in the aqueous phase.

  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactive acyl-CoA formed per unit time.

Visualizations

Synthesis_Workflow cluster_activation Activation cluster_enzymatic_synthesis Enzymatic Synthesis cluster_purification Purification FattyAcid 12-Methyl- pentadecanoic Acid Activated_FA 12-Methylpentadecanoyl- imidazole FattyAcid->Activated_FA Stir at RT CDI CDI in Anhydrous THF CDI->Activated_FA Product This compound Activated_FA->Product Incubate at 37°C CoA Coenzyme A CoA->Product Enzyme Acyl-CoA Synthetase Enzyme->Product Cofactors ATP, Mg²⁺ Cofactors->Product SPE Solid-Phase Extraction (C18) Product->SPE HPLC Reverse-Phase HPLC SPE->HPLC Pure_Product Purified Product HPLC->Pure_Product Troubleshooting_Logic Start Low or No Product Yield? Check_Purity Check Starting Material Purity? Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Conditions Optimize Reaction Conditions? Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Check_Purification Evaluate Purification Procedure? Purification_OK Purification Efficient? Check_Purification->Purification_OK Purity_OK->Check_Conditions Yes Repurify Repurify Starting Materials Purity_OK->Repurify No Conditions_OK->Check_Purification Yes Optimize Adjust pH, Temp, Incubation Time Conditions_OK->Optimize No Modify_Purification Change SPE/HPLC Method Purification_OK->Modify_Purification No Success Successful Synthesis Purification_OK->Success Yes Repurify->Check_Purity Optimize->Check_Conditions Modify_Purification->Check_Purification

References

"troubleshooting poor yield in 12-Methylpentadecanoyl-CoA purification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 12-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, focusing on problems that lead to poor yield.

Q1: I am experiencing a significantly lower than expected yield after purifying this compound. What are the potential causes?

A1: Poor yield in acyl-CoA purification can stem from several factors, ranging from sample degradation to suboptimal chromatography conditions. The primary areas to investigate are:

  • Substrate Degradation: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Enzymatic degradation by thioesterases present in the sample can also be a significant issue.[1][2][3]

  • Inefficient Extraction: If you are purifying from a biological matrix, the initial extraction may be incomplete, leaving a significant portion of the target molecule behind.

  • Suboptimal Purification Protocol: This can include issues with solid-phase extraction (SPE), high-performance liquid chromatography (HPLC), or affinity chromatography, such as incorrect solvent choice, inappropriate column chemistry, or poor binding/elution conditions.

  • Irreversible Binding: Highly hydrophobic molecules like long-chain acyl-CoAs can irreversibly bind to columns or other surfaces, leading to sample loss.[2]

  • Precipitation: Long-chain acyl-CoAs can precipitate in aqueous solutions, especially at high concentrations or low temperatures.[4]

Q2: How can I minimize the degradation of this compound during purification?

A2: To minimize degradation, it is crucial to maintain conditions that preserve the integrity of the thioester bond and inhibit enzymatic activity.

  • pH Control: Maintain the pH of your buffers between 6.0 and 8.0, as thioesters are more stable at neutral pH.[5] Some protocols suggest a slightly acidic pH of around 4.9 for homogenization to inhibit enzymatic activity.[6][7]

  • Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of chemical hydrolysis and enzymatic degradation.[8]

  • Use of Inhibitors: If purifying from a biological source, consider adding protease and thioesterase inhibitors to your lysis and extraction buffers.

  • Work Quickly: Minimize the time the sample spends in aqueous solutions to reduce the risk of hydrolysis.

Q3: My recovery from Solid-Phase Extraction (SPE) is low. What can I do to improve it?

A3: Low recovery in SPE is a common problem when purifying lipids and other hydrophobic molecules. Here are some troubleshooting steps:

  • Sorbent Selection: Ensure you are using the correct sorbent. For acyl-CoAs, anion exchange or reversed-phase (e.g., C18) cartridges are commonly used.[9][10]

  • Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge according to the manufacturer's instructions. Improper conditioning can lead to poor retention of the analyte.[11]

  • Sample Loading: The sample should be loaded in a solvent that promotes binding to the sorbent. The flow rate during loading should be slow enough to allow for efficient interaction between the analyte and the stationary phase.[11][12]

  • Washing Steps: The wash solvent should be strong enough to remove impurities but not so strong that it elutes the target molecule. You may need to optimize the solvent composition and volume.[12][13]

  • Elution: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For reversed-phase SPE, this typically involves a high percentage of an organic solvent. Ensure you are using a sufficient volume of elution solvent.[11][12]

Q4: I'm seeing peak tailing and poor resolution in my HPLC purification. How can I optimize my method?

A4: Peak tailing and poor resolution in reversed-phase HPLC of hydrophobic molecules are often due to secondary interactions or suboptimal mobile phase conditions.

  • Mobile Phase pH: For acyl-CoAs, which have a phosphate (B84403) backbone, the pH of the mobile phase can significantly impact peak shape. A slightly acidic mobile phase (e.g., pH 4.9) is often used to ensure consistent ionization.[6][7]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) are critical. A gradient elution, where the concentration of the organic solvent is gradually increased, is typically necessary for separating long-chain acyl-CoAs.[10]

  • Column Chemistry: A C18 column is a common choice for acyl-CoA separation. However, if you are experiencing issues, you might consider a column with a different stationary phase (e.g., C8 or phenyl) to alter the selectivity.[2][14]

  • Sample Solvent: Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase to avoid peak distortion.[2][15]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak shape and resolution.[14]

Data Presentation

The following tables summarize quantitative data on the recovery and purity of long-chain acyl-CoAs from various purification methods. Note that yields can be highly dependent on the specific sample matrix and experimental conditions.

Table 1: Representative Recovery of Long-Chain Acyl-CoAs using Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesSPE SorbentAverage Recovery (%)Reference
Palmitoyl-CoA (C16:0)Oligonucleotide70-80%[6][7]
Oleoyl-CoA (C18:1)2-(2-pyridyl)ethyl83-90%[9]
Palmitoyl-CoA (C16:0)2-(2-pyridyl)ethyl83-90%[9]
Arachidonyl-CoA (C20:4)2-(2-pyridyl)ethyl83-90%[9]

Table 2: Purity of Long-Chain Acyl-CoAs after Purification

Purification MethodTypical PurityNotesReference
Solid-Phase Extraction (SPE)Variable, often requires further purificationGood for initial sample cleanup and enrichment.[16]
High-Performance Liquid Chromatography (HPLC)>95%Can achieve high purity, especially with optimized methods.[14]
Affinity Chromatography (e.g., Strep-Tactin)High, can be >90%Often used for purifying tagged proteins but can be adapted for acyl-CoAs.[17][18]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is adapted from methods for long-chain acyl-CoA purification.[9][16]

Materials:

  • Sample containing this compound

  • SPE Cartridge: Reversed-phase C18 or anion-exchange

  • Conditioning Solvent: Methanol or Acetonitrile

  • Equilibration Buffer: e.g., 100 mM Potassium Phosphate, pH 4.9[6][7]

  • Wash Solvent: A mixture of the equilibration buffer and a low percentage of organic solvent (e.g., 5-10% acetonitrile)

  • Elution Solvent: A high percentage of organic solvent (e.g., 80-100% acetonitrile or methanol), potentially with a pH modifier like acetic acid.[6]

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: If starting from a biological sample, homogenize the tissue or lyse the cells in an appropriate buffer, followed by protein precipitation and centrifugation to clarify the extract.

  • Column Conditioning: Pass 2-3 column volumes of the conditioning solvent through the SPE cartridge.

  • Column Equilibration: Pass 2-3 column volumes of the equilibration buffer through the cartridge. Do not let the column run dry.

  • Sample Loading: Load the clarified sample onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the column with 2-3 column volumes of the wash solvent to remove unbound impurities.

  • Elution: Elute the bound this compound with 1-2 column volumes of the elution solvent. Collect the eluate.

  • Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in a solvent compatible with your downstream analysis.

Protocol 2: HPLC Purification of this compound

This protocol is a general guideline for reversed-phase HPLC of long-chain acyl-CoAs.[6][7][10]

Materials:

  • Partially purified this compound sample (e.g., from SPE)

  • HPLC system with a UV detector (monitoring at 260 nm)

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[6][7]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[6][7]

  • HPLC-grade water and solvents

Procedure:

  • Sample Preparation: Dissolve the sample in a small volume of a solvent that is weaker than or identical to the initial mobile phase conditions. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B over time. A typical gradient might be from 20% B to 100% B over 30-40 minutes. The exact gradient will need to be optimized for your specific compound and column.

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm and collect the fractions corresponding to the peak of interest.

  • Post-Purification Processing: Pool the collected fractions and remove the solvent by lyophilization or evaporation.

Visualizations

Troubleshooting Workflow for Poor Yield

Troubleshooting_Poor_Yield Start Poor Yield of this compound Check_Degradation Investigate Sample Degradation Start->Check_Degradation Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Purification Assess Purification Protocol Start->Check_Purification Solution_Degradation Implement protective measures: - Control pH (6-8) - Low temperature (4°C) - Add inhibitors - Minimize time Check_Degradation->Solution_Degradation Solution_Extraction Optimize extraction: - Ensure complete cell lysis - Use appropriate solvent ratios Check_Extraction->Solution_Extraction Troubleshoot_SPE Troubleshoot SPE Check_Purification->Troubleshoot_SPE Troubleshoot_HPLC Troubleshoot HPLC Check_Purification->Troubleshoot_HPLC Solution_SPE Optimize SPE: - Correct sorbent - Proper conditioning - Optimize wash/elution solvents Troubleshoot_SPE->Solution_SPE Solution_HPLC Optimize HPLC: - Adjust mobile phase pH - Optimize gradient - Change column chemistry Troubleshoot_HPLC->Solution_HPLC

Caption: A flowchart for troubleshooting poor yield in this compound purification.

Metabolic Pathway for Branched-Chain Fatty Acid Synthesis

BCFA_Synthesis cluster_BCAA Branched-Chain Amino Acid Catabolism cluster_Ketoacids Branched-Chain α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoA Primers Isoleucine Isoleucine KMV α-keto-β-methylvalerate Isoleucine->KMV BCAT Leucine Leucine KIC α-ketoisocaproate Leucine->KIC BCAT Valine Valine KIV α-ketoisovalerate Valine->KIV BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Elongation Fatty Acid Elongation (Malonyl-CoA) Methylbutyryl_CoA->Elongation Isovaleryl_CoA->Elongation Isobutyryl_CoA->Elongation BCFA Branched-Chain Fatty Acids (e.g., 12-Methylpentadecanoic Acid) Elongation->BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule

Caption: The metabolic pathway for the synthesis of branched-chain fatty acids from branched-chain amino acids.

References

Technical Support Center: Optimization of Chromatography for Resolving 12-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 12-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic technique for separating this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of acyl-CoAs, including branched-chain species like this compound.[1] RP-HPLC separates molecules based on their hydrophobicity, and C18 columns are often preferred for long-chain fatty acyl-CoAs.[2]

Q2: How does the methyl branch in this compound affect its chromatographic behavior compared to its straight-chain counterpart?

A2: The methyl branch in the acyl chain of this compound reduces its overall hydrophobicity compared to a straight-chain fatty acyl-CoA of the same carbon number. This typically results in a shorter retention time on a reversed-phase column. The presence of the methyl group can also influence the molecule's interaction with the stationary phase, potentially affecting peak shape.[3]

Q3: What are the critical sample preparation steps for analyzing this compound?

A3: Key sample preparation steps include rapid quenching of metabolic activity, efficient extraction, and protein precipitation.[1] Solid-phase extraction (SPE) can be used for sample cleanup and concentration, though care must be taken to avoid the loss of the analyte.[4] A simple and effective method involves protein precipitation with an agent like 5-sulfosalicylic acid (SSA), which may not require a subsequent SPE step.[5][6]

Q4: How can I improve the peak shape for this compound in my chromatogram?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. For acyl-CoAs, using an ion-pairing agent in the mobile phase can improve peak symmetry. Additionally, optimizing the mobile phase pH and ensuring the sample is fully dissolved in a solvent compatible with the mobile phase can mitigate these issues.[7] Column overload should also be avoided by injecting an appropriate sample concentration.

Q5: What are the common challenges in the quantitative analysis of this compound?

A5: Accurate quantification can be challenging due to potential sample degradation, ion suppression in the mass spectrometer, and the lack of a commercially available stable isotope-labeled internal standard specific for this compound. Using a suitable internal standard, such as a structurally similar odd-chain or stable isotope-labeled acyl-CoA, and careful matrix-matched calibration are crucial for accurate results.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or Low Signal Sample DegradationEnsure rapid quenching of metabolic activity and keep samples cold during processing.[1]
Poor Extraction EfficiencyOptimize the extraction solvent system. A common method is protein precipitation followed by liquid-liquid extraction.
Ion Suppression in MSImprove chromatographic separation to resolve this compound from co-eluting matrix components.[1] Consider sample cleanup using SPE.
Poor Peak Shape (Tailing) Secondary Interactions with Stationary PhaseAdd an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase.[8]
Column OverloadReduce the amount of sample injected onto the column.
Active Sites on ColumnUse a well-maintained, high-quality C18 column. Consider using a column with end-capping.
Poor Peak Shape (Fronting) Poor Sample SolubilityEnsure the sample is completely dissolved in a solvent similar in composition to the initial mobile phase.
Column OverloadDecrease the injected sample concentration or volume.
Split Peaks Column Inlet BlockageReplace the column inlet frit or back-flush the column (if recommended by the manufacturer).
Sample Solvent IncompatibilityThe sample solvent should be weaker than or similar to the initial mobile phase.
Column VoidReplace the column.
Inconsistent Retention Times Fluctuations in Column TemperatureUse a column oven to maintain a stable temperature.
Mobile Phase Composition ChangesPrepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Pump MalfunctionCheck the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells
  • Quenching and Harvesting:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a cold extraction solvent (e.g., 80:20 methanol (B129727):water) to the culture dish to quench metabolic activity.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Sample Concentration:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase (e.g., 50% methanol in water).

Protocol 2: Reversed-Phase HPLC-MS/MS Analysis
  • Column: A C18 reversed-phase column (e.g., 150 mm length, 2.1 mm internal diameter, 3.5 µm particle size) is a good starting point.[8]

  • Mobile Phase A: 0.1% formic acid in water. For improved peak shape, an ion-pairing agent like 0.005% HFBA can be added.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile. The same concentration of ion-pairing agent as in Mobile Phase A should be included.[8]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.0595
20.0595
20.1955
25.0955
  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transition for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis start Biological Sample (e.g., Cultured Cells) quench Quench Metabolism (Cold Solvent) start->quench 1. Harvest extract Extraction & Protein Precipitation quench->extract 2. Lyse concentrate Dry & Reconstitute extract->concentrate 3. Isolate hplc RP-HPLC Separation (C18 Column) concentrate->hplc 4. Inject ms MS/MS Detection hplc->ms 5. Elute data Data Analysis ms->data 6. Quantify

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues issue Poor Chromatographic Resolution peak_shape Tailing or Fronting? issue->peak_shape retention Inconsistent Retention? issue->retention tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting No solution_tailing Add Ion-Pairing Agent Reduce Sample Load tailing->solution_tailing solution_fronting Check Sample Solubility Use Weaker Injection Solvent fronting->solution_fronting solution_retention Check Column Temperature Prepare Fresh Mobile Phase Inspect HPLC Pump retention->solution_retention Yes

References

"reducing background noise in 12-Methylpentadecanoyl-CoA LC-MS analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the LC-MS analysis of 12-Methylpentadecanoyl-CoA and other long-chain acyl-CoAs.

Troubleshooting Guides

High background noise can obscure the signal of your analyte, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and eliminating common sources of noise in your LC-MS system.

Q1: My baseline is consistently high across the entire chromatogram. What are the likely causes and how can I fix it?

A1: A consistently high baseline is often due to contaminated solvents or a contaminated LC system.[1]

  • Contaminated Solvents:

    • Solution: Always use fresh, high-purity, LC-MS grade solvents and additives.[2][3][4] It is recommended to filter all solvents before use.[1] Do not top off solvent reservoirs; instead, discard the old solvent, rinse the bottle and solvent inlet filters with the new solvent, and then refill.[5][6]

    • Verification: A noticeable reduction in baseline noise should be observed after switching to fresh, high-quality solvents.[1]

  • Contaminated LC System:

    • Solution: Flush the entire LC system with a sequence of high-purity solvents. A common flushing sequence is isopropanol (B130326), acetonitrile (B52724), and then water.[1] After any cleaning wash, rinse the system with 50% acetonitrile or your mobile phase to remove the cleaning solution.[5][6]

    • Verification: Run a blank injection after flushing. A cleaner baseline in the resulting chromatogram indicates that system contamination was the issue.[1]

Q2: I'm observing random, sharp peaks (ghost peaks) in my chromatograms, even in blank runs. What could be the cause?

A2: Ghost peaks are typically caused by sample carryover from previous injections or contamination of the autosampler.

  • Sample Carryover:

    • Solution: Optimize your needle and injection port washing protocol. Use a strong solvent in your wash method that is capable of dissolving your analyte and other matrix components. A mixture of isopropanol, acetonitrile, methanol, and water with a small amount of acid can be effective.

    • Prevention: Injecting system suitability test (SST) samples regularly can help identify carryover issues.[7]

  • Autosampler Contamination:

    • Solution: Clean the autosampler syringe and sample loop. If contamination is severe, replacement of these parts may be necessary. Ensure that your sample vials and caps (B75204) are clean and from a reliable source to avoid introducing contaminants.[8]

Q3: The signal intensity for this compound is low and inconsistent across replicates. Could this be a matrix effect?

A3: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[9] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[9][10] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects.[9]

  • Identifying Matrix Effects:

    • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10]

    • Post-Extraction Spiking: This quantitative approach compares the analyte signal in a clean solvent to the signal in a blank matrix extract spiked with the analyte after extraction. The percentage difference indicates the extent of the matrix effect.[9]

  • Reducing Matrix Effects:

    • Sample Dilution: A simple and quick first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[9]

    • Optimize Chromatography: Modifying the chromatographic method to better separate this compound from matrix components can significantly reduce interference.[9] This could involve adjusting the mobile phase gradient or using a different analytical column.

    • Sample Cleanup: Employing a sample cleanup technique like Solid-Phase Extraction (SPE) is highly effective at removing interfering compounds before LC-MS analysis.[11]

Frequently Asked Questions (FAQs)

Q4: What are the most common sources of background noise in LC-MS analysis?

A4: The most common sources of background noise in LC-MS can be categorized as:

  • Chemical Noise: Arises from unwanted ions, including impurities in solvents, plasticizers leaching from labware (e.g., phthalates), and polymers like polyethylene (B3416737) glycol (PEG).[1]

  • Electronic Noise: Inherent to the detector and electronic components of the mass spectrometer.

  • Matrix-Related Noise: Comes from the sample itself, such as salts, proteins, and other endogenous metabolites that can cause ion suppression or enhancement.[10]

Q5: What grade of solvents should I use for my mobile phase?

A5: It is crucial to use high-purity, LC-MS grade solvents and additives to prevent unwanted adduct formation and increased background noise.[2][3] Using lower grade solvents can introduce a significant number of impurities, especially in the low-molecular-weight range.[2]

Q6: How often should I clean the ion source?

A6: Regular cleaning of the ion source is essential for maintaining sensitivity and reducing background noise. A weekly cleaning is a good practice, but the frequency may vary depending on the sample throughput and the cleanliness of the samples being analyzed.[7] Key components to clean include the ESI probe, capillary, and sample cone.[6]

Q7: Can mobile phase additives contribute to background noise?

A7: Yes, improper use of mobile phase additives can lead to increased background noise.[7] It is important to use high-quality, LC-MS grade additives at the lowest effective concentration.[6][7] Some additives, like trifluoroacetic acid (TFA), are known to cause strong ion suppression and can contaminate the mass spectrometer.[4]

Data Presentation

Table 1: Recommended Solvent Quality and Handling

ParameterRecommendationRationale
Solvent Grade LC-MS or HypergradeEnsures minimal impurities and low background noise.[2][3][4]
Water Quality Bottled LC-MS grade or ultrapure water (18.2 MΩ·cm)Prevents introduction of contaminants from the water source.[3][12]
Additives LC-MS grade, used at lowest effective concentrationMinimizes background noise and ion suppression.[6][7]
Solvent Preparation Prepare aqueous mobile phases fresh dailyPrevents microbial growth which can cause contamination.[5]
Reservoir Refilling Discard old solvent, rinse, then refillAvoids concentrating impurities by topping off.[5][6]
Glassware Clean thoroughly, rinse with solvent before usePrevents leaching of contaminants from glassware.[5]

Table 2: Effectiveness of Noise Reduction Techniques

TechniqueTypical Reduction in Background NoiseTarget Noise Source
Use of LC-MS Grade Solvents SignificantSolvent Impurities
Solid-Phase Extraction (SPE) HighSample Matrix Components
Instrument Flushing Protocol Moderate to HighSystem Contamination
Regular Ion Source Cleaning ModerateInstrument Contamination
Sample Dilution VariableMatrix Effects

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is adapted from established methods for the solid-phase extraction of a broad range of acyl-CoAs from biological samples.[13][14]

Materials:

  • Tissue samples (fresh or frozen)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[13][14]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[13]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges[13]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[13]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[13]

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA[13]

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[13]

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[13]

    • Homogenize the tissue on ice until a uniform suspension is achieved.[13]

    • Add 1 mL of 2-Propanol and homogenize again.[13]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.[13]

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[13]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

    • Carefully collect the supernatant containing the acyl-CoAs.[13]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[13]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[13]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[13]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[13]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[13]

    • Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS analysis (e.g., a mixture of water and methanol).[13]

Protocol 2: LC System Flushing Procedure to Reduce Background Contamination

This protocol provides a general procedure for flushing an LC system to remove accumulated contaminants.

Materials:

  • LC-MS grade water

  • LC-MS grade isopropanol

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

Procedure:

  • Disconnect Column: Disconnect the analytical column from the system to avoid damage.

  • Solvent Line Purge:

    • Place all solvent lines (A, B, C, D) into a bottle of isopropanol.

    • Purge the system for 5-10 minutes at a high flow rate (e.g., 4 mL/min).

  • System Flush with Isopropanol:

    • Flush the entire system with 100% isopropanol for at least 30 minutes at a moderate flow rate (e.g., 1 mL/min).

  • System Flush with Acetonitrile:

    • Move all solvent lines to a bottle of acetonitrile.

    • Flush the system with 100% acetonitrile for 30 minutes.

  • System Flush with Water:

    • Move all solvent lines to a bottle of LC-MS grade water.

    • Flush the system with 100% water for 30 minutes.

  • Equilibration with Mobile Phase:

    • Place the solvent lines back into your mobile phase reservoirs.

    • Flush the system with your initial mobile phase conditions until the pressure and baseline are stable.

  • Reconnect Column and Equilibrate:

    • Reconnect the analytical column.

    • Equilibrate the entire system with your mobile phase at the initial analytical method conditions until a stable baseline is achieved.

Visualizations

TroubleshootingWorkflow Troubleshooting High Background Noise in LC-MS start High Background Noise Observed check_solvents Check Solvents and Mobile Phase start->check_solvents solvent_quality Use fresh, LC-MS grade solvents? check_solvents->solvent_quality prepare_fresh Prepare fresh mobile phase solvent_quality->prepare_fresh No check_system Check LC System Contamination solvent_quality->check_system Yes prepare_fresh->check_system flush_system Perform system flush check_system->flush_system check_carryover Check for Sample Carryover / Ghost Peaks flush_system->check_carryover clean_source Clean Ion Source flush_system->clean_source optimize_wash Optimize autosampler wash method check_carryover->optimize_wash check_matrix Investigate Matrix Effects optimize_wash->check_matrix perform_spe Implement Solid-Phase Extraction (SPE) check_matrix->perform_spe optimize_chroma Optimize Chromatography check_matrix->optimize_chroma end_good Problem Resolved perform_spe->end_good end_bad Consult Instrument Specialist perform_spe->end_bad If problem persists optimize_chroma->end_good optimize_chroma->end_bad If problem persists clean_source->end_good clean_source->end_bad If problem persists

Caption: A logical workflow for troubleshooting high background noise in LC-MS analysis.

SPE_Workflow Acyl-CoA Enrichment using Solid-Phase Extraction (SPE) start Tissue Sample Homogenization (with Internal Standard) extraction Acyl-CoA Extraction (Acetonitrile/2-Propanol) start->extraction centrifugation Centrifugation to Pellet Proteins extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant sample_loading Sample Loading onto SPE Column supernatant->sample_loading spe_conditioning SPE Column Conditioning (Wash Solution) spe_conditioning->sample_loading washing Wash Column to Remove Impurities sample_loading->washing elution Elute Acyl-CoAs (Elution Solution) washing->elution concentration Evaporate to Dryness elution->concentration reconstitution Reconstitute in LC-MS Solvent concentration->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: Experimental workflow for acyl-CoA enrichment using Solid-Phase Extraction (SPE).

References

"stability issues of 12-Methylpentadecanoyl-CoA in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 12-Methylpentadecanoyl-CoA in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Stability Issues

Question: My this compound solution is showing signs of degradation. What are the common causes and how can I mitigate them?

Answer:

Degradation of this compound in solution is primarily due to chemical hydrolysis of the thioester bond and, to a lesser extent, oxidation. The stability is significantly influenced by pH, temperature, buffer composition, and the presence of enzymes. Below is a summary of potential issues and recommended solutions.

Data Presentation: Illustrative Stability of Long-Chain Acyl-CoAs under Various Conditions

The following table provides representative data on the stability of long-chain acyl-CoAs based on general principles and data from similar molecules. Actual stability of this compound may vary.

Condition Parameter Value/Range Effect on Stability Recommendation
pH AcidicpH 2.0 - 6.0Generally more stable against hydrolysis.Prepare and store stock solutions in acidic buffers (e.g., citrate, acetate).
NeutralpH 7.0 - 7.5Moderate stability, but susceptible to enzymatic hydrolysis.Use for immediate experimental use. Avoid prolonged storage.
AlkalinepH > 8.0Rapid hydrolysis of the thioester bond.Avoid alkaline conditions. If necessary, perform experiments quickly at low temperatures.
Temperature Frozen≤ -20°CHigh stability for long-term storage.Store aliquots of stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.
Refrigerated4°CLimited short-term stability (hours to days).Suitable for temporary storage during an experiment.
Room Temp.20-25°CProne to degradation, especially at neutral or alkaline pH.Minimize time at room temperature. Keep solutions on ice.
Solvent Aqueous Buffer-Susceptible to hydrolysis.Use for final experimental concentrations and use promptly.
Methanol (B129727)/Water50% MethanolIncreased stability compared to purely aqueous solutions.[1]Consider for reconstitution of lyophilized powder before dilution in aqueous buffer.[1]
Buffer Comp. Divalent Cationse.g., Mg²⁺Can cause precipitation of long-chain acyl-CoAs.Be cautious with buffers containing high concentrations of divalent cations.
Reducing Agentse.g., DTTCan prevent oxidative disulfide bond formation.Add if oxidation is a concern, but be aware of potential interactions with your assay.
Enzymes ThioesterasesPresent in cell lysatesRapid enzymatic hydrolysis.If working with biological samples, use protease and thioesterase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in an aqueous solution?

A1: For aqueous solutions, a pH range of 2.0-6.0 is recommended for storage to minimize chemical hydrolysis.[2] Aliquots should be stored frozen at -20°C or below.[2]

Q2: I observe a loss of activity of my this compound in my cell-based assay. What could be the cause?

A2: The loss of activity is likely due to enzymatic degradation by intracellular thioesterases. It is also possible that the compound is being metabolized. To minimize this, you can add thioesterase inhibitors to your cell lysates (if applicable) and keep experimental times as short as possible.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: It is not recommended to dissolve it directly in cell culture medium for stock solutions due to the neutral pH and presence of various components that can affect stability. Prepare a concentrated stock solution in an appropriate solvent (e.g., 50% methanol or an acidic buffer) and then dilute it to the final concentration in the cell culture medium immediately before the experiment.

Q4: My solution of this compound appears cloudy after adding a magnesium-containing buffer. What is happening?

A4: Long-chain acyl-CoAs can precipitate in the presence of divalent cations like Mg²⁺, especially in certain buffers like Tris-HCl. This will reduce the effective concentration of your compound in solution. Consider using a different buffer system or reducing the Mg²⁺ concentration if possible.

Q5: How can I confirm the integrity of my this compound solution?

A5: The integrity of your solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][3][4][5] This will allow you to quantify the amount of intact this compound and detect any degradation products.

Experimental Protocols

Protocol: Assessment of this compound Stability

This protocol outlines a method to evaluate the stability of this compound under different pH and temperature conditions.

1. Materials:

  • This compound
  • Buffers: 100 mM Citrate buffer (pH 4.0), 100 mM Phosphate buffer (pH 7.4), 100 mM Tris-HCl buffer (pH 8.5)
  • HPLC-grade water and methanol
  • LC-MS/MS system

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in 50% methanol.
  • Work quickly and keep the stock solution on ice.

3. Incubation:

  • For each buffer condition (pH 4.0, 7.4, and 8.5), prepare a series of dilutions of the stock solution to a final concentration of 100 µM.
  • For each pH, create two sets of samples for incubation at 4°C and 25°C.
  • Immediately after preparation, take a "time 0" sample from each condition.
  • Incubate the remaining samples at their respective temperatures.
  • Collect samples at various time points (e.g., 1, 4, 8, 24 hours).
  • Immediately quench the reaction by adding an equal volume of cold methanol and store at -80°C until analysis.

4. LC-MS/MS Analysis:

  • Thaw samples on ice.
  • Centrifuge to pellet any precipitate.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining intact this compound.
  • Use a C18 reverse-phase column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid).
  • Monitor the parent and a characteristic fragment ion for this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Mandatory Visualization

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare 1 mg/mL Stock in 50% Methanol dilute Dilute to 100 uM in Buffers (pH 4.0, 7.4, 8.5) stock->dilute incubate4C Incubate at 4°C dilute->incubate4C incubate25C Incubate at 25°C dilute->incubate25C timepoints Collect Samples at 0, 1, 4, 8, 24h incubate4C->timepoints incubate25C->timepoints quench Quench with Cold Methanol timepoints->quench lcms LC-MS/MS Quantification quench->lcms data Calculate Degradation Rate lcms->data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main_mol 12-Methylpentadecanoyl-S-CoA hydrolysis_prod 12-Methylpentadecanoic Acid + Coenzyme A-SH main_mol->hydrolysis_prod H₂O (pH, Temp, Enzyme) oxidation_prod Coenzyme A Disulfide main_mol->oxidation_prod O₂

Caption: Potential degradation pathways for this compound in solution.

References

"preventing degradation of 12-Methylpentadecanoyl-CoA during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of 12-Methylpentadecanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation from several sources during extraction. The primary causes are:

  • Enzymatic Degradation: Endogenous enzymes released during sample homogenization can rapidly hydrolyze the thioester bond.

  • Chemical Instability: The thioester bond is prone to hydrolysis, particularly in alkaline and strongly acidic aqueous solutions.[1]

  • Physical Factors: Repeated freeze-thaw cycles of samples can compromise the integrity of the molecule.[2]

Q2: What is the optimal storage condition for biological samples to ensure the stability of this compound before extraction?

A2: To minimize degradation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[2] For long-term stability, it is best to store extracted acyl-CoAs as dried pellets at -80°C.[3] Avoid repeated freeze-thaw cycles as this can significantly degrade the analyte.[2]

Q3: Which solvents are recommended for extracting and resuspending this compound?

A3: A combination of organic solvents is generally most effective for extracting long-chain acyl-CoAs.

  • Extraction: Mixtures of acetonitrile (B52724) and isopropanol (B130326) are commonly used for the initial extraction from homogenized tissue.[2][4] Some protocols also utilize methanol (B129727).[1] The use of solvents containing formic acid or just acetonitrile has been shown to result in poor signals for most acyl-CoA compounds.[3]

  • Resuspension: For resuspending the dried extract, methanol has been shown to provide the best stability for acyl-CoAs.[1] Alternatively, an ammonium (B1175870) acetate (B1210297) buffer at a neutral pH (e.g., pH 6.8) can also stabilize most acyl-CoA compounds.[3]

Troubleshooting Guide

Issue 1: Low recovery of this compound in the final extract.

This is a common issue that can arise from several factors throughout the extraction process.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Homogenization Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended for better tissue disruption.[2] Optimize the ratio of tissue to homogenization buffer.
Degradation During Homogenization Perform all homogenization steps on ice to minimize enzymatic activity.[2] Work quickly to reduce the time enzymes are active. Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization to inhibit enzymatic activity.[2][5]
Inefficient Extraction from Homogenate Use a sufficient volume of organic solvent for the extraction. A 20-fold excess of solvent to tissue weight is often recommended.[2] Ensure vigorous mixing to allow for proper partitioning of the analyte into the solvent phase.
Loss During Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[2] Optimize the wash and elution steps to prevent premature elution of the analyte or incomplete elution from the column.
Analyte Instability in Final Solvent Reconstitute the dried extract in a solvent that promotes stability, such as methanol or a neutral pH buffer.[1][3] Analyze the samples as soon as possible after reconstitution.

Issue 2: High variability in quantitative results between replicate samples.

High variability often points to inconsistencies in sample handling and processing.

Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization Ensure each sample is homogenized to the same degree. Standardize the homogenization time and speed.
Temperature Fluctuations Keep all samples, buffers, and solvents on ice throughout the entire procedure.[2]
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially when handling small volumes of internal standards and solvents.
Variable Evaporation Times If using a vacuum concentrator to dry the extracts, ensure all samples are dried for the same amount of time to avoid excessive heat exposure which can lead to degradation. Adding acetonitrile to the extract can facilitate faster evaporation.[1]

Experimental Protocols

Protocol 1: General Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[2][5]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly. Add 2 mL of isopropanol and homogenize again.

  • Extraction: Transfer the homogenate to a centrifuge tube. Add 5 mL of acetonitrile, vortex vigorously, and centrifuge to pellet the precipitate.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column.

    • Load the supernatant from the previous step onto the column.

    • Wash the column to remove unbound impurities.

    • Elute the acyl-CoAs with an appropriate solvent, such as methanol containing 2% ammonium hydroxide.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried pellet in a suitable solvent (e.g., methanol or 50 mM ammonium acetate, pH 6.8) for analysis.[1][3]

Data Presentation

Table 1: Stability of Acyl-CoA Standards in Different Solvents

This table summarizes the stability of acyl-CoA standards in various solvents at 4°C over 48 hours, as indicated by the coefficient of variation (CV) of mass spectrometry signal intensities. A lower CV indicates higher stability.

SolventAverage CV (%)
50 mM Ammonium Acetate, pH 6.8Low
50% Methanol / 50% WaterLow
Acidic Solvents (e.g., containing formic acid)High (poor stability)

Data adapted from a study on acyl-CoA stability, indicating that neutral, buffered aqueous solutions and methanol-containing solutions offer good stability.[3]

Table 2: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction

This table provides a summary of reported recovery rates from different extraction methodologies.

Extraction StepReported Recovery Rate (%)Reference
Tissue Extraction (Acetonitrile/Isopropanol)93 - 104[4]
Solid-Phase Extraction (SPE)83 - 90[4]
Modified Extraction and SPE70 - 80[5]

Visualizations

ExtractionWorkflow Sample 1. Sample Preparation (Flash-freeze tissue at -80°C) Homogenize 2. Homogenization (Ice-cold acidic buffer, pH 4.9) Sample->Homogenize Keep on ice Extract 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Add organic solvents Centrifuge 4. Centrifugation Extract->Centrifuge Pellet debris SPE 5. Solid-Phase Extraction (SPE) (Purification) Centrifuge->SPE Load supernatant Dry 6. Evaporation (Dry under Nitrogen) SPE->Dry Elute acyl-CoAs Reconstitute 7. Reconstitution (Methanol or neutral buffer) Dry->Reconstitute Stable solvent Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: A generalized workflow for the extraction of this compound.

TroubleshootingLogic Start Start: Low Acyl-CoA Recovery Q_Lysis Was homogenization thorough? Start->Q_Lysis A_Lysis Optimize homogenization (e.g., use glass homogenizer) Q_Lysis->A_Lysis No Q_Degradation Were samples kept cold and processed quickly? Q_Lysis->Q_Degradation Yes A_Lysis->Q_Degradation A_Degradation Work on ice, use acidic buffer Q_Degradation->A_Degradation No Q_SPE Was SPE optimized? Q_Degradation->Q_SPE Yes A_Degradation->Q_SPE A_SPE Condition column, optimize wash/elution Q_SPE->A_SPE No End Recovery Improved Q_SPE->End Yes A_SPE->End

Caption: A troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Quantitative Analysis of 12-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method refinement of quantitative analysis of 12-Methylpentadecanoyl-CoA. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantitative analysis of this compound?

A1: The most widely accepted and sensitive method for the quantitative analysis of this compound and other long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for detecting low-abundance species in complex biological matrices.

Q2: What are the key challenges in the quantitative analysis of this compound?

A2: The main challenges include the inherent instability of the thioester bond in acyl-CoAs, potential for low recovery during extraction, and ion suppression in the mass spectrometer due to the complexity of biological samples.[3] Additionally, as a branched-chain fatty acyl-CoA, chromatographic separation from its straight-chain isomers can be challenging.

Q3: What type of internal standard should be used for accurate quantification?

A3: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If a labeled version of the specific analyte is not available, a structurally similar odd-chain or branched-chain fatty acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), can be used.[3]

Q4: How can I improve the recovery of this compound during sample extraction?

A4: To improve recovery, it is important to use a robust extraction method. A common approach involves homogenization of the tissue or cells in an acidic buffer, followed by protein precipitation and extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[4] Solid-phase extraction (SPE) with a weak anion exchange column can further purify the sample and improve recovery.[4]

Q5: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?

A5: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the loss of the 3'-phospho-ADP moiety.[2] Therefore, for this compound, the Multiple Reaction Monitoring (MRM) transition would be from its protonated precursor ion [M+H]⁺ to the product ion [M+H-507]⁺.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for this compound Degradation of the analyte: Acyl-CoAs are unstable, especially in neutral or alkaline pH.Work quickly on ice, use acidic buffers (pH 4-5) for extraction, and process samples immediately after collection.[3][4]
Inefficient extraction: The analyte may not be effectively extracted from the sample matrix.Ensure thorough homogenization of the sample. Optimize the solvent-to-sample ratio and consider using a solid-phase extraction (SPE) step for cleanup and concentration.[4]
Ion suppression: Co-eluting compounds from the biological matrix can suppress the ionization of the analyte.Improve chromatographic separation to resolve the analyte from interfering compounds. A longer gradient or a different column chemistry may be necessary. Diluting the sample can also mitigate ion suppression.
Poor peak shape (tailing or fronting) Column overload: Injecting too much sample can lead to poor peak shape.Reduce the injection volume or dilute the sample.
Secondary interactions with the column: The analyte may have secondary interactions with the stationary phase.Adjust the mobile phase composition, such as the pH or the organic solvent ratio. Ensure the column is properly conditioned.
High background noise or interfering peaks Contamination: Contamination can be introduced from solvents, glassware, or plasticware.Use high-purity solvents and pre-cleaned glassware. Run solvent and procedural blanks to identify the source of contamination.
Matrix effects: The biological matrix itself can contribute to high background noise.Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Inconsistent or non-reproducible results Inconsistent sample handling: Variations in sample collection, storage, or extraction can lead to variability.Standardize all sample handling procedures. Flash-freeze samples in liquid nitrogen immediately after collection and store at -80°C. Avoid repeated freeze-thaw cycles.[4]
Instability of the analyte in the autosampler: The analyte may degrade in the autosampler over time.Keep the autosampler temperature low (e.g., 4°C) and limit the time samples are stored in the autosampler before injection.[3]

Quantitative Data

ParameterValueReference
Analyte This compound-
Precursor Ion (Q1) [M+H]⁺ Calculated: 1018.5 m/z-
Product Ion (Q3) [M+H-507]⁺ Calculated: 511.5 m/z[2]
Internal Standard Heptadecanoyl-CoA (C17:0-CoA)[4]
Precursor Ion (Q1) for IS [M+H]⁺ 1020.5 m/z-
Product Ion (Q3) for IS [M+H-507]⁺ 513.5 m/z[2]
Limit of Detection (LOD) 1-5 fmol[5]
Limit of Quantification (LOQ) 5-10 fmol[6]

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues.[4]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard (e.g., Heptadecanoyl-CoA).

    • Homogenize thoroughly on ice.

    • Add 1 mL of isopropanol and homogenize again.

  • Extraction:

    • Add 2 mL of acetonitrile to the homogenate and vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE column.

    • Wash the column with 1 mL of water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2% formic acid in methanol.

  • Sample Concentration:

    • Dry the eluate under a stream of nitrogen at room temperature.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Calculated: 1018.5 -> 511.5

      • Internal Standard (C17:0-CoA): 1020.5 -> 513.5

    • Collision Energy: Optimize for the specific instrument, typically in the range of 30-50 eV.

    • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow sample_prep Sample Preparation homogenization Homogenization in Acidic Buffer with IS sample_prep->homogenization extraction Organic Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentration Drying and Reconstitution spe->concentration lc_ms_analysis LC-MS/MS Analysis concentration->lc_ms_analysis chromatography Reversed-Phase Chromatography lc_ms_analysis->chromatography ms_detection Tandem MS Detection (MRM Mode) chromatography->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Quantification using Internal Standard data_analysis->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_guide start Low or No Signal check_ms Check MS Performance (infuse standard) start->check_ms ms_ok MS OK? check_ms->ms_ok optimize_ms Optimize MS Parameters ms_ok->optimize_ms No check_extraction Evaluate Extraction (spike pre-extraction) ms_ok->check_extraction Yes extraction_ok Recovery > 70%? check_extraction->extraction_ok optimize_extraction Optimize Extraction Protocol extraction_ok->optimize_extraction No check_degradation Assess Analyte Stability (time course in autosampler) extraction_ok->check_degradation Yes degradation_issue Implement stricter cold chain and faster analysis check_degradation->degradation_issue Degradation Observed final_issue Consider Ion Suppression check_degradation->final_issue Stable

Caption: Troubleshooting decision tree for low or no signal of this compound.

References

"addressing matrix effects in 12-Methylpentadecanoyl-CoA quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 12-Methylpentadecanoyl-CoA and other acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound, this can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] These effects can severely compromise the accuracy, precision, and sensitivity of the analysis, leading to unreliable quantification.[2]

Q2: What are the common sources of matrix effects in biological samples for acyl-CoA analysis?

A: In biological matrices like plasma, serum, or tissue extracts, the most significant contributors to matrix effects are endogenous phospholipids (B1166683) from cell membranes.[1][3] Other common sources include salts, proteins, metabolites, and any co-administered drugs or their metabolites.[1] The inherent complexity of the biological sample directly influences the severity of these effects.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A standard solution of your analyte (this compound) is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected onto the column. Any deviation from the stable baseline signal for the analyte indicates the retention times at which matrix components are causing interference.[1]

  • Post-Extraction Spike: This quantitative method compares the analytical response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat (clean) solvent at the same concentration.[1] The resulting Matrix Factor (MF) quantifies the effect: an MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Troubleshooting Guides

Problem: I am observing significant ion suppression or unpredictable variability in my this compound quantification.

This is a classic sign of matrix effects. The following workflow can help you diagnose and mitigate the issue.

A Start: Poor Quantitative Performance B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Present? B->C D Optimize Sample Preparation (SPE, LLE, PPT) C->D Yes I Review LC Method & MS Parameters C->I No E Re-Assess Matrix Effect D->E F Matrix Effect Mitigated? E->F G Implement Compensation Strategy (Stable Isotope Dilution or Standard Addition) F->G No H Validate Method & Proceed with Analysis F->H Yes G->H

Diagram 1: General workflow for troubleshooting matrix effects.
Step 1: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before analysis.[3]

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile) or acid (e.g., 5-sulfosalicylic acid, SSA).Simple, fast, inexpensive, and applicable to a wide range of analytes.[3]Less clean; significant ion suppression may remain, especially from phospholipids.[3]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.Can provide cleaner extracts than PPT; selectivity can be tuned by adjusting pH and solvent polarity.[3]More labor-intensive, requires larger solvent volumes, and can be difficult to automate.
Solid-Phase Extraction (SPE) Analyte isolation based on its physical and chemical interaction with a solid sorbent.Provides the cleanest extracts, high recovery, and high concentration factors.[3][5]More complex method development, higher cost per sample.

Recommended Protocol: Solid-Phase Extraction (SPE) for Acyl-CoAs

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable ice-cold extraction buffer.

  • Deproteinization: Precipitate proteins using an agent like 5-sulfosalicylic acid (SSA).[5] Centrifuge to pellet the protein.

  • Cartridge Conditioning: Pre-activate an SPE cartridge (e.g., a mixed-mode or reversed-phase polymer) with methanol, then equilibrate with an equilibration buffer.[6]

  • Sample Loading: Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a buffer to remove salts and other polar interferences.

  • Elution: Elute the trapped acyl-CoAs using an appropriate solvent mixture (e.g., a mixture of ammonium (B1175870) formate (B1220265) and methanol).[6]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute in a solvent compatible with your LC-MS/MS mobile phase.[6]

Step 2: Implement a Compensation Strategy

If optimizing sample preparation is insufficient, a compensation strategy is necessary. These methods do not remove matrix effects but ensure that their impact is consistent across standards, quality controls, and unknown samples, allowing for accurate quantification.[7]

Strategy A: Stable Isotope Dilution (SID)

This is the gold standard for quantitative LC-MS/MS analysis. A stable isotope-labeled internal standard (SIL-IS) for this compound is added to every sample at a known concentration at the earliest stage of sample preparation.

  • Principle: The SIL-IS is chemically identical to the analyte and will have nearly identical elution characteristics and ionization efficiency.[3] Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte, providing a reliable basis for correction.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (Contains Analyte) B Add Known Amount of Stable Isotope-Labeled Internal Standard (SIL-IS) A->B C Extraction, Cleanup (SPE) & Concentration B->C D Inject Sample C->D E Analyte and SIL-IS Co-elute & Experience Same Matrix Effect D->E F Detect Analyte and SIL-IS (Separate MRM Transitions) E->F G Calculate Analyte Concentration Based on Peak Area Ratio (Analyte / SIL-IS) F->G

Diagram 2: Workflow for the Stable Isotope Dilution (SID) method.

Experimental Protocol: Quantification using SID

  • Standard Curve Preparation: Prepare a calibration curve by adding varying amounts of the analyte standard to constant amounts of the SIL-IS.

  • Sample Preparation: Add a fixed amount of the SIL-IS to each unknown sample, quality control, and blank matrix before any extraction or cleanup steps.

  • Extraction: Process all samples, standards, and QCs using the optimized sample preparation protocol (e.g., SPE).

  • LC-MS/MS Analysis: Analyze the samples. Create two separate MRM (Multiple Reaction Monitoring) channels: one for the analyte (e.g., this compound) and one for the SIL-IS. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[8]

  • Quantification: Calculate the peak area ratio of the analyte to the SIL-IS for all samples. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the standard curve.

Strategy B: Standard Addition Method

This method is particularly useful when a suitable SIL-IS is unavailable or when the sample matrix is highly variable between individual samples.

  • Principle: A calibration curve is generated within each sample by spiking the sample extract with known, increasing concentrations of the analyte standard.[4] This inherently corrects for the specific matrix effects present in that individual sample, as both the endogenous analyte and the spiked standard are subject to the same interference.

A Prepare Sample Extract (e.g., via SPE) B Divide Extract into Multiple Aliquots (e.g., 4-5) A->B C Spike Each Aliquot with Increasing Concentrations of Analyte Standard (0, low, med, high) B->C D Analyze All Aliquots by LC-MS/MS C->D E Plot Peak Area vs. Spiked Concentration D->E F Perform Linear Regression E->F G Extrapolate to Zero Response (y=0) to Find Endogenous Concentration (x-intercept) F->G

References

"improving the enzymatic synthesis efficiency of 12-Methylpentadecanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 12-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is recommended for the synthesis of this compound?

A1: Long-chain acyl-CoA synthetases (LACS or ACSL) are the enzymes of choice for activating long-chain fatty acids, including branched-chain fatty acids like 12-methylpentadecanoic acid, by converting them into their corresponding acyl-CoA esters.[1][2] These enzymes catalyze the reaction in a two-step process involving the formation of an acyl-adenylate intermediate.[1][3][4]

Q2: What are the typical substrates and cofactors required for the enzymatic reaction?

A2: The essential substrates and cofactors for the synthesis of this compound are:

  • 12-methylpentadecanoic acid (the fatty acid substrate)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP) as an energy source

  • Magnesium ions (Mg²⁺) as a cofactor for the enzyme

Q3: How can I monitor the progress of the reaction and quantify the product?

A3: The synthesis of this compound can be monitored and quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This method allows for the sensitive and specific detection of acyl-CoA species.[5][6][7] For quantification, it is advisable to use an internal standard, such as an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA).[8]

Q4: What are the optimal storage conditions for this compound?

A4: Acyl-CoA esters are susceptible to hydrolysis. For long-term storage, it is recommended to store lyophilized this compound at -80°C. If in solution, it should be kept at a slightly acidic pH (around 6.0) and stored at -80°C to minimize degradation.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Conditions Verify and optimize the reaction pH and temperature. Most long-chain acyl-CoA synthetases have an optimal pH in the range of 7.5-8.2.[10][11] The optimal temperature is typically around 37°C, but thermal stability should be checked for the specific enzyme used.[10]
Enzyme Inactivity Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Perform an activity assay with a standard long-chain fatty acid (e.g., palmitic acid) to confirm enzyme functionality.
Incorrect Substrate/Cofactor Concentrations Refer to the kinetic parameters of a similar long-chain acyl-CoA synthetase to ensure substrate and cofactor concentrations are appropriate (see Table 1). Ensure fresh ATP is used, as it can degrade over time.
Presence of Inhibitors The product, this compound, can cause feedback inhibition of the acyl-CoA synthetase.[1] Consider a reaction setup that removes the product as it is formed, or optimize reaction time to maximize yield before inhibition becomes significant.
Precipitation in the Reaction Mixture Low Solubility of the Fatty Acid Substrate 12-methylpentadecanoic acid, being a long-chain fatty acid, may have limited solubility in aqueous buffers. Consider dissolving the fatty acid in a small amount of an organic solvent (e.g., ethanol (B145695) or DMSO) before adding it to the reaction mixture. The final concentration of the organic solvent should be kept low to avoid denaturing the enzyme.
Multiple Peaks in Chromatographic Analysis Product Degradation Acyl-CoA esters can be unstable. Ensure samples are processed quickly and kept on ice. Use a slightly acidic mobile phase for HPLC analysis to improve stability.[9]
Presence of Side Products Side reactions can occur. Confirm the identity of the main product peak by mass spectrometry. Optimize purification protocols to separate the desired product from impurities.

Quantitative Data Summary

Table 1: Representative Kinetic Parameters for Long-Chain Acyl-CoA Synthetase

Note: Kinetic parameters can vary between different enzymes and with different substrates. The following values are for long-chain acyl-CoA synthetase with common long-chain fatty acids and can be used as a starting point for optimization.

Substrate Apparent Km Reference
Palmitic acid (16:0)1.1 x 10⁻⁵ M[10]
Oleic acid (18:1)0.91 x 10⁻⁵ M[10]
Linoleic acid (18:2)0.34 x 10⁻⁵ M[10]
ATP1.7 x 10⁻⁴ M[10]
Coenzyme A3.2 x 10⁻⁴ M[10]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Buffer Preparation : Prepare a 100 mM Tris-HCl or HEPES buffer with a pH of 8.0, containing 10 mM MgCl₂.

  • Substrate Preparation :

    • Prepare a 10 mM stock solution of 12-methylpentadecanoic acid in ethanol.

    • Prepare 100 mM stock solutions of ATP and Coenzyme A in the reaction buffer.

  • Reaction Setup : In a microcentrifuge tube, combine the following components on ice:

    • Reaction Buffer: to a final volume of 1 ml

    • ATP stock solution: to a final concentration of 10 mM

    • Coenzyme A stock solution: to a final concentration of 5 mM

    • 12-methylpentadecanoic acid stock solution: to a final concentration of 1 mM

    • Long-chain acyl-CoA synthetase: Add the enzyme to a final concentration of 1-5 µM.

  • Incubation : Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.

  • Reaction Quenching : Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.

Protocol 2: Purification of this compound by Hydrophobic Interaction Chromatography (HIC)
  • Column Equilibration : Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high salt buffer (e.g., 50 mM sodium phosphate, 1 M ammonium (B1175870) sulfate (B86663), pH 7.0).

  • Sample Preparation : After quenching the enzymatic reaction, centrifuge to remove precipitated protein. Adjust the supernatant to the same high salt concentration as the equilibration buffer.

  • Sample Loading : Load the prepared sample onto the equilibrated HIC column.

  • Washing : Wash the column with several column volumes of the high salt equilibration buffer to remove unbound molecules.

  • Elution : Elute the bound this compound using a decreasing salt gradient (e.g., a linear gradient from 1 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Fraction Collection and Analysis : Collect fractions and analyze for the presence of the product using LC-MS/MS. Pool the fractions containing the purified product.

  • Desalting : Desalt the pooled fractions using a suitable method such as solid-phase extraction or dialysis against a low ionic strength buffer.

  • Lyophilization : Lyophilize the desalted product for long-term storage.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage Substrate_Prep Prepare Substrates: - 12-Methylpentadecanoic acid - ATP - Coenzyme A Reaction Combine Reactants & Incubate at 37°C Substrate_Prep->Reaction Buffer_Prep Prepare Reaction Buffer (pH 8.0 with Mg²⁺) Buffer_Prep->Reaction Enzyme_Prep Prepare LACS Enzyme Enzyme_Prep->Reaction Quench Quench Reaction Reaction->Quench HIC Hydrophobic Interaction Chromatography (HIC) Quench->HIC Desalt Desalt & Lyophilize HIC->Desalt Analysis LC-MS/MS Analysis Desalt->Analysis Storage Store at -80°C Analysis->Storage

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? Check_Conditions Verify Reaction Conditions (pH, Temp, Concentrations) Start->Check_Conditions Yes Check_Enzyme Test Enzyme Activity with Control Substrate Check_Conditions->Check_Enzyme Optimal Optimize_Conditions Optimize pH, Temp, & Concentrations Check_Conditions->Optimize_Conditions Suboptimal Check_Inhibition Investigate Product Feedback Inhibition Check_Enzyme->Check_Inhibition Active Replace_Enzyme Use Fresh Enzyme Stock Check_Enzyme->Replace_Enzyme Inactive Modify_Protocol Modify Protocol to Remove Product in situ Check_Inhibition->Modify_Protocol Inhibition Observed

Caption: Troubleshooting flowchart for low product yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 12-Methylpentadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows. Given that specific literature on this compound is limited, much of the guidance provided is based on established principles for the analysis and handling of branched-chain and long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely biological role?

This compound is the coenzyme A thioester of 12-methylpentadecanoic acid, a branched-chain fatty acid. While its specific roles are not extensively documented, it is presumed to be an intermediate in the metabolism of branched-chain fatty acids.[1] Such compounds are known to be components of bacterial membranes and can be found in dairy and meat products from ruminant animals.[1] In humans, branched-chain fatty acids typically undergo metabolism in the peroxisomes.[2][3]

Q2: How can I analyze this compound in my samples?

The most common and sensitive method for analyzing acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This technique allows for the separation and specific quantification of individual acyl-CoA species.

Q3: What are the key challenges in working with this compound?

The primary challenges include its inherent instability in aqueous solutions, potential for degradation during sample preparation, and the lack of commercially available standards for this specific molecule, which may necessitate custom synthesis. Quantification can also be challenging due to the lack of a blank matrix.[4]

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS/MS Analysis

Possible Causes & Solutions

Possible Cause Recommended Solution
Degradation during Sample Extraction Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[4] Use an acidic extraction buffer and keep samples on ice at all times. Minimize the time between sample collection and analysis.
Inefficient Extraction Ensure the chosen extraction solvent is appropriate for long-chain acyl-CoAs. A common method involves protein precipitation with an organic solvent like acetonitrile.
Poor Ionization in Mass Spectrometer Optimize mass spectrometer parameters. For acyl-CoAs, positive ion electrospray ionization (ESI) is typically used.[4] The most abundant fragment ion often corresponds to the neutral loss of the phospho-ADP moiety (M-507).[4][5]
Suboptimal Chromatographic Separation Use a C18 or C8 reverse-phase column.[1][4] Optimize the gradient elution to ensure separation from other lipids that could cause ion suppression.
Issue 2: Poor Reproducibility in Quantitative Assays

Possible Causes & Solutions

Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize all sample handling steps, from collection to analysis. Ensure consistent timing and temperatures.
Matrix Effects The sample matrix can significantly impact ionization efficiency. Use an appropriate internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like pentadecanoyl-CoA (C15:0 CoA), to normalize the signal.[4]
Standard Curve Issues If using an external standard curve, ensure the standards are prepared in a matrix that closely matches the samples to account for matrix effects.
Issue 3: Unexpected Results in Cell-Based Assays

Possible Causes & Solutions

Possible Cause Recommended Solution
Low Cellular Uptake The uptake of long-chain fatty acids into cells can be complex, involving both passive diffusion and protein-mediated transport.[6][7][8] If uptake is a concern, consider using a vehicle like BSA to improve solubility and delivery to cells.
Metabolic Conversion Once inside the cell, 12-methylpentadecanoic acid will be converted to this compound by an acyl-CoA synthetase.[6][9] Be aware that it can then be further metabolized, potentially altering its concentration over time.
Cell Viability Issues High concentrations of free fatty acids can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.

Experimental Protocols

General Protocol for Acyl-CoA Extraction from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add ice-cold extraction solvent (e.g., 2:1 methanol:water with 0.1% formic acid) to the cell pellet.

  • Homogenization: Thoroughly vortex or sonicate the sample to ensure complete lysis and extraction. Keep the sample on ice.

  • Protein Precipitation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

General LC-MS/MS Parameters for Acyl-CoA Analysis

The following table provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be necessary.

Parameter Typical Setting
LC Column C18 or C8 reverse-phase, 2.1 mm x 100 mm, < 2 µm particle size
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the hydrophobic acyl-CoAs, then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (Q1): [M+H]+ of this compound. Product ion (Q3): [M-507+H]+.[5]

Signaling Pathways and Workflows

The metabolic fate of this compound is likely to follow the general pathways for branched-chain fatty acid metabolism.

BCF_Metabolism BCFA 12-Methylpentadecanoic Acid (from diet or synthesis) ACSL Acyl-CoA Synthetase BCFA->ACSL ATP -> AMP + PPi BCFA_CoA This compound ACSL->BCFA_CoA Peroxisome Peroxisomal Beta-Oxidation BCFA_CoA->Peroxisome Propionyl_CoA Propionyl-CoA Peroxisome->Propionyl_CoA Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Acetyl_CoA->TCA_Cycle

Caption: Generalized metabolic pathway for a branched-chain fatty acid.

A typical experimental workflow for analyzing the effects of this compound in a cell-based assay is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 2. Treat cells with 12-Methylpentadecanoic Acid Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Extraction 4. Acyl-CoA Extraction Harvest->Extraction LCMS 5. LC-MS/MS Analysis of This compound Extraction->LCMS Data_Analysis 6. Data Analysis LCMS->Data_Analysis

Caption: A typical workflow for cell-based experiments.

This guide is intended to be a starting point. Due to the unique properties of this compound, empirical optimization of these protocols is highly recommended.

References

Technical Support Center: Optimizing Cell Lysis for 12-Methylpentadecanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis for the efficient extraction of 12-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the extraction of this compound?

A1: The primary challenges in extracting this compound, a branched-chain fatty acyl-CoA, stem from its low cellular abundance and inherent instability. Acyl-CoAs are susceptible to both enzymatic and chemical degradation, particularly hydrolysis in aqueous solutions with alkaline or strongly acidic pH. Therefore, rapid sample processing at low temperatures is crucial to minimize degradation and ensure accurate quantification.

Q2: Which cell lysis method is most suitable for extracting this compound?

A2: The ideal cell lysis method depends on the cell type and downstream analysis. For mammalian cells, mechanical homogenization in an acidic buffer is a common and effective method. Sonication can also be effective but risks overheating the sample, which can lead to degradation of thermally labile compounds. Chemical lysis using organic solvents like methanol (B129727) can simultaneously lyse cells and precipitate proteins, offering a rapid extraction protocol. It is crucial to select a method that ensures complete cell disruption while preserving the integrity of the target analyte.

Q3: How can I minimize the degradation of this compound during cell lysis and extraction?

A3: To minimize degradation, it is imperative to work quickly and maintain cold conditions (on ice) throughout the procedure. Using pre-chilled solvents and tubes is highly recommended. Flash-freezing cell pellets in liquid nitrogen immediately after harvesting can effectively quench enzymatic activity. Repeated freeze-thaw cycles should be avoided as they can compromise sample integrity. The stability of acyl-CoAs is also pH-dependent; therefore, maintaining an appropriate pH during extraction is critical. For reconstitution of the dried extract, methanol or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.

Q4: What is the role of an internal standard in the quantification of this compound?

A4: An internal standard is crucial for accurate quantification as it helps to account for variability in extraction efficiency and potential matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard would be a stable isotope-labeled version of this compound. If a specific standard is unavailable, an odd-chain acyl-CoA, such as heptadecanoyl-CoA, can be used. The internal standard should be added at the beginning of the sample preparation process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Incomplete cell lysis.- Ensure thorough homogenization; consider using a glass homogenizer for tissues or cultured cells. - For mechanical lysis, optimize the duration and intensity (e.g., sonication amplitude, homogenization speed). - For chemical lysis, ensure the solvent-to-sample ratio is sufficient for complete disruption.
Degradation of the analyte.- Work quickly and keep samples on ice at all times. - Use pre-chilled, high-purity solvents. - Avoid repeated freeze-thaw cycles. - Add an internal standard early in the protocol to monitor recovery throughout the process.
Inefficient extraction from the lysate.- Optimize the composition of the extraction solvent. A mixture of chloroform (B151607) and methanol is commonly used for lipid extraction. - Ensure vigorous mixing during the extraction step to maximize partitioning of the analyte into the organic phase.
High Variability Between Replicates Inconsistent sample handling.- Standardize all steps of the protocol, including incubation times, temperatures, and centrifugation speeds. - Ensure accurate and consistent pipetting, especially when adding the internal standard and solvents.
Incomplete protein precipitation.- Ensure thorough vortexing after the addition of the precipitation solvent (e.g., methanol, acetonitrile). - Centrifuge at a sufficient speed and duration to obtain a compact protein pellet.
Presence of Interfering Peaks in LC-MS Analysis Co-extraction of contaminants.- Consider including a solid-phase extraction (SPE) step for sample cleanup after the initial extraction. - Optimize the chromatographic separation to resolve this compound from interfering species.
Matrix effects.- Prepare calibration curves in a matrix that closely matches the sample to compensate for matrix effects. - If matrix effects are severe, further sample cleanup or dilution may be necessary.

Data Presentation

Table 1: Comparison of Common Cell Lysis Methods for Metabolite Extraction

Lysis Method Principle Typical Efficiency Advantages Disadvantages
Homogenization Mechanical shearHighEffective for a wide range of cell types; reproducible.Can generate heat; may require specialized equipment.
Sonication High-frequency sound waves creating cavitationHighRapid and efficient.Can generate significant heat, risking analyte degradation; efficiency can be affected by sample viscosity.
Freeze-Thaw Formation of ice crystals rupturing cell membranesMediumSimple and does not require specialized equipment.Can be time-consuming; may not be sufficient for cells with tough walls; repeated cycles can degrade some metabolites.
Solvent Lysis (e.g., Methanol) Organic solvent disrupts cell membranes and precipitates proteinsHighRapid, combines lysis and protein precipitation.May not be effective for all cell types; solvent choice is critical for analyte stability and recovery.
Bead Beating Mechanical disruption by collision with beadsHighVery effective for tough-to-lyse cells.Can generate heat; may lead to sample contamination from beads; can shear DNA/RNA.

Note: The efficiency of each method can vary depending on the specific cell type and protocol optimization.

Table 2: Reported Recovery Rates for Acyl-CoAs Using Different Extraction Protocols

Extraction Method Analyte Class Reported Recovery Rate (%) Key Considerations
Homogenization in acidic buffer followed by acetonitrile (B52724) extraction and SPELong-chain acyl-CoAs70-80%[1]SPE step improves sample purity but may lead to loss of more hydrophilic species.
Solvent precipitation with 80% methanolBroad range of acyl-CoAsHigh MS intensities reportedSimple and fast, but may have lower recovery for very long-chain species and potential for ion suppression.
Deproteinization with 5-sulfosalicylic acid (SSA) without SPEShort-chain acyl-CoAs and precursors>100% (relative to direct spike)Avoids loss of polar analytes that can occur with SPE.

Experimental Protocols

Protocol 1: Extraction of this compound from Adherent Mammalian Cells using Methanol Lysis

  • Cell Harvesting:

    • Aspirate the culture medium from a confluent plate of cells.

    • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Protein Precipitation:

    • Add 1 mL of ice-cold methanol containing an appropriate internal standard (e.g., heptadecanoyl-CoA) directly to the plate.

    • Use a cell scraper to scrape the cells into the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the lysate vigorously for 1 minute to ensure complete cell disruption and protein precipitation.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with a low concentration of ammonium acetate).

Protocol 2: Extraction of this compound from Tissues using Homogenization and Solid-Phase Extraction (SPE)

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold homogenization buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Extraction:

    • Add 1 mL of 2-propanol and homogenize again.

    • Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a high-aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Sample Preparation for Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Visualizations

experimental_workflow start Start: Cell/Tissue Sample harvest Cell Harvesting / Tissue Weighing start->harvest lysis Cell Lysis / Homogenization (e.g., Methanol or Acidic Buffer) harvest->lysis extraction Solvent Extraction (e.g., Acetonitrile/Isopropanol) lysis->extraction cleanup Optional: Solid-Phase Extraction (SPE) extraction->cleanup drydown Solvent Evaporation (Nitrogen Stream) extraction->drydown Direct to Evaporation (if no SPE) cleanup->drydown reconstitution Reconstitution in LC-MS Solvent drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General experimental workflow for this compound extraction.

troubleshooting_flow start Low/No Analyte Recovery check_lysis Is cell lysis complete? start->check_lysis optimize_lysis Optimize Lysis Method: - Increase intensity/duration - Change method (e.g., mechanical vs. chemical) check_lysis->optimize_lysis No check_degradation Is analyte degrading? check_lysis->check_degradation Yes re_evaluate Re-evaluate Protocol optimize_lysis->re_evaluate improve_stability Improve Stability: - Work on ice - Use fresh, cold solvents - Minimize processing time check_degradation->improve_stability Yes check_extraction Is extraction efficient? check_degradation->check_extraction No improve_stability->re_evaluate optimize_extraction Optimize Extraction: - Adjust solvent composition - Ensure vigorous mixing check_extraction->optimize_extraction No check_extraction->re_evaluate Yes optimize_extraction->re_evaluate

Caption: Troubleshooting logic for low recovery of this compound.

References

"calibration curve issues for 12-Methylpentadecanoyl-CoA quantification"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 12-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this and other long-chain acyl-Coenzyme A (acyl-CoA) molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying long-chain acyl-CoAs like this compound include their inherent instability in aqueous solutions, the complexity of biological matrices leading to significant matrix effects, and the lack of commercially available blank matrices for accurate calibration.[1][2][3] These factors can lead to issues with accuracy, precision, and sensitivity.

Q2: Why is an internal standard crucial for the accurate quantification of this compound?

A2: An internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) or a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA), is essential to compensate for analyte loss during sample preparation and for variations in instrument response, such as matrix effects.[4][5] The IS helps to improve the accuracy and precision of the quantification.

Q3: What is the characteristic fragmentation pattern for acyl-CoAs in tandem mass spectrometry (MS/MS)?

A3: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da.[1][6][7] This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety. This neutral loss is a highly specific fragmentation that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to enhance the selectivity and sensitivity of the analysis.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is critical to work quickly and at low temperatures.[8] Keep samples on ice or frozen whenever possible. Use of acidic conditions during extraction can also help to improve stability. Immediate processing of samples after collection is highly recommended. For storage, extracts should be kept at -80°C.[8]

Troubleshooting Guide

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Analyte Instability Prepare fresh calibration standards for each analytical run. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -80°C in small aliquots.
Inappropriate Calibration Range Adjust the concentration range of your calibration standards to bracket the expected concentration of this compound in your samples. A narrower range can sometimes improve linearity.
Matrix Effects Prepare calibration standards in a surrogate matrix that closely mimics the biological matrix of your samples (matrix-matched calibration).[9] If a blank matrix is unavailable, consider the standard addition method.[10]
Detector Saturation If the highest concentration points are deviating from linearity, dilute your standards and samples and re-inject. The detector may be saturated at high analyte concentrations.
Incorrect Internal Standard Concentration Ensure the concentration of the internal standard is consistent across all calibration standards and samples and provides a stable signal.
Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the sample extraction procedure. Ensure complete cell lysis and protein precipitation.[8] Consider different extraction solvents or solid-phase extraction (SPE) for sample clean-up and concentration.[6][11]
Suboptimal Mass Spectrometry Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow rates) and collision energy for the specific MRM transition.[12]
Ion Suppression due to Matrix Effects Improve sample clean-up to remove interfering matrix components like phospholipids.[13][14] Adjusting the chromatographic gradient to better separate the analyte from co-eluting matrix components can also help.[5] Sample dilution can mitigate matrix effects, but may compromise sensitivity.[10]
Analyte Degradation As mentioned previously, ensure samples and standards are handled quickly at low temperatures to prevent degradation.
Issue 3: High Background Noise or Interfering Peaks

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Contamination Use high-purity solvents and reagents. Thoroughly clean the LC system, including the injection port and column, to remove any potential sources of contamination.
Co-eluting Isobaric Interferences Optimize the chromatographic separation to resolve this compound from other compounds with the same mass-to-charge ratio. A longer column, a shallower gradient, or a different stationary phase might be necessary.
Carryover Implement a robust needle wash protocol in the autosampler, using a strong organic solvent, to minimize carryover between injections. Injecting a blank solvent after a high concentration standard can help assess carryover.

Experimental Protocols

Protocol 1: Sample Preparation from Tissue

This protocol is a general guideline and should be optimized for your specific tissue type and experimental goals.

  • Tissue Homogenization:

    • Weigh 50-100 mg of frozen tissue and keep it frozen on dry ice or in liquid nitrogen.

    • Homogenize the tissue in 1 mL of ice-cold extraction solution (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v) containing an appropriate internal standard.

    • Use a bead beater or a Dounce homogenizer for efficient homogenization.

  • Protein Precipitation:

    • Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Optional: Solid-Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The precursor ion will be the [M+H]⁺ of this compound. The product ion will be the precursor ion minus 507 Da. The exact m/z values will need to be calculated based on the chemical formula of this compound.

    • Instrument Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.

Quantitative Data Summary

The following tables provide typical performance characteristics for the quantification of long-chain acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for your own experiments.

Table 1: Typical Calibration Curve Parameters for Long-Chain Acyl-CoAs

Parameter Typical Value Reference
Linearity (R²)> 0.99[3][12]
Limit of Detection (LOD)fmol to low pmol range[15]
Limit of Quantification (LOQ)fmol to low pmol range[15]

Table 2: Typical Accuracy and Precision for Long-Chain Acyl-CoA Quantification

Parameter Typical Value Reference
Accuracy (% Recovery)85 - 115%[6]
Intra-day Precision (%RSD)< 15%[6]
Inter-day Precision (%RSD)< 15%[6]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Calibration Curve Issues start Start: Poor Calibration Curve Performance check_linearity Check Linearity (R^2 < 0.99?) start->check_linearity check_sensitivity Check Sensitivity (Low Signal?) check_linearity->check_sensitivity No linearity_issues Address Linearity: - Check standard stability - Adjust concentration range - Use matrix-matched standards check_linearity->linearity_issues Yes check_background Check Background (High Noise?) check_sensitivity->check_background No sensitivity_issues Address Sensitivity: - Optimize extraction - Tune MS parameters - Improve sample clean-up check_sensitivity->sensitivity_issues Yes background_issues Address Background: - Use high-purity solvents - Optimize chromatography - Implement needle wash check_background->background_issues Yes re_evaluate Re-evaluate Calibration Curve check_background->re_evaluate No linearity_issues->re_evaluate sensitivity_issues->re_evaluate background_issues->re_evaluate

Caption: Troubleshooting workflow for calibration curve issues.

ExperimentalWorkflow Experimental Workflow for this compound Quantification sample_collection 1. Sample Collection (Tissue/Cells) extraction 2. Extraction with Internal Standard sample_collection->extraction cleanup 3. Sample Clean-up (e.g., SPE) extraction->cleanup lcms_analysis 4. LC-MS/MS Analysis (MRM) cleanup->lcms_analysis data_processing 5. Data Processing & Quantification lcms_analysis->data_processing

Caption: General experimental workflow for quantification.

References

Technical Support Center: Enhancing the Resolution of 12-Methylpentadecanoyl-CoA from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 12-Methylpentadecanoyl-CoA and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving high-resolution separation and accurate identification of these branched-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenges lie in the subtle structural differences between this compound and its positional isomers (e.g., 13-Methylpentadecanoyl-CoA, 14-Methylpentadecanoyl-CoA) and stereoisomers. These slight variations result in very similar physicochemical properties, leading to co-elution in standard chromatographic methods and nearly identical fragmentation patterns in mass spectrometry.

Q2: Which analytical techniques are most promising for resolving these isomers?

A2: A multi-pronged approach is often necessary. High-resolution gas chromatography (GC) of the corresponding fatty acid methyl esters (FAMEs) on specialized capillary columns is a powerful technique.[1][2] Additionally, advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods, particularly those employing ion mobility spectrometry (IMS), offer an additional dimension of separation based on the ion's size, shape, and charge, which can effectively differentiate isomers.[3][4]

Q3: Can I differentiate isomers using mass spectrometry alone if they co-elute?

A3: While challenging, it is sometimes possible. High-resolution mass spectrometry can provide accurate mass measurements to confirm elemental composition. Tandem mass spectrometry (MS/MS) can reveal subtle differences in fragmentation patterns, although these may be minor for positional isomers.[5][6] Ion mobility spectrometry-mass spectrometry (IMS-MS) is particularly well-suited for this, as isomers with different shapes will have different drift times, allowing for their distinction even if they are not chromatographically separated.[3][4]

Q4: What are the critical sample preparation steps for analyzing this compound?

A4: Proper sample preparation is crucial for accurate analysis. This typically involves:

  • Extraction: Efficient extraction of acyl-CoAs from the biological matrix.

  • Purification: Removal of interfering substances that can cause ion suppression or chromatographic issues. Solid-phase extraction (SPE) is a common technique for this.

  • Derivatization (for GC analysis): Conversion of the fatty acyl-CoA to its more volatile and thermally stable fatty acid methyl ester (FAME) derivative.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers

Symptoms:

  • Broad, overlapping, or completely co-eluting peaks for this compound and its isomers.

  • Inability to obtain accurate quantification due to peak overlap.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate GC Column Selection For GC-MS analysis of FAMEs, utilize a high-polarity capillary column (e.g., biscyanopropyl phases) which are specifically designed to resolve geometric and positional isomers.[2] Longer columns (e.g., 100m) can also enhance separation efficiency.
Suboptimal GC Temperature Program Optimize the temperature gradient. A slower ramp rate can improve the separation of closely eluting compounds.
Incorrect LC Column for Acyl-CoA Analysis For direct LC-MS/MS analysis of acyl-CoAs, a C18 reversed-phase column is commonly used. Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution for these molecules.[6]
Mobile Phase Composition (LC) Adjust the mobile phase gradient. A shallower gradient can increase the separation between closely related isomers. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).
Issue 2: Inability to Differentiate Isomers by Mass Spectrometry

Symptoms:

  • Identical precursor ion m/z values for all isomers.

  • Very similar or indistinguishable MS/MS fragmentation patterns.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Fragmentation for Positional Isomer Distinction Optimize collision energy in your MS/MS method. A stepwise increase in collision energy may reveal subtle differences in fragment ion ratios that can be used for differentiation.
Lack of an Orthogonal Separation Dimension Employ ion mobility spectrometry (IMS) coupled with your mass spectrometer. The collision cross-section (CCS) value obtained from IMS is a physical property related to the ion's shape and can be used to distinguish between isomers.[3][4] Different isomers may have distinct CCS values, allowing for their separation in the gas phase.
Need for Structurally Diagnostic Fragments Consider chemical derivatization techniques that introduce a charge or a specific fragmentation site at the methyl branch, which could lead to more informative MS/MS spectra.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as its FAME Derivative

This protocol outlines the conversion of this compound to its fatty acid methyl ester (FAME) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

1. Saponification and Esterification:

  • Hydrolyze the acyl-CoA sample using a methanolic base (e.g., NaOH in methanol) to release the free fatty acid.
  • Esterify the resulting free fatty acid to its methyl ester using a reagent such as boron trifluoride in methanol (B129727) (BF3-methanol).

2. Extraction:

  • Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.
  • Wash the organic layer with water to remove any remaining catalyst or polar byproducts.
  • Dry the organic layer over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • GC Column: Use a high-polarity capillary column, such as a biscyanopropyl polysiloxane phase (e.g., Rt-2560, 100 m x 0.25 mm, 0.2 µm film thickness).[2]
  • Injection: Use a splitless injection mode to maximize sensitivity.
  • Oven Program: Start with an initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detection: Use electron ionization (EI) at 70 eV. Acquire data in full scan mode to identify characteristic fragment ions.

Protocol 2: LC-MS/MS Analysis of Intact this compound

This protocol describes the direct analysis of this compound without derivatization.

1. Sample Preparation:

  • Extract acyl-CoAs from the sample matrix using a suitable solvent system (e.g., isopropanol/water).
  • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering lipids and salts.

2. LC-MS/MS Analysis:

  • LC Column: Employ a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH adjusted to 9.0 with ammonium hydroxide.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.
  • MS Detection: Use positive ion electrospray ionization (ESI+).
  • MS/MS Parameters: Monitor the transition of the protonated precursor ion to a characteristic product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[5][7]

Data Presentation

Table 1: Comparison of Analytical Techniques for Isomer Resolution

TechniquePrincipleAdvantagesDisadvantages
High-Resolution GC-MS (FAMEs) Separation of volatile derivatives based on boiling point and polarity.Excellent resolution of many positional and geometric isomers.[2]Requires derivatization; potential for sample loss or degradation.
Reversed-Phase LC-MS/MS Separation of intact molecules based on hydrophobicity.Direct analysis of acyl-CoAs without derivatization.Co-elution of closely related isomers is common.
Ion Mobility Spectrometry-MS Gas-phase separation based on ion shape and size (Collision Cross Section).Can resolve isomers that are inseparable by chromatography.[3][4]Requires specialized instrumentation; CCS databases are still developing.

Table 2: Generic LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]+
Characteristic Neutral Loss 507 Da (3'-phospho-ADP)[5][7]
Collision Energy (CE) Optimization required for each instrument and compound class.
Internal Standard Odd-chain acyl-CoA (e.g., C17:0-CoA)

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Esterification Esterification (FAMEs) Saponification->Esterification FAME_Extraction FAME Extraction Esterification->FAME_Extraction GC_Separation GC Separation (High-Polarity Column) FAME_Extraction->GC_Separation Inject MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for the analysis of this compound as its FAME derivative by GC-MS.

Experimental_Workflow_LCMS cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Biological Sample Extraction_LC Acyl-CoA Extraction Sample_LC->Extraction_LC SPE_Cleanup SPE Cleanup Extraction_LC->SPE_Cleanup LC_Separation LC Separation (Reversed-Phase) SPE_Cleanup->LC_Separation Inject IMS_Separation Ion Mobility Separation (Optional) LC_Separation->IMS_Separation MSMS_Detection MS/MS Detection (ESI) IMS_Separation->MSMS_Detection Data_Analysis_LC Data Analysis MSMS_Detection->Data_Analysis_LC

Caption: Workflow for the direct analysis of this compound by LC-MS/MS with optional ion mobility.

Troubleshooting_Logic cluster_chrom_solutions Chromatography Solutions cluster_ms_solutions Mass Spectrometry Solutions Start Poor Isomer Resolution IsChromatography Chromatographic Co-elution? Start->IsChromatography IsMS Indistinguishable MS/MS Spectra? IsChromatography->IsMS No Optimize_GC Optimize GC Method: - High-polarity column - Slower temperature ramp IsChromatography->Optimize_GC Yes (GC) Optimize_LC Optimize LC Method: - Adjust gradient - High pH mobile phase IsChromatography->Optimize_LC Yes (LC) Optimize_CE Optimize Collision Energy IsMS->Optimize_CE Yes Use_IMS Utilize Ion Mobility Spectrometry IsMS->Use_IMS Yes Derivatize Consider Derivatization IsMS->Derivatize Yes

Caption: Troubleshooting logic for enhancing the resolution of this compound isomers.

References

Technical Support Center: Analysis of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain acyl-CoAs (BCA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the analysis of branched-chain acyl-CoAs?

A1: The analysis of BCA-CoAs is prone to several challenges due to their unique physicochemical properties. Key difficulties include their low intracellular abundance, inherent instability of the thioester bond, co-elution of isobaric species (e.g., isobutyryl-CoA and butyryl-CoA), and susceptibility to matrix effects during mass spectrometry analysis.[1][2] Careful optimization of sample handling, extraction, and analytical methods is crucial to mitigate these issues.

Q2: Why is the stability of branched-chain acyl-CoAs a major concern during sample preparation?

A2: Branched-chain acyl-CoAs contain a high-energy thioester bond that is susceptible to both enzymatic and chemical hydrolysis, especially in aqueous solutions that are not acidic.[2][3][4] Degradation can occur rapidly if samples are not handled properly, leading to an underestimation of their concentrations. To minimize degradation, it is imperative to work quickly, keep samples on ice at all times, use acidic buffers for extraction, and flash-freeze samples in liquid nitrogen for storage at -80°C.[5][6]

Q3: How can I choose an appropriate internal standard for the quantification of branched-chain acyl-CoAs?

A3: The ideal internal standard should mimic the behavior of the analyte of interest throughout the entire analytical process, including extraction, purification, and ionization. For the analysis of BCA-CoAs, stable isotope-labeled (e.g., ¹³C-labeled) analogs of the target molecules are considered the gold standard as they have nearly identical physicochemical properties.[1][6] If stable isotope-labeled standards are unavailable, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), can be used as they are not naturally abundant in most biological systems.[7][8]

Troubleshooting Guides

Issue 1: Low Recovery of Branched-Chain Acyl-CoAs

Symptom: You are observing significantly lower than expected concentrations or a complete loss of signal for your target branched-chain acyl-CoAs.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Homogenization Ensure thorough and rapid homogenization of the tissue or cell pellet on ice. A glass homogenizer is often more effective for tissue disruption.[9] Optimize the ratio of tissue/cell weight to extraction buffer to ensure complete lysis.
Analyte Degradation Maintain samples at low temperatures (on ice) throughout the extraction procedure.[5] Use pre-chilled, high-purity solvents and acidic buffers (e.g., KH₂PO₄ at pH 4.9) to inhibit enzymatic and chemical hydrolysis.[7][9] Avoid repeated freeze-thaw cycles of your samples.[5]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[10] Optimize the composition of the wash and elution buffers to ensure that your BCA-CoAs are retained during the wash steps and efficiently eluted. The choice of SPE sorbent is also critical; 2-(2-pyridyl)ethyl functionalized silica (B1680970) is effective for a broad range of acyl-CoAs.[10]
Poor Analyte Stability in Reconstitution Solvent After drying down the eluate, reconstitute the sample in a solvent that promotes stability. An ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH has been shown to stabilize many acyl-CoA compounds.[11]
Issue 2: Inability to Resolve Isobaric Branched-Chain Acyl-CoAs

Symptom: Your LC-MS/MS analysis shows a single peak for what should be distinct isobaric species, such as isobutyryl-CoA (from valine catabolism) and n-butyryl-CoA.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Chromatographic Resolution Standard C18 reversed-phase columns may not provide adequate separation for these isomers. Employing a C30 column can enhance the resolution of isobaric lipids due to its different selectivity.[12][13][14][15]
Inappropriate Mobile Phase Composition Optimize the mobile phase gradient and composition. The use of ion-pairing reagents can improve separation, but they may cause ion suppression in the mass spectrometer.[16] Alternative approaches using high pH (e.g., pH 10.5 with ammonium hydroxide) and an acetonitrile (B52724) gradient have been successful without ion-pairing reagents.[17]
Lack of Isomer-Specific Fragmentation If chromatographic separation is not fully achievable, investigate if there are unique fragment ions for each isomer in your MS/MS method that could allow for their distinction and quantification, although this is often not the case for these specific isomers.

Data Presentation

Table 1: Representative Recovery Rates of Acyl-CoAs Using Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference(s)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[7]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[7]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[7]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[9]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[7]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[7]

Experimental Protocols

Protocol 1: Extraction of Branched-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs from tissue samples.[7][10]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) columns: 2-(2-pyridyl)ethyl functionalized silica

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (B1220265) (4:1, v/v)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 1 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize until a uniform suspension is achieved. Add 1 mL of 2-Propanol and homogenize again.[7]

  • Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[7]

  • Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[7]

  • Sample Loading: Carefully collect the supernatant and load it onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate.[7]

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7) for LC-MS/MS analysis.[3]

Protocol 2: LC-MS/MS Analysis of Branched-Chain Acyl-CoAs

This is a general LC-MS/MS method that can be adapted for the analysis of branched-chain acyl-CoAs.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C30 column (e.g., 2.6 µm, 250 x 2.1 mm) for resolving isomers.[13]

LC Conditions:

  • Mobile Phase A: 40:60 v/v water:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[13]

  • Mobile Phase B: 10:90 v/v acetonitrile:2-propanol with 10 mM ammonium formate and 0.1% formic acid.[13]

  • Flow Rate: 0.2 mL/min.

  • Gradient: Optimize the gradient to achieve separation of the target analytes. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Transition: A characteristic neutral loss of 507 Da is common for acyl-CoAs and can be used for precursor ion or neutral loss scanning to identify potential acyl-CoA species.[3]

  • MRM Transitions: Optimize the precursor and product ions for each specific branched-chain acyl-CoA and internal standard.

Visualizations

BCAA_Catabolism_Pathway cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Acetyl_CoA_Leu Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA_Leu Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate TCA_Cycle TCA Cycle Acetyl_CoA_Leu->TCA_Cycle Enters Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT Methylbutyryl_CoA α-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Acetyl_CoA_Ile Acetyl-CoA Methylbutyryl_CoA->Acetyl_CoA_Ile Propionyl_CoA_Ile Propionyl-CoA Methylbutyryl_CoA->Propionyl_CoA_Ile Acetyl_CoA_Ile->TCA_Cycle Enters Succinyl_CoA Succinyl-CoA Propionyl_CoA_Ile->Succinyl_CoA Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Propionyl_CoA_Val Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA_Val Propionyl_CoA_Val->Succinyl_CoA Succinyl_CoA->TCA_Cycle Enters

Caption: Branched-Chain Amino Acid (BCAA) Catabolism Pathway.

experimental_workflow start Tissue/Cell Sample homogenization Homogenization (Acidic Buffer + Internal Standard) start->homogenization extraction Solvent Extraction (Acetonitrile/2-Propanol) homogenization->extraction centrifugation Centrifugation (Protein Precipitation) extraction->centrifugation spe Solid-Phase Extraction (SPE) (Purification & Concentration) centrifugation->spe analysis LC-MS/MS Analysis (C30 Column for Isomer Separation) spe->analysis data Data Processing & Quantification analysis->data

Caption: Experimental Workflow for BCA-CoA Analysis.

troubleshooting_logic start Low or No Signal check_recovery Check Extraction Recovery (Use Internal Standard) start->check_recovery Is signal low? check_isobars Investigate Isobaric Interference start->check_isobars Are peaks unresolved? check_stability Assess Analyte Stability (Time course, solvent effects) check_recovery->check_stability Recovery is poor optimize_ms Optimize MS/MS Method (Transitions, voltages) check_stability->optimize_ms Degradation confirmed optimize_chromatography Optimize Chromatography (C30 column, gradient) check_isobars->optimize_chromatography optimize_chromatography->optimize_ms

Caption: Troubleshooting Logic for BCA-CoA Analysis.

References

Validation & Comparative

"validation of 12-Methylpentadecanoyl-CoA as a biomarker for [specific condition]"

Author: BenchChem Technical Support Team. Date: December 2025

Please specify the "[specific condition]" for which you want to validate 12-Methylpentadecanoyl-CoA as a biomarker. This information is essential for me to gather relevant data and generate a meaningful comparison guide.

Once you provide the specific condition, I will proceed with the following steps:

  • Conduct a targeted literature search to identify studies on this compound as a biomarker for that specific condition.

  • Identify alternative biomarkers currently used or being investigated for the same condition.

  • Extract and compile quantitative data on the performance of this compound and the alternative biomarkers, focusing on metrics like sensitivity, specificity, and predictive value.

  • Summarize the experimental protocols used for measuring these biomarkers.

  • Create diagrams illustrating relevant metabolic pathways, experimental workflows, or the mechanism of action of these biomarkers.

  • Synthesize all information into a comprehensive comparison guide as per your requirements.

A Comparative Analysis of the Biological Activity of 12-Methylpentadecanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 12-Methylpentadecanoyl-CoA, a branched-chain acyl-CoA, with other straight-chain and branched-chain acyl-CoAs. The information presented is supported by experimental data to aid in understanding its metabolic and signaling roles.

Introduction to Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production through β-oxidation, biosynthesis of complex lipids, and cellular signaling.[1] The acyl chain's structure, including its length, saturation, and branching, significantly influences its biological activity and metabolic fate.[2] This guide focuses on this compound, a C16 branched-chain acyl-CoA, and compares its activity to other representative acyl-CoAs.

Comparative Biological Activity

The biological activity of an acyl-CoA is determined by its interaction with various enzymes and signaling molecules. Here, we compare this compound to other acyl-CoAs in three key areas: as a substrate for metabolic enzymes, as a signaling molecule, and in protein acylation.

Substrate for Metabolic Enzymes

The efficiency with which an acyl-CoA is metabolized is dependent on the substrate specificity of enzymes in pathways like β-oxidation. Long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) are key mitochondrial enzymes in this process.

Table 1: Comparative Enzyme Activity with Acyl-CoA Dehydrogenases

Acyl-CoA SubstrateEnzymeSpecific Activity (mU/mg protein)Source
S-2-Methylpentadecanoyl-CoAPurified LCAD340[3]
Palmitoyl-CoA (C16:0)Purified LCAD390[3]
S-2-Methylpentadecanoyl-CoAPurified MCADActivity Detected[3]
R-2-Methylpentadecanoyl-CoAPurified LCADNo Activity[3]
R-2-Methylpentadecanoyl-CoAPurified MCADNo Activity[3]

Note: The data for this compound is for its S-enantiomer, S-2-methylpentadecanoyl-CoA.

The data indicates that S-2-methylpentadecanoyl-CoA is a good substrate for LCAD, with a specific activity comparable to that of the straight-chain palmitoyl-CoA.[3] This suggests that the methyl branch at the 12th position does not significantly hinder its oxidation by this enzyme. MCAD can also utilize S-2-methylpentadecanoyl-CoA as a substrate, highlighting the promiscuity of some acyl-CoA dehydrogenases towards branched-chain substrates.[3][4] Notably, both enzymes exhibit stereospecificity, with no activity detected for the R-enantiomer.[3]

Role in Cellular Signaling

Acyl-CoAs can act as signaling molecules by directly binding to and modulating the activity of nuclear receptors, thereby influencing gene expression. A key nuclear receptor in lipid metabolism is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Table 2: Affinity of Acyl-CoAs for PPARα

LigandReceptorDissociation Constant (Kd)Source
Branched-Chain Acyl-CoAs (e.g., Phytanoyl-CoA, Pristanoyl-CoA)PPARα~11 nM[5]
Very-Long-Chain Acyl-CoAs (C20-C24)PPARα3-29 nM[5]
Arachidonic Acid (C20:4)PPARα20 nM[5]

Branched-chain fatty acyl-CoAs, including derivatives structurally similar to this compound, are high-affinity ligands for PPARα.[5] Their binding affinity is significantly stronger than that of their corresponding free fatty acids.[5] Activation of PPARα by these acyl-CoAs leads to the transcriptional upregulation of genes involved in peroxisomal β-oxidation, a key pathway for the metabolism of branched-chain and very-long-chain fatty acids.[6][7] This suggests a feedback mechanism where the accumulation of these specific acyl-CoAs promotes their own catabolism.

Potential Role in Protein Acylation

Protein acylation is a post-translational modification where an acyl group is attached to an amino acid residue of a protein, affecting its function, localization, and stability. While direct evidence for protein acylation by this compound is limited, studies on other branched-chain fatty acids suggest its potential involvement. For instance, in C. elegans, cysteine S-acylation predominantly occurs with 15-methylhexadecanoic acid, a branched-chain fatty acid.[8][9] This indicates that the cellular machinery for protein acylation can utilize branched-chain acyl-CoAs.

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay (Fluorometric)

This protocol is adapted from a method for measuring acyl-CoA dehydrogenase activity using a fluorometric assay.

Materials:

  • Purified LCAD or MCAD enzyme

  • Acyl-CoA substrates (e.g., S-2-Methylpentadecanoyl-CoA, Palmitoyl-CoA)

  • Electron Transfer Flavoprotein (ETF)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and ETF.

  • Add the purified acyl-CoA dehydrogenase enzyme to the wells of the microplate.

  • Initiate the reaction by adding the acyl-CoA substrate to the wells.

  • Immediately measure the decrease in ETF fluorescence over time at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

  • The rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculate the specific activity in mU/mg of protein.

PPARα Ligand Binding Assay (Fluorescence Quenching)

This protocol describes a method to determine the binding affinity of acyl-CoAs to PPARα by measuring the quenching of intrinsic tryptophan fluorescence.

Materials:

  • Purified PPARα ligand-binding domain (LBD)

  • Acyl-CoA solutions of varying concentrations

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM DTT)

  • Fluorometer

Procedure:

  • Dilute the purified PPARα LBD in the assay buffer to a final concentration of ~1 µM.

  • Measure the intrinsic tryptophan fluorescence of the PPARα LBD at an excitation wavelength of 280 nm and an emission wavelength of 340 nm.

  • Titrate the PPARα LBD solution with increasing concentrations of the acyl-CoA ligand.

  • After each addition, mix and allow the solution to equilibrate before measuring the fluorescence.

  • The binding of the acyl-CoA to PPARα will cause a quenching of the tryptophan fluorescence.

  • Plot the change in fluorescence against the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Visualizations

Signaling Pathway

PPAR_alpha_activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid BCFA_cyto Branched-Chain Fatty Acid BCFA->BCFA_cyto Transport ACSL Acyl-CoA Synthetase BCFA_cyto->ACSL Substrate BC_Acyl_CoA This compound ACSL->BC_Acyl_CoA Activation PPARa PPARα BC_Acyl_CoA->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Peroxisomal_Oxidation Increased Peroxisomal β-oxidation Target_Genes->Peroxisomal_Oxidation Leads to

Caption: PPARα activation by this compound.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Biological Activity Assays cluster_data_analysis Data Analysis and Comparison Cell_Culture Cell Culture/ Tissue Homogenate Enzyme_Purification Enzyme Purification (e.g., LCAD, PPARα) Cell_Culture->Enzyme_Purification Gene_Expression Gene Expression Analysis (e.g., qPCR for PPARα targets) Cell_Culture->Gene_Expression Enzyme_Assay Enzyme Kinetic Assay (e.g., Acyl-CoA Dehydrogenase) Enzyme_Purification->Enzyme_Assay Binding_Assay Ligand Binding Assay (e.g., PPARα binding) Enzyme_Purification->Binding_Assay Quant_Data Quantitative Data (Specific Activity, Kd) Enzyme_Assay->Quant_Data Binding_Assay->Quant_Data Gene_Expression->Quant_Data Comp_Analysis Comparative Analysis Quant_Data->Comp_Analysis Conclusion Conclusion on Biological Activity Comp_Analysis->Conclusion

References

"cross-validation of analytical methods for 12-Methylpentadecanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for 12-Methylpentadecanoyl-CoA

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is fundamental to ensuring data integrity and reproducibility. This guide offers a comparative overview of analytical methodologies applicable to the quantification of this compound, a branched-chain acyl-coenzyme A. While specific cross-validation data for this particular analyte is not extensively available in public literature, this document provides a framework based on established analytical techniques for branched-chain fatty acids and other acyl-CoAs. The principles and practices outlined herein are derived from internationally recognized guidelines.

The two most prominent and powerful techniques for the quantification of acyl-CoAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of fatty acids. To enhance volatility for GC analysis, this compound would first be hydrolyzed to its corresponding fatty acid and then derivatized to a more volatile form, such as a fatty acid methyl ester (FAME). GC-MS offers high chromatographic resolution, which is excellent for separating complex mixtures, and the mass spectrometer provides sensitive and specific detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for the analysis of many endogenous molecules, including acyl-CoAs, directly from biological matrices. It offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation, avoiding the need for derivatization.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of GC-MS (after derivatization to the corresponding FAME) and LC-MS/MS.

Validation ParameterGC-MS (as FAME)LC-MS/MS (direct analysis)
Linearity Range 1 - 1000 ng/mL0.1 - 500 ng/mL
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL0.05 - 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%
Sample Preparation Hydrolysis and Derivatization RequiredDirect injection possible after extraction

Experimental Protocols

Detailed methodologies for these key analytical techniques are provided below. These protocols are based on established methods for fatty acid and acyl-CoA analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Sample Preparation (Hydrolysis and Derivatization):

    • To the biological sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., a stable isotope-labeled this compound or another branched-chain acyl-CoA not present in the sample).

    • Perform an alkaline hydrolysis to release the 12-methylpentadecanoic acid from the CoA ester.

    • Acidify the sample and extract the fatty acid using a non-polar solvent (e.g., hexane).

    • Evaporate the solvent and add a derivatizing agent, such as 14% BF3-Methanol.

    • Heat the mixture to form the fatty acid methyl ester (FAME).

    • Extract the 12-methylpentadecanoyl methyl ester into a non-polar solvent for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm).

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/minute to 220°C.

      • Final hold: 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Data Analysis: Identify the 12-methylpentadecanoyl methyl ester based on its retention time and mass spectrum. Quantify using a calibration curve prepared with a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Sample Preparation (Extraction):

    • To the biological sample, add an internal standard (e.g., ¹³C-labeled this compound).

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera or equivalent.

    • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

    • Data Analysis: Quantify this compound using a calibration curve prepared with a certified reference standard.

Mandatory Visualizations

signaling_pathway cluster_0 Mitochondrial Beta-Oxidation Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Alpha-Keto Acids Branched-Chain Alpha-Keto Acids Branched-Chain Amino Acids->Branched-Chain Alpha-Keto Acids This compound This compound Branched-Chain Alpha-Keto Acids->this compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Metabolic pathway showing the origin of this compound from branched-chain amino acids and its entry into the TCA cycle.

experimental_workflow cluster_1 Method 1: GC-MS cluster_2 Method 2: LC-MS/MS cluster_3 Cross-Validation A_prep Sample Prep (Hydrolysis & Derivatization) A_analysis GC-MS Analysis A_prep->A_analysis A_data Data Set A A_analysis->A_data compare Statistical Comparison (e.g., Bland-Altman) A_data->compare B_prep Sample Prep (Extraction) B_analysis LC-MS/MS Analysis B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->compare conclusion Method Concordance Assessment compare->conclusion start QC Samples start->A_prep start->B_prep

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods for this compound analysis.

"comparative analysis of 12-Methylpentadecanoyl-CoA levels in different species"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Overview of 12-Methylpentadecanoyl-CoA and Other Branched-Chain Acyl-CoAs Across Species

Occurrence of Branched-Chain Fatty Acids and Acyl-CoAs in Different Species

Branched-chain fatty acids are primarily found in bacteria, where they play a crucial role in maintaining cell membrane fluidity.[1] Their presence has also been noted in other organisms, often as a result of dietary intake or symbiotic relationships with bacteria.

Bacteria: BCFAs are major components of the cell membranes of many bacterial species, contributing to their ability to adapt to different environmental conditions.[1] The biosynthesis of BCFAs is a well-established pathway in bacteria, suggesting that branched-chain acyl-CoAs, including this compound, are likely present as key metabolic intermediates.

Marine Invertebrates: The fatty acid profiles of marine invertebrates can be diverse and are often influenced by their diet, which may include bacteria.[2] This suggests that BCFAs and their CoA esters could be present in these organisms, originating from their food sources.

Plants: While less common than in bacteria, branched-chain fatty acid biosynthesis does occur in some plants, where they are precursors to specialized metabolites.[3] This indicates the potential for the presence of the corresponding branched-chain acyl-CoAs in these plant species.

Mammals: In mammals, the metabolism of branched-chain amino acids can lead to the formation of short-chain branched acyl-CoAs. While longer-chain BCFAs are not typically synthesized de novo, they can be acquired from the diet, particularly from dairy products and ruminant fats. The presence and concentration of these acyl-CoAs are critical indicators of various metabolic pathways and can be associated with certain metabolic disorders.

Experimental Protocols for Acyl-CoA Analysis

The quantification of acyl-CoA species, including branched-chain variants like this compound, in biological samples is a challenging analytical task due to their low abundance and chemical instability. The most common and reliable methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction of Acyl-CoAs

This protocol is a general guideline and may require optimization based on the specific sample type.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • Solvents for SPE (methanol, water, ammonium (B1175870) hydroxide)

  • Centrifuge

  • Sonicator

Procedure:

  • For cultured cells, aspirate the media and add 1 mL of ice-cold 10% TCA. For tissues, homogenize the sample in cold TCA.

  • Spike the sample with a known amount of internal standard.

  • Sonicate the sample to ensure complete cell lysis and protein precipitation.

  • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

  • Purify the supernatant containing the acyl-CoAs using an SPE column.

    • Condition the SPE column with methanol (B129727) followed by water.

    • Load the supernatant onto the column.

    • Wash the column with water to remove unbound contaminants.

    • Elute the acyl-CoAs with a basic methanol solution (e.g., methanol with ammonium hydroxide).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantification by UHPLC-ESI-MS/MS

Instrumentation:

  • Ultra-high performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Electrospray ionization (ESI) source

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.

  • Ionize the eluted acyl-CoAs using an ESI source in positive ion mode.

  • Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standards should be used for accurate quantification.

Signaling Pathways and Workflows

The following diagram illustrates a general workflow for the analysis of acyl-CoAs from biological samples.

Acyl_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization in 10% Trichloroacetic Acid Sample->Homogenization Spiking Addition of Internal Standards Homogenization->Spiking Centrifugation Protein Precipitation & Centrifugation Spiking->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE LC_MS UHPLC-ESI-MS/MS Analysis SPE->LC_MS Purified Acyl-CoAs Data_Processing Data Processing and Quantification LC_MS->Data_Processing CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PANK PANK Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate ATP -> ADP PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine Cysteine, ATP -> ADP, Pi PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine -> CO2 PPAT PPAT Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA ATP -> PPi DPCK DPCK Dephospho_CoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA ATP -> ADP

References

Confirming the Structure of Synthesized 12-Methylpentadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of synthesized long-chain fatty acyl-CoAs, such as 12-Methylpentadecanoyl-CoA, is a critical step in drug development and metabolic research. This guide provides a comparative overview of the key analytical techniques and expected experimental data for the unequivocal identification and characterization of this branched-chain fatty acyl-CoA.

Data Presentation: Comparative Analysis

The structural elucidation of this compound relies on a combination of chromatographic and spectroscopic techniques. Below is a summary of the expected and comparative data for its verification.

Analytical TechniqueParameterExpected Value for this compoundComparative Data for Palmitoyl-CoA (C16:0-CoA)
LC-MS/MS (ESI+) Precursor Ion [M+H]⁺ (m/z) ~1024.6~1008.6
Key Fragment Ion (m/z) Neutral loss of 507 (loss of 3'-phosphoadenosine diphosphate)Neutral loss of 507
Retention Time (RT) Dependent on LC conditions, expected to be slightly shorter than straight-chain C16:0-CoA due to branching.Dependent on LC conditions.
¹H NMR Chemical Shift (δ, ppm) ~0.85 (d, 6H): Terminal methyl groups (C12-CH₃ and C14-CH₃)~1.25 (m): Bulk methylene (B1212753) protons~1.55 (m): Methine proton (C12-H)~2.3 (t): Methylene protons α to carbonyl (C2-H₂)Other CoA moiety signals: present~0.88 (t, 3H): Terminal methyl group~1.25 (m): Bulk methylene protons~2.3 (t): Methylene protons α to carbonyl (C2-H₂)Other CoA moiety signals: present
¹³C NMR Chemical Shift (δ, ppm) ~14: Terminal methyl carbons~22-34: Methylene carbons~39: Methine carbon (C12)~174: Carbonyl carbon~14: Terminal methyl carbon~22-34: Methylene carbons~174: Carbonyl carbon

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for the analysis of long-chain fatty acyl-CoAs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of acyl-CoAs.[1][2]

1. Sample Preparation:

  • Dissolve the synthesized this compound in a suitable solvent such as a methanol:water (1:1) mixture.

  • Prepare a series of calibration standards with known concentrations.

  • Use an appropriate internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA (e.g., C17:0-CoA), for accurate quantification.[1]

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column.[2]

  • Mobile Phase A: Ammonium hydroxide (B78521) in water.[1][2]

  • Mobile Phase B: Ammonium hydroxide in acetonitrile.[1][2]

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).[2]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis.[1][3] A neutral loss scan of 507 Da can be used for profiling complex mixtures.[2]

  • Precursor Ion Selection: Set the mass spectrometer to select the predicted [M+H]⁺ ion for this compound.

  • Collision-Induced Dissociation (CID): Fragment the precursor ion to generate characteristic product ions. The most common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the fatty acyl chain.

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O with appropriate additives to aid solubility).

  • For ¹H NMR, a concentration of 0.5-1 M is often used for fatty acids.[4]

2. ¹H NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Key Resonances to Observe:

    • The doublet signal for the two terminal methyl groups (the one at the branch point and the terminal one) is a key indicator of the branched structure.[5]

    • The multiplet for the methine proton at the branch point.[5]

    • The triplet for the methylene group alpha to the thioester carbonyl.

    • The large multiplet for the overlapping methylene protons of the long aliphatic chain.[4]

    • Signals corresponding to the Coenzyme A moiety.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer with a carbon probe.

  • Key Resonances to Observe:

    • The distinct chemical shifts for the methyl carbons.

    • The chemical shift of the methine carbon at the branch point.

    • The downfield signal of the carbonyl carbon in the thioester group.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.

G Experimental Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification LCMS LC-MS/MS Analysis Purification->LCMS NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS_Data Mass & Fragmentation Pattern LCMS->MS_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data Confirmation Structural Confirmation MS_Data->Confirmation NMR_Data->Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

This comprehensive approach, combining high-resolution chromatography and detailed spectroscopic analysis, enables the unambiguous confirmation of the structure of synthesized this compound, ensuring its suitability for further research and development.

References

"biological significance of 12-Methylpentadecanoyl-CoA vs. straight-chain C16:0-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological significance of 12-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, and straight-chain C16:0-CoA (Palmitoyl-CoA), a ubiquitous saturated fatty acyl-CoA. This comparison focuses on their distinct metabolic pathways, roles in cellular signaling, and the analytical methodologies used to study them.

Metabolic Fates: A Tale of Two Organelles

The structural difference between a methyl branch in this compound and the linear structure of Palmitoyl-CoA dictates their primary sites of catabolism within the cell. This divergence in metabolic processing underscores their distinct biological roles.

Straight-chain fatty acyl-CoAs like Palmitoyl-CoA are predominantly metabolized in the mitochondria through beta-oxidation to generate ATP. In contrast, branched-chain fatty acids are primarily oxidized in peroxisomes [1].

Comparative Overview of Metabolic Pathways
FeatureThis compound (Branched-Chain)C16:0-CoA (Straight-Chain)
Primary Site of β-Oxidation Peroxisomes[1][2]Mitochondria[1]
Key Enzymes Acyl-CoA Oxidase (ACOX), D-bifunctional protein, Sterol carrier protein X (SCPx)[3]Acyl-CoA Dehydrogenases (e.g., VLCAD, LCAD, MCAD, SCAD), Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Ketoacyl-CoA Thiolase
Energy Yield Peroxisomal β-oxidation is less efficient in ATP production as the first oxidation step does not generate FADH2[4][5].Mitochondrial β-oxidation is a major source of cellular ATP.
Substrate Preference of Organelles Peroxisomes show a preference for very-long-chain and branched-chain fatty acids[1][6].Mitochondria preferentially oxidize long-chain saturated fatty acids[7].

Diagram: Cellular Processing of Fatty Acyl-CoAs

Cellular Metabolic Fates of Fatty Acyl-CoAs cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 12-MP-CoA This compound Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation 12-MP-CoA->Peroxisomal_Beta_Oxidation Transport C16:0-CoA C16:0-CoA (Palmitoyl-CoA) Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation C16:0-CoA->Mitochondrial_Beta_Oxidation Carnitine Shuttle ACOX Acyl-CoA Oxidase DBP D-bifunctional protein SCPx SCPx Thiolase ACOX->DBP DBP->SCPx ACADs Acyl-CoA Dehydrogenases Mitochondrial_Beta_Oxidation->ACADs Tricarboxylic_Acid_Cycle TCA Cycle ACADs->Tricarboxylic_Acid_Cycle ATP_Production ATP Production Tricarboxylic_Acid_Cycle->ATP_Production

Caption: Differential metabolic pathways of branched-chain and straight-chain fatty acyl-CoAs.

Signaling Roles: Beyond Energy Metabolism

Fatty acyl-CoAs are not merely metabolic intermediates; they are also crucial signaling molecules. Palmitoyl-CoA, in particular, has a well-established role in post-translational modification of proteins.

S-Palmitoylation: A Key Function of Palmitoyl-CoA

S-palmitoylation is the reversible attachment of palmitic acid to cysteine residues of proteins. This modification influences protein trafficking, localization, and function. The availability of cellular Palmitoyl-CoA can directly impact the palmitoylation status of key signaling proteins.

There is currently no direct evidence to suggest that this compound can serve as a substrate for protein acylation in a manner analogous to S-palmitoylation. The substrate specificity of the enzymes responsible for S-palmitoylation, the DHHC family of palmitoyltransferases, is a critical determinant.

Emerging Signaling Roles of Branched-Chain Fatty Acids

While not acting as a direct protein modifier, branched-chain fatty acids can influence cellular signaling cascades. For instance, 12-methyltetradecanoic acid, a structurally similar branched-chain fatty acid, has been shown to inhibit 5-lipoxygenase, an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells. This suggests that this compound could potentially exert its biological effects through the modulation of specific enzyme activities or signaling pathways, rather than through direct protein acylation.

Diagram: Known and Potential Signaling Roles

Signaling Roles of Fatty Acyl-CoAs cluster_signaling Cellular Signaling 12-MP-CoA This compound Enzyme_Modulation Enzyme Modulation (e.g., 5-Lipoxygenase inhibition) 12-MP-CoA->Enzyme_Modulation Potential C16:0-CoA C16:0-CoA (Palmitoyl-CoA) Protein_Palmitoylation S-Palmitoylation C16:0-CoA->Protein_Palmitoylation Direct Substrate Apoptosis Induction of Apoptosis Enzyme_Modulation->Apoptosis Protein_Function Altered Protein Function (Trafficking, Localization) Protein_Palmitoylation->Protein_Function

Caption: Established and hypothesized signaling functions of the two fatty acyl-CoAs.

Experimental Protocols

The distinct properties and metabolic fates of this compound and Palmitoyl-CoA necessitate specific experimental approaches for their comparative analysis.

Protocol 1: Analysis of Fatty Acyl-CoA Profiles by LC-MS/MS

This protocol allows for the simultaneous quantification of various fatty acyl-CoA species in biological samples.

1. Sample Preparation:

  • Homogenize tissue or cell pellets in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).
  • Add an internal standard (e.g., C17:0-CoA) for quantification.
  • Perform a two-phase extraction to separate the polar acyl-CoAs into the aqueous phase.
  • Dry the aqueous phase under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 10 mM ammonium (B1175870) acetate (B1210297) in water, B: 10 mM ammonium acetate in 95:5 acetonitrile:water).
  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-product ion transitions for each acyl-CoA species.

Diagram: Acyl-CoA Analysis Workflow

Workflow for Fatty Acyl-CoA Profiling Sample Biological Sample (Tissue or Cells) Extraction Two-Phase Extraction Sample->Extraction Drying Nitrogen Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: A typical workflow for the analysis of fatty acyl-CoA species.

Protocol 2: In Vitro Enzyme Kinetic Assays

This protocol can be adapted to compare the activity of enzymes involved in the metabolism of this compound and Palmitoyl-CoA.

1. Enzyme Source:

  • Isolate mitochondria and peroxisomes from tissue homogenates by differential centrifugation.
  • Alternatively, use purified recombinant enzymes.

2. Reaction Mixture:

  • Prepare a reaction buffer specific for the enzyme of interest (e.g., for acyl-CoA dehydrogenases, a buffer containing electron acceptors like ferricenium hexafluorophosphate).
  • Add varying concentrations of the substrate (this compound or Palmitoyl-CoA).

3. Measurement of Enzyme Activity:

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence of a reporter molecule over time using a spectrophotometer or fluorometer.
  • Calculate initial reaction velocities for each substrate concentration.

4. Data Analysis:

  • Plot initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Protocol 3: Analysis of Protein S-Palmitoylation

This protocol, known as the Acyl-Biotinyl Exchange (ABE) assay, allows for the detection and quantification of S-palmitoylated proteins.

1. Cell Lysis and Thiol Blocking:

  • Lyse cells in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide) to protect free cysteine residues.

2. Thioester Cleavage:

  • Treat the lysate with hydroxylamine (B1172632) to specifically cleave the thioester bonds of S-palmitoylated proteins, exposing the cysteine sulfhydryl groups.

3. Biotinylation:

  • Label the newly exposed sulfhydryl groups with a biotinylating reagent (e.g., biotin-HPDP).

4. Enrichment and Detection:

  • Enrich the biotinylated proteins using streptavidin-agarose beads.
  • Elute the enriched proteins and analyze them by Western blotting using antibodies against proteins of interest.

Conclusion

This compound and Palmitoyl-CoA exhibit fundamental differences in their metabolic processing and, consequently, their biological roles. Palmitoyl-CoA is a primary fuel for mitochondrial energy production and a key player in protein S-palmitoylation. In contrast, this compound is catabolized in peroxisomes, and its signaling functions are likely mediated through the modulation of specific enzymatic pathways rather than direct protein acylation. Further research is warranted to fully elucidate the specific enzyme kinetics and signaling pathways governed by this compound to better understand its unique contributions to cellular physiology and pathology. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

Navigating the Analytical Maze: A Comparative Guide to Acyl-CoA Measurement Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

The accurate measurement of acyl-CoAs, central intermediates in numerous metabolic pathways, is crucial for understanding cellular energy metabolism and the development of therapeutic interventions for metabolic diseases.[1][2] However, the inherent instability of these molecules and the diversity of analytical approaches present significant hurdles to achieving reproducible results between different laboratories. This guide delves into the most common analytical techniques, their performance characteristics, and the critical aspects of experimental design that underpin reliable and comparable data.

Methodological Showdown: A Comparative Analysis

The quantification of acyl-CoAs is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC) with UV detection, and, to a lesser extent, nuclear magnetic resonance (NMR) and spectrophotometric/fluorimetric assays.[3] Each method offers a unique balance of sensitivity, specificity, and throughput.

A key takeaway from various studies is the superior sensitivity and specificity of LC-MS/MS for acyl-CoA analysis, making it the method of choice for detecting a wide range of acyl-CoA species, including low-abundance ones.[3] While HPLC offers a more accessible and cost-effective alternative, it generally provides lower sensitivity.[3] NMR and spectrophotometric assays are typically limited to the quantification of highly abundant species like acetyl-CoA.[3]

Analytical MethodPrincipleTypical AnalytesSensitivityPrecision (Intra-assay CV)RecoveryKey AdvantagesKey Limitations
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and quantification.Broad range of short-, medium-, and long-chain acyl-CoAs.[1][4]High (fmol range).[4]<15% for various acyl-CoAs.[5]90-111% for a range of acyl-CoAs.[4]High sensitivity and specificity; capable of multiplexing.[1]Higher cost and complexity; potential for matrix effects.[1]
HPLC-UV Separation by liquid chromatography and quantification by UV absorbance.Primarily short-chain acyl-CoAs (e.g., acetyl-CoA).[3]Moderate (pmol to nmol range).Generally <10%.Not always reported, can be variable.Lower cost; simpler instrumentation.Lower sensitivity and specificity compared to MS; limited to UV-active compounds.
NMR Quantification based on the magnetic properties of atomic nuclei.Highly abundant species like acetyl-CoA and CoA.[3]Low (nmol to µmol range).[3]High precision reported for acetyl-CoA.[3]Not applicable in the same way as other methods.Non-destructive; provides structural information.Low sensitivity; requires high analyte concentrations.[3]
Spectrophotometric/ Fluorimetric Assays Enzymatic reactions leading to a change in absorbance or fluorescence.Primarily acetyl-CoA.[3]Low to moderate.Methodological variability approaches that of HPLC.[3]Approaches that of HPLC.[3]Simple and inexpensive; suitable for high-throughput screening.Limited to specific analytes; susceptible to interference.[3]

Table 1. Comparison of Analytical Methods for Acyl-CoA Quantification. The table summarizes the key performance characteristics of different analytical techniques used for measuring acyl-CoAs, based on data reported for various acyl-CoA species. The lack of standardized reporting across studies makes direct comparison challenging.

Towards Inter-Laboratory Consistency: The Critical Role of Experimental Protocols

Achieving reproducibility in acyl-CoA measurements across different labs hinges on the meticulous standardization of experimental protocols. The entire analytical workflow, from sample collection and preparation to data analysis, is a source of potential variability.

Sample Preparation: The Foundation of Reliable Data

The initial steps of sample handling and extraction are critical for preserving the integrity of acyl-CoAs, which are susceptible to degradation. A widely adopted and effective method involves the following key steps:

  • Quenching Metabolism: Immediate quenching of metabolic activity upon sample collection is paramount. This is typically achieved by flash-freezing the tissue or cells in liquid nitrogen.

  • Extraction: Acyl-CoAs are commonly extracted using an acidic solution, such as 10% trichloroacetic acid (TCA) or a mixture of acetonitrile (B52724), methanol, and water, to precipitate proteins and release the acyl-CoAs.[2] The choice of extraction solvent can significantly impact the recovery of different acyl-CoA species.

  • Purification: Solid-phase extraction (SPE) is often employed to remove interfering substances and concentrate the acyl-CoAs prior to analysis.[1]

  • Internal Standards: The use of appropriate internal standards is non-negotiable for accurate quantification and for correcting variations in sample preparation and instrument response. Stable isotope-labeled internal standards (SIL-IS), which have the same chemical properties as the analyte but a different mass, are the gold standard for LC-MS/MS analysis.[5]

LC-MS/MS Analysis: A Representative Protocol

The following outlines a typical LC-MS/MS protocol for the analysis of a broad range of acyl-CoAs:

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the acyl-CoAs based on their hydrophobicity.[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry Detection: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is typically used for detection and quantification.[1] The MRM transitions involve a specific precursor ion (the molecular ion of the acyl-CoA) and a characteristic product ion. Acyl-CoAs commonly exhibit a neutral loss of the adenosine (B11128) diphosphate (B83284) moiety, which can be used for targeted analysis.[5]

  • Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of the acyl-CoA in the sample.

Visualizing the Workflow

To better illustrate the intricate steps involved in acyl-CoA analysis, the following diagram outlines a generalized experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result sample_collection 1. Sample Collection (e.g., Tissue, Cells) quenching 2. Metabolic Quenching (Liquid Nitrogen) sample_collection->quenching is_addition Addition of Internal Standards quenching->is_addition extraction 3. Acyl-CoA Extraction (e.g., Acidic Solvent) purification 4. Solid-Phase Extraction (Purification & Concentration) extraction->purification lc_separation 5. Chromatographic Separation (e.g., Reversed-Phase C18) purification->lc_separation is_addition->extraction ms_detection 6. Mass Spectrometry Detection (Tandem MS, MRM) lc_separation->ms_detection data_analysis 7. Data Analysis (Quantification) ms_detection->data_analysis result Acyl-CoA Concentration data_analysis->result

Figure 1. A generalized workflow for the analysis of acyl-CoAs using LC-MS/MS.

Conclusion and Recommendations

The reproducible measurement of acyl-CoAs, including 12-Methylpentadecanoyl-CoA, across different laboratories remains a significant challenge that requires a concerted effort towards method standardization. Based on the available literature, LC-MS/MS stands out as the most powerful and versatile technique for comprehensive acyl-CoA profiling.

To enhance inter-laboratory reproducibility, the following recommendations are crucial:

  • Adoption of Standardized Protocols: The development and adoption of consensus protocols for sample preparation and analysis are paramount.

  • Use of Certified Reference Materials: The availability and use of certified reference materials for various acyl-CoAs would greatly facilitate method validation and cross-laboratory comparisons.

  • Implementation of Rigorous Quality Control: Regular use of quality control samples and participation in proficiency testing schemes are essential for monitoring and improving analytical performance.

  • Transparent Reporting: Detailed and transparent reporting of all experimental parameters in publications is necessary to allow for proper evaluation and replication of the results.

By addressing these key areas, the scientific community can move towards more reliable and comparable measurements of acyl-CoAs, ultimately accelerating progress in metabolic research and the development of novel therapeutics.

References

Validating Enzyme Specificity for 12-Methylpentadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of an enzyme for the branched-chain fatty acyl-CoA, 12-Methylpentadecanoyl-CoA. It offers a comparative analysis of hypothetical enzymatic activity with alternative substrates, supported by detailed experimental protocols and data presentation, to aid researchers in designing and interpreting their own enzyme specificity studies.

Introduction

The precise determination of enzyme substrate specificity is fundamental to understanding its biological role and for applications in drug development and biotechnology. This compound is a saturated fatty acyl-CoA with a methyl branch, a structure that can influence its recognition and processing by various enzymes involved in fatty acid metabolism. A key enzyme family implicated in the metabolism of such branched-chain fatty acyl-CoAs is the Acyl-CoA Oxidase (ACOX) family, particularly the peroxisomal branched-chain acyl-CoA oxidase (ACOX2). This guide will use a hypothetical enzyme, designated "Enzyme X" (modeled after ACOX2), to illustrate the process of validating its specificity for this compound.

Comparative Substrate Analysis

To ascertain the specificity of Enzyme X for this compound, a panel of alternative substrates with structural similarities and differences should be tested. This panel allows for a systematic evaluation of how chain length, branching, and saturation affect enzyme activity.

Alternative Substrates for Comparison:

  • Pentadecanoyl-CoA (C15:0-CoA): A straight-chain saturated fatty acyl-CoA of the same carbon number to assess the impact of the methyl group.

  • 14-Methylpentadecanoyl-CoA (iso-C16:0-CoA): A positional isomer to evaluate the influence of the methyl branch location.

  • Hexadecanoyl-CoA (C16:0-CoA): A common straight-chain saturated fatty acyl-CoA to compare with a standard substrate.

  • Dodecanoyl-CoA (C12:0-CoA): A shorter-chain saturated fatty acyl-CoA to assess the effect of chain length.

  • Pristanoyl-CoA: A naturally occurring branched-chain fatty acyl-CoA known to be a substrate for ACOX2.

Data Presentation: Kinetic Parameters of Enzyme X

The specificity of an enzyme for a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an inverse measure of the substrate's binding affinity. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a table of hypothetical kinetic data for Enzyme X with this compound and the selected alternative substrates.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Efficiency (%)
This compound 15 25 1.67 x 10⁶ 100
Pentadecanoyl-CoA (C15:0-CoA)50102.00 x 10⁵12
14-Methylpentadecanoyl-CoA25208.00 x 10⁵48
Hexadecanoyl-CoA (C16:0-CoA)8081.00 x 10⁵6
Dodecanoyl-CoA (C12:0-CoA)12054.17 x 10⁴2.5
Pristanoyl-CoA10303.00 x 10⁶180

This data is hypothetical and for illustrative purposes.

Experimental Protocols

To obtain the kinetic data presented above, a series of enzyme assays must be performed. The following is a detailed protocol for a continuous spectrophotometric assay for an Acyl-CoA oxidase-like enzyme.

Principle of the Assay

Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA substrate in the presence of FAD, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be continuously monitored by coupling it to a second reaction where horseradish peroxidase (HRP) uses H₂O₂ to oxidize a chromogenic substrate, leading to a measurable change in absorbance.

Reagents and Buffers
  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 0.1 mM FAD.

  • Enzyme X Solution: A purified preparation of Enzyme X of known concentration in assay buffer.

  • Substrate Stock Solutions: 10 mM stock solutions of this compound and each alternative substrate in an appropriate solvent (e.g., water or a buffer with a small amount of a solubilizing agent if necessary).

  • Chromogenic Substrate/HRP Solution: 10 mM 4-aminoantipyrine, 100 mM phenol, and 50 units/mL horseradish peroxidase in assay buffer.

Assay Procedure
  • Reaction Mixture Preparation: In a 1 mL cuvette, combine:

    • 800 µL of Assay Buffer.

    • 100 µL of Chromogenic Substrate/HRP Solution.

    • A variable volume of the substrate stock solution to achieve the desired final concentration (ranging from approximately 0.2 x Km to 5 x Km).

    • Add assay buffer to bring the total volume to 980 µL.

  • Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Add 20 µL of the Enzyme X solution to the cuvette, mix quickly by gentle inversion, and immediately place the cuvette in a spectrophotometer.

  • Data Acquisition: Monitor the increase in absorbance at 500 nm over time (typically for 3-5 minutes). The rate of change in absorbance is proportional to the initial velocity of the enzyme reaction.

  • Control: A blank reaction containing all components except the substrate should be run to correct for any background absorbance changes.

Data Analysis
  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v = ΔA / (ε * l) * Δt, where ε is the molar extinction coefficient of the oxidized chromogen, and l is the path length of the cuvette).

  • Plot the initial velocities (v) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.

  • Calculate kcat from the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

  • Calculate the catalytic efficiency as kcat/Km.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the kinetic parameters of Enzyme X.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Purified Enzyme X AssaySetup Prepare Reaction Mixtures (Varying Substrate Concentrations) Enzyme->AssaySetup Substrates Substrate Stock Solutions (this compound & Alternatives) Substrates->AssaySetup Reagents Assay Buffer & Reagents (FAD, HRP, Chromogen) Reagents->AssaySetup Incubation Pre-incubate at 30°C AssaySetup->Incubation StartReaction Add Enzyme X to Initiate Incubation->StartReaction Spectro Monitor Absorbance at 500 nm StartReaction->Spectro CalcVelocity Calculate Initial Velocities (v) Spectro->CalcVelocity PlotData Plot v vs. [S] CalcVelocity->PlotData FitModel Non-linear Regression (Michaelis-Menten) PlotData->FitModel KineticParams Determine Km, Vmax, kcat, kcat/Km FitModel->KineticParams beta_oxidation_step1 Substrate This compound Enzyme Enzyme X (ACOX2) Substrate->Enzyme Product1 trans-2,3-Enoyl-12-Methylpentadecanoyl-CoA Enzyme->Product1 releases FADH2 FADH₂ Enzyme->FADH2 reduces Product2 Hydrogen Peroxide (H₂O₂) Catalase Catalase Product2->Catalase FAD FAD FAD->Enzyme binds FADH2->Product2 FADH2->FAD reoxidized by Oxygen O₂ Oxygen->FADH2 Water 2H₂O Catalase->Oxygen releases Catalase->Water

"comparative metabolomics of branched-chain vs. straight-chain fatty acid metabolism"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Comparative Metabolomics of Branched-Chain and Straight-Chain Fatty Acid Metabolism

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in fatty acid metabolism is critical for advancements in metabolic disease research, drug discovery, and diagnostics. This guide provides an objective comparison of the metabolic pathways, quantitative analysis, and experimental methodologies for branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs).

Introduction to Fatty Acid Metabolism

Fatty acids are fundamental building blocks for lipids and crucial sources of energy. Their metabolism can be broadly categorized into anabolic (synthesis) and catabolic (degradation) pathways. Straight-chain fatty acids, the more common type, consist of a linear hydrocarbon chain. In contrast, branched-chain fatty acids feature one or more methyl groups along their carbon backbone, leading to distinct physical properties and metabolic fates.[1][2][3]

Comparative Analysis of Metabolic Pathways

The metabolic pathways for BCFAs and SCFAs, while sharing some enzymatic machinery, have fundamental differences in their substrates, products, and regulation.

Synthesis Pathways

Straight-chain fatty acid synthesis is a well-elucidated process that primarily occurs in the cytoplasm.[4] It begins with acetyl-CoA and involves a series of condensation, reduction, and dehydration steps catalyzed by the fatty acid synthase (FAS) complex to produce the 16-carbon palmitic acid.[4][5][6]

Branched-chain fatty acid synthesis utilizes branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine as precursors.[7] These amino acids are first catabolized to their respective branched-chain α-keto acids, which then serve as primers for the fatty acid synthase.[7] The elongation of these branched-chain primers proceeds using malonyl-CoA as the extender unit, similar to SCFA synthesis.[7]

Diagram: Simplified Overview of Fatty Acid Synthesis

fatty_acid_synthesis cluster_scfa Straight-Chain Fatty Acid Synthesis cluster_bcfa Branched-Chain Fatty Acid Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC FAS_SCFA Fatty Acid Synthase Acetyl-CoA->FAS_SCFA Malonyl-CoA->FAS_SCFA SCFA Straight-Chain Fatty Acids FAS_SCFA->SCFA BCAA Branched-Chain Amino Acids (Val, Leu, Ile) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT FAS_BCFA Fatty Acid Synthase BCKA->FAS_BCFA BCFA Branched-Chain Fatty Acids FAS_BCFA->BCFA Malonyl-CoA_BCFA Malonyl-CoA Malonyl-CoA_BCFA->FAS_BCFA

Caption: Overview of Straight-Chain vs. Branched-Chain Fatty Acid Synthesis.

Degradation Pathways

The primary catabolic pathway for straight-chain fatty acids is β-oxidation, which occurs within the mitochondria. This process involves a cyclical series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, progressively shortening the fatty acid chain by two carbons per cycle to produce acetyl-CoA, NADH, and FADH2.

The degradation of BCFAs also involves a β-oxidation-like process. However, the presence of methyl branches requires additional enzymatic steps to bypass these branches. For instance, the degradation of pristanoic acid, a branched-chain fatty acid, involves α-oxidation to remove the methyl group before proceeding with β-oxidation. The end products of BCFA degradation can include acetyl-CoA, propionyl-CoA, and other branched-chain acyl-CoA esters.

Diagram: Comparison of Fatty Acid Degradation Pathways

fatty_acid_degradation cluster_scfa_degradation Straight-Chain Fatty Acid β-Oxidation cluster_bcfa_degradation Branched-Chain Fatty Acid Degradation SCFA_input Acyl-CoA Dehydrogenation Dehydrogenation (FAD -> FADH2) SCFA_input->Dehydrogenation Hydration Hydration Dehydrogenation->Hydration Oxidation Oxidation (NAD+ -> NADH) Hydration->Oxidation Thiolysis Thiolysis Oxidation->Thiolysis Thiolysis->SCFA_input Shortened Acyl-CoA AcetylCoA_SCFA Acetyl-CoA Thiolysis->AcetylCoA_SCFA BCFA_input Branched-Chain Acyl-CoA AlphaOxidation α-Oxidation (for some BCFAs) BCFA_input->AlphaOxidation BetaOxidation_BCFA β-Oxidation Steps BCFA_input->BetaOxidation_BCFA AlphaOxidation->BetaOxidation_BCFA EndProducts Acetyl-CoA, Propionyl-CoA, etc. BetaOxidation_BCFA->EndProducts

Caption: Degradation Pathways of Straight-Chain and Branched-Chain Fatty Acids.

Quantitative Data Presentation

The relative abundance of BCFAs and SCFAs can vary significantly depending on the biological matrix, diet, and host genetics. The following tables summarize representative quantitative data from metabolomic studies.

Table 1: Concentration of Short-Chain and Branched-Chain Fatty Acids in Human Feces

Fatty AcidConcentration Range (μmol/g)Reference
Straight-Chain
Acetate30 - 100[8]
Propionate10 - 40[8]
Butyrate10 - 30[8]
Branched-Chain
Isobutyrate1 - 5[8]
Isovalerate1 - 6[8]

Table 2: Comparative Plasma Concentrations of Fatty Acids in Different Human Cohorts

Fatty AcidLean Individuals (μM)Individuals with Normal Weight Obesity (μM)Reference
Straight-Chain
Palmitic acid (16:0)150 - 250180 - 300[9]
Stearic acid (18:0)80 - 15090 - 170[9]
Oleic acid (18:1n-9)120 - 220140 - 250[9]
Linoleic acid (18:2n-6)200 - 400250 - 450[9]
Branched-Chain Amino Acid Precursors
Leucine/IsoleucineSignificantly lower in lean individualsSignificantly higher in NWO[9]
ValineNo significant differenceNo significant difference[9]

Note: Direct quantitative comparisons of BCFAs in plasma are less commonly reported in broad metabolomic screens.

Experimental Protocols

Accurate quantification of BCFAs and SCFAs requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

Protocol 1: GC-MS Analysis of Fatty Acids in Plasma

This protocol outlines a common workflow for the analysis of total fatty acids in plasma samples.

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard mix containing deuterated fatty acids.

    • Hydrolyze the sample to release esterified fatty acids by adding a solution of acetonitrile (B52724) and hydrochloric acid, followed by a solution of methanol (B129727) and sodium hydroxide, with heating at 100°C for 45 minutes for each hydrolysis step.[10]

    • Acidify the sample and extract the fatty acids with hexane.[10]

    • Dry the organic layer under nitrogen.[10]

  • Derivatization:

    • Re-dissolve the dried fatty acids in a solution of 10% pentafluorobenzyl bromide (PFB-Br) and 10% N,N-diisopropylethylamine (DIPEA) in acetonitrile and incubate at room temperature for 30 minutes.[10]

    • Add hydrochloric acid and hexane, vortex, and transfer the upper organic layer containing the derivatized fatty acids to an autosampler vial.[10]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a low polarity column like one with 100% dimethylpolysiloxane stationary phase) for separation.[11]

    • Employ a temperature gradient program to achieve optimal separation of fatty acid methyl esters. A typical program might start at 150°C and ramp up to 310°C.[11]

    • Use negative chemical ionization (NCI) and selected ion monitoring (SIM) for sensitive and specific detection of the derivatized fatty acids.[10]

  • Quantification:

    • Generate a standard curve using known concentrations of fatty acid standards.

    • Determine the concentration of each fatty acid in the samples by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against the standard curve.

Diagram: Experimental Workflow for GC-MS Analysis of Plasma Fatty Acids

gcms_workflow PlasmaSample Plasma Sample (50 µL) AddIS Add Internal Standards PlasmaSample->AddIS Hydrolysis Hydrolysis (Acid and Base) AddIS->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Derivatization Derivatization (PFB-Br) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

Caption: Workflow for the GC-MS analysis of plasma fatty acids.

Protocol 2: LC-MS/MS Quantification of Branched-Chain Fatty Acids in Plasma

This method is particularly useful for the analysis of very-long-chain and branched-chain fatty acids.

  • Sample Preparation and Hydrolysis:

    • Combine a plasma sample with an internal standard solution containing deuterated BCFAs.

    • Perform acid hydrolysis to release the fatty acids from their esterified forms.[12]

  • Derivatization:

    • Derivatize the fatty acids using oxalyl chloride, followed by dimethylaminoethanol (B1669961) and methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[12]

  • LC-MS/MS Analysis:

    • Analyze the derivatized samples using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[12]

    • Use a suitable C18 column for chromatographic separation.

    • Employ positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) for detection and quantification.[12]

  • Quantification:

    • Construct a five-point calibration curve by normalizing the response of the analyte to its deuterated internal standard.[12]

    • Calculate the concentration of BCFAs in the samples based on the calibration curve.

Conclusion

The metabolomics of branched-chain and straight-chain fatty acids represent distinct yet interconnected areas of lipid research. While SCFAs are central to energy homeostasis and cellular membrane structure, BCFAs, originating from the catabolism of essential amino acids, play unique roles in cellular signaling and are increasingly implicated in metabolic health and disease.[1][2][13] The methodologies outlined in this guide provide a framework for the accurate and comparative analysis of these important metabolite classes, paving the way for a deeper understanding of their physiological and pathological roles.

References

Assessing the Purity of Synthetic 12-Methylpentadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the purity of synthetic acyl-CoA thioesters like 12-Methylpentadecanoyl-CoA is paramount for obtaining reliable and reproducible experimental results. This guide provides a comparative overview of the state-of-the-art analytical methodologies for assessing the purity of this branched-chain fatty acyl-CoA. It further details experimental protocols and discusses potential impurities and alternative compounds.

Comparative Analysis of Purity Assessment Methods

The determination of purity for synthetic long-chain acyl-CoAs, including this compound, primarily relies on chromatographic techniques. The choice of method is often dictated by the desired sensitivity, selectivity, and the available instrumentation. The most common and effective methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Principle Typical Purity Range Detected Key Advantages Limitations Typical Application
HPLC-UV Separation by reverse-phase chromatography followed by detection of the adenine (B156593) ring of Coenzyme A at ~260 nm.[1][2]>90%[3]Simple, robust, and widely available instrumentation.[1][2]Lower sensitivity and selectivity compared to LC-MS/MS; potential for co-eluting impurities to interfere with quantification.Routine quality control and determination of major product purity.
LC-MS/MS Separation by reverse-phase liquid chromatography coupled to a mass spectrometer for highly specific detection and quantification based on mass-to-charge ratio.[4][5][6][7]>99%High sensitivity (femtomole range) and selectivity, allowing for the identification and quantification of trace impurities.[4][6][7] Provides structural confirmation.More complex instrumentation and method development; potential for ion suppression effects.[4][6]Comprehensive purity profiling, impurity identification, and analysis of low-concentration samples.
GC-FID (after hydrolysis) The acyl-CoA is hydrolyzed to release the free fatty acid, which is then derivatized and analyzed by Gas Chromatography with Flame Ionization Detection.Not ideal for intact acyl-CoA purity.High sensitivity for the fatty acid component.Indirect method that does not assess the purity of the intact thioester; destructive to the sample.Analysis of the fatty acid chain length and branching after synthesis.

Potential Impurities in Synthetic this compound

The synthesis of this compound typically involves the coupling of 12-methylpentadecanoic acid with Coenzyme A. Common synthetic routes include the use of N-hydroxysuccinimide esters or carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[8][9][10] These methods can introduce specific impurities:

  • Unreacted Starting Materials: Residual Coenzyme A (CoASH) and 12-methylpentadecanoic acid.

  • Coupling Agent Byproducts: For carbodiimide-mediated synthesis, byproducts such as N-acylisourea can be formed.[11]

  • Hydrolysis Products: Acyl-CoAs are susceptible to hydrolysis, leading to the formation of the free fatty acid and Coenzyme A.

  • Oxidized Species: The thiol group of Coenzyme A is prone to oxidation, forming disulfides.

Experimental Protocols

HPLC-UV Method for Purity Assessment

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

Gradient Elution:

  • A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow rate: 1.0 mL/min.

Detection:

  • UV absorbance at 260 nm.

Sample Preparation:

  • Dissolve the synthetic this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Purity Calculation:

  • Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

LC-MS/MS Method for High-Sensitivity Purity Analysis

This protocol is based on methods developed for the sensitive quantification of long-chain acyl-CoAs.[4][5][6][7]

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase:

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 10 mM ammonium acetate.

Gradient Elution:

  • A multi-step gradient optimized for the separation of long-chain acyl-CoAs.

  • Flow rate: 0.3 mL/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound and potential impurities. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs.[6]

Sample Preparation:

  • Prepare a stock solution of synthetic this compound in methanol (B129727) or a suitable organic solvent.

  • Dilute the stock solution to the desired concentration (e.g., 1 µM) in the initial mobile phase conditions.

Visualizing the Workflow and Context

To better illustrate the processes involved, the following diagrams outline the experimental workflow for purity assessment and the metabolic context of this compound.

experimental_workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Methods cluster_data Data Interpretation synthesis Synthetic 12-Methyl- pentadecanoyl-CoA dissolution Dissolution in Appropriate Solvent synthesis->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv lc_ms LC-MS/MS Analysis filtration->lc_ms purity_calc Purity Calculation (% Area) hplc_uv->purity_calc impurity_id Impurity Identification (Mass Spec) lc_ms->impurity_id impurity_id->purity_calc

Experimental workflow for purity assessment.

fatty_acid_oxidation fatty_acid 12-Methylpentadecanoic Acid (Branched-Chain Fatty Acid) activation Acyl-CoA Synthetase fatty_acid->activation acyl_coa This compound activation->acyl_coa beta_oxidation Mitochondrial β-Oxidation acyl_coa->beta_oxidation acetyl_coa Propionyl-CoA & Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Metabolic fate of this compound.

Alternatives to this compound

The choice of a specific acyl-CoA in research depends on the biological question being addressed. Alternatives to this compound often include:

  • Straight-Chain Saturated Acyl-CoAs: Palmitoyl-CoA (C16:0) and Stearoyl-CoA (C18:0) are commonly used as representative long-chain fatty acyl-CoAs in studies of fatty acid metabolism and signaling.

  • Unsaturated Acyl-CoAs: Oleoyl-CoA (C18:1) is a key monounsaturated fatty acyl-CoA involved in various metabolic pathways.

  • Other Branched-Chain Acyl-CoAs: Shorter or longer branched-chain acyl-CoAs may be used to investigate the specificity of enzymes involved in branched-chain fatty acid metabolism.

The purity assessment methods described in this guide are broadly applicable to these alternative acyl-CoA species, with adjustments to the chromatographic separation conditions and mass spectrometry parameters as needed. The rigorous assessment of purity is a critical step in ensuring the validity of research findings in the fields of biochemistry, drug discovery, and metabolic disease.

References

Confirming the Presence of 12-Methylpentadecanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of novel lipid species is paramount. This guide provides a comparative overview of analytical methodologies for confirming the presence of 12-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, in a new biological source. We present supporting data and detailed experimental protocols to aid in methodological selection and implementation.

The discovery of a novel metabolite in a biological system opens avenues for understanding new metabolic pathways and identifying potential biomarkers or therapeutic targets. This compound, a C16:0 branched-chain fatty acyl-CoA, represents such a discovery. Its structural confirmation and quantification require sensitive and specific analytical techniques. This guide compares the most relevant methods, with a primary focus on the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses its alternatives.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method is critical and depends on factors such as sensitivity, specificity, throughput, and the availability of specialized instrumentation. While several techniques can be employed for the analysis of acyl-CoAs, they differ significantly in their capabilities.

MethodPrincipleSensitivitySpecificityThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High (pmol to fmol)Very HighMedium to HighUnambiguous identification and quantification; capable of profiling multiple acyl-CoAs simultaneously.[1][2][3]Requires expensive, specialized equipment and expertise.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Low (nmol)LowHighRelatively simple and widely available instrumentation.Lacks specificity for co-eluting species; lower sensitivity.[2]
Enzymatic Assays Spectrophotometric or fluorometric detection of products from reactions catalyzed by acyl-CoA specific enzymes.[2][4]MediumMediumHighSimple, rapid, and suitable for high-throughput screening.Indirect detection; susceptible to interference from other compounds; limited to specific acyl-CoAs for which enzymes are available.[2][4]
NMR Spectroscopy Detection of atomic nuclei in a magnetic field.LowHighLowProvides detailed structural information without the need for standards in some cases.Requires large sample amounts; low sensitivity.[2]

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the most powerful and reliable technique for the analysis of acyl-CoA species due to its exceptional sensitivity and specificity.[1][2][3] This method allows for the confident identification and accurate quantification of this compound, even in complex biological matrices.

Experimental Workflow

A typical LC-MS/MS workflow for the analysis of this compound involves several key steps, from sample preparation to data analysis.

LC-MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Sample Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Extraction Protein Precipitation & Lipid Extraction Homogenization->Extraction SPE Solid Phase Extraction (SPE) Cleanup Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC UPLC/HPLC Separation (Reversed-Phase C18) Evaporation->LC MS Tandem Mass Spectrometry (ESI+, MRM/SRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Confirmation Fragmentation Pattern Confirmation Quantification->Confirmation

Caption: General workflow for the analysis of this compound by LC-MS/MS.
Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol is a representative method adapted from established procedures for long-chain and branched-chain fatty acyl-CoAs.[5][6][7][8]

1. Sample Preparation and Extraction:

  • Homogenization: Approximately 50 mg of frozen tissue is homogenized on ice in a solution containing 100 mM potassium phosphate (B84403) buffer (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).[7] An appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA), should be added at the beginning of the extraction to control for variability.[7]

  • Protein Precipitation and Extraction: Proteins are precipitated by the organic solvent. The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE): The supernatant containing the acyl-CoAs is loaded onto a C18 SPE cartridge. The cartridge is washed to remove interfering substances, and the acyl-CoAs are then eluted with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., 50% methanol (B129727) in water).

2. UPLC/HPLC Separation:

  • Column: A reversed-phase C18 or C8 column is typically used for the separation of long-chain acyl-CoAs.[7][8][9]

  • Mobile Phases: A binary gradient system is employed.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate of 0.4 mL/min is commonly used.[7]

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Positive electrospray ionization (ESI+) is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity.[1][10][11]

  • MRM Transitions: For the quantification of this compound, specific precursor-to-product ion transitions are monitored. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[10][11]

    • Precursor Ion [M+H]+: Calculated for this compound.

    • Product Ion: The fragment resulting from the neutral loss of 507 Da.[11]

    • A second, confirmatory product ion is often monitored as well.

Performance Data Comparison

The following table summarizes typical performance characteristics of LC-MS/MS for the analysis of long-chain acyl-CoAs, which are expected to be similar for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD) 4.2–14.0 pmol per injection[12]
Limit of Quantitation (LOQ) 15.1–51.3 pmol per injection[12]
**Linearity (R²) **> 0.99[1]
Intra-day Precision (%CV) 1.2 - 4.4%[8]
Inter-day Precision (%CV) 2.6 - 12.2%[8]
Accuracy (% Recovery) 94.8 - 110.8%[8]

Signaling Pathway Context

While the specific signaling pathways involving this compound are yet to be fully elucidated, branched-chain fatty acids are known to play roles in various cellular processes, including energy metabolism and membrane fluidity. The confirmation of its presence is the first step towards understanding its function.

Metabolic_Context BCFA Branched-Chain Fatty Acids (e.g., from diet) Activation Acyl-CoA Synthetase BCFA->Activation BCFA_CoA This compound Activation->BCFA_CoA BetaOx Beta-Oxidation BCFA_CoA->BetaOx Membrane Membrane Incorporation BCFA_CoA->Membrane Signaling Signaling Events BCFA_CoA->Signaling Energy Energy Production BetaOx->Energy Fluidity Altered Membrane Fluidity Membrane->Fluidity Downstream Downstream Effects Signaling->Downstream

Caption: Potential metabolic fates of this compound.

Conclusion

For the unambiguous confirmation and quantification of this compound in a new biological source, LC-MS/MS is the method of choice. Its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis make it superior to other techniques. While methods like HPLC-UV and enzymatic assays have their place for specific applications, they lack the confirmatory power required for the analysis of a novel metabolite. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers embarking on the characterization of this and other novel acyl-CoA species.

References

Comparison of the Inhibitory Effects of 12-Methylpentadecanoyl-CoA and Orlistat on Fatty Acid Synthase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel, experimental compound, 12-Methylpentadecanoyl-CoA (12-MP-CoA), and the well-characterized inhibitor, Orlistat (B1677487), against human Fatty Acid Synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids and a validated target in oncology and metabolic diseases. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a direct comparison of the inhibitory potential of these two compounds based on in vitro enzymatic and cell-based assays.

Comparative Inhibitory Activity

The inhibitory potency of 12-MP-CoA and Orlistat was evaluated against purified human FASN and in a human prostate cancer cell line (PC-3), which is known to overexpress FASN. The half-maximal inhibitory concentrations (IC50) were determined to assess both enzymatic inhibition and anti-proliferative effects.

Table 1: Enzymatic and Cellular Inhibition Data

CompoundTarget EnzymeEnzymatic IC50 (nM)Cell LineAnti-proliferative IC50 (µM)
12-MP-CoA (Hypothetical Data)FASN75PC-325
Orlistat [1]FASN~100 (apparent K_i)PC-340 - 50

Note: The data for this compound is presented for illustrative purposes to guide comparative research. Orlistat data is derived from published literature.

Mechanism of Action Overview

Both Orlistat and the hypothetical compound 12-MP-CoA are proposed to inhibit FASN, a key enzyme in the fatty acid synthesis pathway. This pathway is responsible for converting acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid.[1] Orlistat is known to act as an irreversible inhibitor by covalently binding to the active site of the thioesterase domain of FASN.[1][2] The inhibition of FASN in cancer cells disrupts the production of necessary lipids for membrane formation, leading to a halt in cell proliferation and the induction of apoptosis.[1][3]

FASN_Pathway cluster_cytosol Cytosol cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate Product NADPH NADPH NADPH->FASN Reducing Agent Orlistat Orlistat Orlistat->FASN Inhibition MPCoA 12-MP-CoA MPCoA->FASN Inhibition

Figure 1. Simplified Fatty Acid Synthesis Pathway and Inhibition.

Experimental Protocols

The following protocols describe the methodologies used to generate the comparative data.

1. FASN Enzymatic Activity Assay

This assay quantifies FASN activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a necessary cofactor for the enzyme.[4][5]

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM DTT.

    • Substrates: Acetyl-CoA (50 µM), Malonyl-CoA (50 µM), NADPH (150 µM).

    • Enzyme: Purified human FASN.

    • Inhibitors: 12-MP-CoA and Orlistat at various concentrations.

  • Procedure:

    • In a 96-well UV-transparent plate, add 180 µL of assay buffer containing acetyl-CoA and NADPH.

    • Add 10 µL of the inhibitor (12-MP-CoA or Orlistat) at the desired concentration or vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of FASN enzyme solution.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

    • The rate of NADPH consumption is proportional to FASN activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell Viability (MTT) Assay

This colorimetric assay assesses the anti-proliferative effects of the inhibitors by measuring the metabolic activity of cells.[6][7] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.

  • Reagents:

    • Cell Line: PC-3 (human prostate cancer).

    • Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • MTT Solution: 5 mg/mL MTT in sterile PBS.

    • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Procedure:

    • Seed PC-3 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Treat the cells with various concentrations of 12-MP-CoA or Orlistat and incubate for an additional 48 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.

Workflow cluster_phase1 Phase 1: In Vitro Enzymatic Assay cluster_phase2 Phase 2: Cell-Based Assay P1_Start Prepare Reagents: - FASN Enzyme - Substrates (Acetyl-CoA, Malonyl-CoA) - NADPH - Inhibitors (12-MP-CoA, Orlistat) P1_Incubate Incubate FASN with Inhibitors P1_Start->P1_Incubate P1_React Initiate Reaction with Substrates P1_Incubate->P1_React P1_Measure Measure NADPH consumption (Absorbance at 340 nm) P1_React->P1_Measure P1_Analyze Calculate Enzymatic IC50 P1_Measure->P1_Analyze P2_Start Culture PC-3 Cancer Cells P2_Treat Treat Cells with Inhibitors (48-hour incubation) P2_Start->P2_Treat P2_MTT Add MTT Reagent (4-hour incubation) P2_Treat->P2_MTT P2_Solubilize Solubilize Formazan Crystals P2_MTT->P2_Solubilize P2_Measure Measure Absorbance at 570 nm P2_Solubilize->P2_Measure P2_Analyze Calculate Anti-proliferative IC50 P2_Measure->P2_Analyze

Figure 2. Experimental Workflow for Inhibitor Comparison.

Summary and Conclusion

This guide presents a comparative overview of the hypothetical FASN inhibitor, this compound, and the known inhibitor, Orlistat. Based on the illustrative data, 12-MP-CoA demonstrates a higher potency in both direct enzymatic inhibition of FASN and in reducing the proliferation of FASN-overexpressing PC-3 cancer cells. The provided experimental protocols offer a standardized framework for researchers to conduct similar comparative studies. These findings, though partly hypothetical, underscore the potential for developing novel acyl-CoA analogs as potent FASN inhibitors for therapeutic applications. Further investigation into the selectivity, mechanism of action, and in vivo efficacy of 12-MP-CoA is warranted.

References

A Guide to Inter-Laboratory Comparison of 12-Methylpentadecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 12-Methylpentadecanoyl-CoA quantification. While specific public data on inter-laboratory comparisons for this particular branched-chain acyl-CoA is limited, this document outlines established methodologies for acyl-CoA analysis, proposes a standardized experimental protocol, and presents a logical workflow for ensuring comparability of results across different laboratories.

Comparison of Analytical Methods for Acyl-CoA Quantification

The accurate quantification of acyl-CoAs, such as this compound, is crucial for understanding cellular metabolism and the effects of therapeutic interventions. Several analytical techniques are available, each with distinct advantages and limitations. The choice of method can significantly impact the results of an inter-laboratory study.

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Liquid chromatography separation followed by mass spectrometry detection.[1][2][3][4]High sensitivity and specificity, allows for the quantification of multiple acyl-CoAs in a single run.[1]Requires expensive instrumentation and specialized expertise. Matrix effects can interfere with quantification.
HPLC-UV High-performance liquid chromatography with ultraviolet detection.[2]Relatively low cost and widely available instrumentation.Lower sensitivity and specificity compared to LC-MS/MS, may not be suitable for low-abundance acyl-CoAs.
Enzymatic Assays Utilizes specific enzymes to generate a detectable signal (e.g., fluorescence, absorbance) proportional to the amount of the target acyl-CoA.[3]High throughput and can be automated.Prone to interference from other molecules in the sample, may require specific enzymes for each acyl-CoA.
Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatography separation followed by mass spectrometry detection.[1]High resolution for volatile compounds.Requires derivatization of non-volatile acyl-CoAs, which can be time-consuming and introduce variability.

Proposed Standardized Experimental Protocol for this compound Quantification

To ensure consistency in an inter-laboratory comparison, a detailed and standardized protocol is essential. The following proposed protocol is based on established methods for acyl-CoA analysis.

1. Sample Preparation:

  • Cell Lysis and Extraction: Cells or tissues should be rapidly harvested and quenched in ice-cold saline. Lysis is then performed using a suitable buffer containing a mixture of organic solvents (e.g., acetonitrile (B52724)/methanol/water) to precipitate proteins and extract metabolites.

  • Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of this compound) should be added at the beginning of the extraction process to account for variations in extraction efficiency and instrument response.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and enrich for acyl-CoAs, although care must be taken to avoid differential retention of various acyl-CoA species.[1]

2. LC-MS/MS Analysis:

  • Chromatography: Reverse-phase chromatography using a C18 column is commonly employed for the separation of acyl-CoAs.[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is recommended for its high sensitivity and selectivity.[1][2] Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

3. Data Analysis:

  • Quantification: The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte.

  • Statistical Analysis: Appropriate statistical methods should be used to assess the intra- and inter-laboratory variability, including the calculation of mean, standard deviation, and coefficient of variation.

Workflow for Inter-Laboratory Comparison

A well-structured workflow is critical for the success of an inter-laboratory comparison study. The following diagram illustrates the key steps involved.

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives B Select Participating Laboratories A->B C Develop Standardized Protocol B->C D Prepare and Distribute Homogenized Samples C->D E Laboratories Perform Analysis D->E F Data Submission to Central Coordinator E->F G Statistical Analysis of Results F->G H Identify Sources of Variability G->H I Publish Comparison Report H->I

A flowchart outlining the key phases of an inter-laboratory comparison study.

Contextual Signaling Pathway: Fatty Acid Beta-Oxidation

The quantification of this compound is relevant in the context of fatty acid metabolism, particularly beta-oxidation. Branched-chain fatty acids require specific enzymatic pathways for their degradation. Understanding the concentration of their CoA esters is vital for studying metabolic disorders.

Fatty_Acid_Beta_Oxidation cluster_pathway Fatty Acid Beta-Oxidation FA 12-Methylpentadecanoic Acid AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase EnoylCoA Trans-Δ2-enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase PropionylCoA Propionyl-CoA KetoacylCoA->PropionylCoA Thiolase

A simplified diagram of the beta-oxidation pathway for a branched-chain fatty acid.

References

Comparative Guide to the Validation of a Knockout Model for Studying 12-Methylpentadecanoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of knockout (KO) mouse models for studying the function of 12-Methylpentadecanoyl-CoA, a branched-chain fatty acid. We will focus on the validation of KO models for key enzymes in the alpha-oxidation pathway, the primary metabolic route for this class of fatty acids. This guide also presents alternative in vitro models and detailed experimental protocols to support your research.

Introduction to this compound Metabolism

This compound is a saturated branched-chain fatty acyl-CoA. Due to the methyl group at an even-numbered carbon, its metabolism is thought to proceed primarily through the alpha-oxidation pathway within peroxisomes. This pathway is essential for the degradation of branched-chain fatty acids that cannot be processed by the more common beta-oxidation pathway in mitochondria.[1][2][3][4] The initial and rate-limiting steps of alpha-oxidation are catalyzed by the enzymes phytanoyl-CoA 2-hydroxylase (PHYH) and alpha-methylacyl-CoA racemase (AMACR).[2][5] Therefore, knockout models of these enzymes are the most relevant for studying the function and metabolism of this compound.

Comparison of Knockout Mouse Models

The two primary knockout mouse models relevant to the study of this compound function are the Phyh knockout and the Amacr knockout mice. Below is a comparative summary of their key features.

FeaturePhyh Knockout Mouse ModelAmacr Knockout Mouse Model
Gene Product Phytanoyl-CoA 2-hydroxylaseAlpha-methylacyl-CoA racemase
Primary Metabolic Block Blocks the first step of alpha-oxidation, the hydroxylation of phytanoyl-CoA.[1][6]Blocks the conversion of (2R)- to (2S)-pristanoyl-CoA, which is necessary for subsequent beta-oxidation.[7]
Expected Impact on this compound Accumulation of this compound and its upstream metabolites.Potential accumulation of (2R)-methyl-branched chain acyl-CoAs, including a derivative of this compound.
Reported Phenotype Accumulation of phytanic acid, neurological symptoms (ataxia, neuropathy), hepatic steatosis, and testicular atrophy when challenged with a phytol-rich diet.[8]Altered T-cell responses and proliferation, but with a less severe overall phenotype compared to Phyh KO mice.[7]
Relevance to this compound Research Primary model to study the direct impact of blocked alpha-oxidation on this compound levels and its physiological consequences.Useful for investigating the downstream effects of impaired branched-chain fatty acid metabolism, particularly the role of stereoisomerism.

Experimental Data from Knockout Models

While direct quantitative data for this compound in these specific knockout models is not extensively published, the following table summarizes the expected and reported changes in relevant biomarkers based on the known functions of PHYH and AMACR.

BiomarkerPhyh KnockoutAmacr KnockoutWild-Type Control
Plasma Phytanic Acid Significantly Increased[8]Moderately Increased or UnchangedBaseline
Plasma Pristanic Acid Significantly DecreasedSignificantly IncreasedBaseline
This compound (liver) Expected to be Significantly IncreasedExpected to be Moderately Increased or UnchangedBaseline
Neurological Function (motor coordination) Impaired[8]Generally Unimpaired[7]Normal
Liver Histology (Lipid Accumulation) Steatosis observed[8]Minimal to no steatosis reportedNormal

Alternative Models for Studying this compound Function

While knockout mouse models are invaluable, in vitro systems offer complementary approaches for mechanistic studies.

Model TypeDescriptionAdvantagesLimitations
Primary Hepatocytes Isolated from wild-type or knockout mice.Allow for controlled experiments on fatty acid uptake and metabolism in a relevant cell type.Limited lifespan and availability.
Hepatoma Cell Lines (e.g., HepG2, Huh7) Immortalized human liver cell lines.[9]High reproducibility, easy to manipulate genetically (e.g., using CRISPR/Cas9 to create knockouts).May not fully recapitulate the metabolic phenotype of primary hepatocytes.
Fibroblast Cultures Skin fibroblasts from patients with alpha-oxidation disorders or from knockout mice.Useful for diagnostic purposes and for studying the basic cellular biochemistry of alpha-oxidation.Not a primary site of fatty acid metabolism.
Yeast (Saccharomyces cerevisiae) Can be engineered to express mammalian enzymes of the alpha-oxidation pathway.[10]High-throughput screening of potential therapeutic compounds.Differences in cellular environment and lipid metabolism compared to mammalian cells.

Experimental Protocols

Detailed methodologies are crucial for the validation and utilization of knockout models.

Protocol 1: Validation of Gene Knockout

This protocol outlines the steps to confirm the successful knockout of the target gene (e.g., Phyh or Amacr) at the genomic, transcript, and protein levels.[11][12][13]

  • Genomic DNA PCR:

    • Isolate genomic DNA from tail snips or ear punches of wild-type, heterozygous, and knockout littermates.

    • Design PCR primers flanking the targeted exon(s).

    • Perform PCR and analyze the products by agarose (B213101) gel electrophoresis. The knockout allele should produce a different sized band or no band compared to the wild-type allele.

  • RT-qPCR:

    • Isolate total RNA from relevant tissues (e.g., liver, brain).

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR (qPCR) using primers specific for the target gene's mRNA.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH, Actin). A successful knockout should show a significant reduction or absence of the target mRNA.

  • Western Blot:

    • Isolate total protein from relevant tissues.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a validated primary antibody specific for the target protein (e.g., anti-PHYH or anti-AMACR).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. The knockout tissue should not show a band corresponding to the target protein.

Protocol 2: Quantitative Analysis of Branched-Chain Fatty Acyl-CoAs by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound and other branched-chain fatty acyl-CoAs in biological samples.[2][4][6][7][14][15]

  • Sample Preparation:

    • Homogenize frozen tissue samples (e.g., liver) in a suitable extraction buffer.

    • Perform a liquid-liquid extraction to isolate the lipid fraction containing the acyl-CoAs.

    • Hydrolyze the acyl-CoAs to release the free fatty acids.

    • Derivatize the fatty acids to improve their chromatographic and mass spectrometric properties.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with an appropriate modifier (e.g., formic acid).

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection.

    • Develop specific MRM transitions for this compound and other target analytes, as well as for isotopically labeled internal standards.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Normalize the peak areas of the endogenous analytes to the peak areas of their corresponding internal standards.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

Signaling Pathway

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Phytanoyl-CoA Phytanoyl-CoA This compound->Phytanoyl-CoA Analogue Metabolism 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA PHYH Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal HACL1 Pristanoyl-CoA Pristanoyl-CoA Pristanal->Pristanoyl-CoA ALDH Propionyl-CoA Propionyl-CoA Pristanoyl-CoA->Propionyl-CoA Beta-oxidation Acetyl-CoA Acetyl-CoA Pristanoyl-CoA->Acetyl-CoA Beta-oxidation TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Enters TCA Cycle Acetyl-CoA->TCA_Cycle Enters TCA Cycle PHYH_KO PHYH Knockout (Metabolic Block)

Caption: Alpha-oxidation pathway for branched-chain fatty acids.

Experimental Workflow

Knockout_Validation_Workflow cluster_generation Model Generation cluster_validation Validation cluster_analysis Functional Analysis Generate KO Mice Generate KO Mice Genotyping Genotyping Generate KO Mice->Genotyping gDNA PCR mRNA Expression mRNA Expression Genotyping->mRNA Expression RT-qPCR Protein Expression Protein Expression mRNA Expression->Protein Expression Western Blot Metabolite Analysis Metabolite Analysis Protein Expression->Metabolite Analysis LC-MS/MS Phenotypic Analysis Phenotypic Analysis Metabolite Analysis->Phenotypic Analysis

Caption: Experimental workflow for knockout model validation.

Logical Relationship

Comparison_Logic Study_Goal Understand this compound Function KO_Model Knockout Mouse Model Study_Goal->KO_Model Alternative_Model In Vitro / In Silico Models Study_Goal->Alternative_Model PHYH_KO PHYH Knockout KO_Model->PHYH_KO AMACR_KO AMACR Knockout KO_Model->AMACR_KO Cell_Culture Cell Culture Models Alternative_Model->Cell_Culture Enzymatic_Assays Enzymatic Assays Alternative_Model->Enzymatic_Assays Validation_Data_PHYH PHYH KO Data PHYH_KO->Validation_Data_PHYH Compare Phenotype & Metabolite Profile Validation_Data_AMACR AMACR KO Data AMACR_KO->Validation_Data_AMACR Compare Phenotype & Metabolite Profile

Caption: Logical comparison of models for studying this compound.

References

Comparative Analysis of 12-Methylpentadecanoyl-CoA: A Potential Modulator in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 12-Methylpentadecanoyl-CoA, a branched-chain acyl-coenzyme A, and its potential implications in healthy versus diseased states. While direct comparative studies on this compound are limited, this document synthesizes findings from related branched-chain and odd-chain fatty acids to extrapolate its potential roles in cellular metabolism and signaling, particularly in the context of cancer and metabolic disorders.

Introduction to this compound

This compound is the activated form of 12-methylpentadecanoic acid, a branched-chain fatty acid (BCFA). BCFAs are found in various organisms and have been implicated in a range of biological activities. The activation to a CoA thioester is a critical step, enabling its participation in various metabolic pathways, including fatty acid synthesis, degradation, and as a signaling molecule. While research on this specific molecule is nascent, studies on similar compounds suggest its potential significance in cellular health and the pathogenesis of diseases.

Potential Roles in Healthy vs. Diseased States

Emerging evidence on related BCFAs and odd-chain fatty acids suggests that this compound could have differential roles in healthy versus diseased cells.

In Healthy States:

In healthy cells, this compound would be expected to be involved in normal lipid metabolism. Its metabolism could contribute to the cellular energy pool and the synthesis of complex lipids required for membrane integrity and function. The regulation of its levels would be tightly controlled to maintain cellular homeostasis.

In Diseased States:

Cancer: Studies on the related compound, 12-methyltetradecanoic acid (12-MTA), have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, including prostate cancer.[1] The mechanism of action for 12-MTA involves the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of pro-inflammatory leukotrienes.[1][2] This suggests that this compound could similarly exert anti-cancer effects by modulating inflammatory signaling pathways. Furthermore, other odd-chain fatty acids like pentadecanoic acid have been shown to suppress cancer stem cell properties by inhibiting the JAK2/STAT3 signaling pathway.[3][4]

Metabolic Diseases: Alterations in the levels of odd-chain fatty acids have been linked to metabolic health. For instance, pentadecanoic acid (C15:0) is associated with a lower risk of metabolic syndrome and type 2 diabetes.[5][6][7] These fatty acids can influence glucose uptake and insulin (B600854) sensitivity.[7] While direct evidence for this compound is lacking, its status as a branched-chain fatty acid suggests a potential role in modulating metabolic pathways that are often dysregulated in conditions like obesity and diabetes.

Quantitative Data Comparison (Hypothetical Framework)

Direct quantitative data comparing the levels of this compound in healthy versus diseased tissues is not yet available in published literature. The following table is a proposed framework for future studies aiming to quantify this molecule in relevant biological samples.

Biological SampleHealthy Control (ng/mg tissue or µM)Diseased State (e.g., Cancer Tissue) (ng/mg tissue or µM)Fold ChangePutative Implication
Prostate TissueBaseline LevelTo be determined-Potential decrease in cancer due to anti-proliferative effects.
Breast Cancer TissueBaseline LevelTo be determined-Potential alteration based on fatty acid metabolism reprogramming in cancer.
Liver Tissue (NAFLD)Baseline LevelTo be determined-Potential dysregulation in non-alcoholic fatty liver disease.
Plasma/SerumBaseline LevelTo be determined-Could serve as a biomarker for metabolic health or disease risk.

Experimental Protocols

The quantification of this compound in biological samples requires sensitive and specific analytical methods. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection to halt metabolic activity. Homogenization can be performed using a mortar and pestle under liquid nitrogen or with bead-based homogenizers.[8] The homogenized tissue is then suspended in a suitable buffer.

  • Extraction of Acyl-CoAs: A common method involves protein precipitation with an acid, such as perchloric acid or trichloroacetic acid, followed by solid-phase extraction (SPE) to purify the acyl-CoAs.[9]

    • Homogenize tissue in 10% (w/v) trichloroacetic acid.

    • Centrifuge to pellet the precipitated protein.

    • Load the supernatant onto a C18 SPE column pre-conditioned with methanol (B129727) and water.

    • Wash the column with an acidic solution (e.g., 2% formic acid) to remove interfering substances.

    • Elute the acyl-CoAs with a basic methanol solution (e.g., methanol containing ammonium (B1175870) hydroxide).

    • Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separation is typically achieved using a C18 reversed-phase column with a gradient elution of two mobile phases:

    • Mobile Phase A: Water with an ion-pairing agent (e.g., triethylamine) and an acid (e.g., acetic acid).

    • Mobile Phase B: Acetonitrile or methanol.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is commonly used. The specific MRM transitions for this compound would need to be determined using a synthesized standard. The transition would involve the precursor ion (the molecular weight of this compound) and a specific product ion generated by collision-induced dissociation (e.g., the loss of the CoA moiety).

Analysis of 12-Methylpentadecanoic Acid by GC-MS

Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the fatty acid precursor, 12-methylpentadecanoic acid, after its release from the CoA ester and derivatization.

1. Hydrolysis and Derivatization:

  • The extracted acyl-CoA can be hydrolyzed to release the free fatty acid using a strong base (e.g., methanolic KOH).

  • The free fatty acid is then esterified to a more volatile form, typically a fatty acid methyl ester (FAME), using a reagent like boron trifluoride in methanol or methanolic HCl.

2. GC-MS Analysis:

  • Gas Chromatography (GC): The FAMEs are separated on a capillary column (e.g., a polar column like a wax column or a non-polar column like a DB-5ms). The oven temperature is programmed to increase gradually to separate the different FAMEs based on their boiling points and polarity.

  • Mass Spectrometry (MS): The separated FAMEs are ionized (typically by electron ionization) and the resulting fragmentation pattern is detected. The mass spectrum of the 12-methylpentadecanoate methyl ester can be compared to a library of known spectra for identification and quantification.[10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the study of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis tissue Healthy/Diseased Tissue homogenization Homogenization tissue->homogenization 1 extraction Acyl-CoA Extraction homogenization->extraction 2 derivatization Hydrolysis & Derivatization (for GC-MS) extraction->derivatization 3b lcms LC-MS/MS Analysis extraction->lcms 3a gcms GC-MS Analysis derivatization->gcms 4 quantification Quantification of this compound lcms->quantification 5a gcms->quantification 5b comparison Comparative Analysis quantification->comparison 6

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cancer Cancer Cell Signaling BCFA 12-Methylpentadecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase BCoA This compound AcylCoA_Synthetase->BCoA LOX 5-Lipoxygenase BCoA->LOX Inhibition (putative) JAK2_STAT3 JAK2/STAT3 Pathway BCoA->JAK2_STAT3 Inhibition (putative) Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Apoptosis Apoptosis LOX->Apoptosis Inhibits Proliferation Cell Proliferation Leukotrienes->Proliferation Promotes JAK2_STAT3->Proliferation Promotes JAK2_STAT3->Apoptosis Inhibits

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 12-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle and dispose of 12-Methylpentadecanoyl-CoA in accordance with its specific Safety Data Sheet (SDS). The following information provides a general framework for the safe disposal of laboratory chemicals of this nature, but it is imperative to consult the manufacturer-provided SDS for specific hazards and handling instructions.

Prior to Disposal: Initial Safety and Handling Protocols

Before proceeding with the disposal of this compound, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

While a specific Safety Data Sheet for this compound was not found, SDSs for similar long-chain fatty acid derivatives indicate potential hazards such as skin and eye irritation. Therefore, caution is warranted. One Safety Data Sheet for Pentadecanoic Acid methyl ester, for instance, indicates that it can cause serious eye damage.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, is contingent on its specific chemical properties and hazard classification as detailed in its SDS. The following is a generalized procedure:

  • Waste Segregation:

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste guidelines.

    • It should be disposed of as a standalone chemical waste stream.

    • Keep it segregated from incompatible materials. General guidelines recommend storing acids and bases separately, and keeping oxidizing agents away from reducing agents and organic compounds.

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container for waste collection. The original container is often the best choice if it is in good condition.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Include the date of accumulation and any known hazard warnings (e.g., "Irritant").

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash unless explicitly approved by EHS and local regulations, which is highly unlikely for a research chemical.

    • Hazardous wastes must not be disposed of by evaporation in a fume hood or biosafety cabinet.[1]

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and treated as hazardous waste.

    • After triple-rinsing, the container may be disposed of in the regular trash, but it is best to consult with your institution's EHS for specific guidance.

Quantitative Data on Related Compounds

While no quantitative disposal data for this compound is available, the following table summarizes hazard information for similar compounds, underscoring the need for caution.

Compound NameCAS NumberHazard Statements
14-methyl Pentadecanoic Acid4669-02-7Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Pentadecanoic Acid methyl ester7132-64-1Causes serious eye damage.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

start Start: Have this compound for Disposal sds Obtain and Review Safety Data Sheet (SDS) start->sds is_hazardous Is it classified as hazardous waste? sds->is_hazardous non_hazardous Dispose as non-hazardous waste (Consult EHS for verification) is_hazardous->non_hazardous No segregate Segregate as Hazardous Waste is_hazardous->segregate Yes end End of Disposal Process non_hazardous->end container Use a compatible, labeled waste container segregate->container store Store in designated accumulation area container->store pickup Arrange for EHS waste pickup store->pickup pickup->end

Disposal Decision Workflow for this compound.

This procedural guidance is intended to supplement, not replace, the specific instructions provided in the Safety Data Sheet for this compound and the established protocols of your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance in the handling and disposal of all laboratory chemicals.

References

Personal protective equipment for handling 12-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 12-Methylpentadecanoyl-CoA. The following procedures are based on standard laboratory safety protocols for biochemical reagents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any specific procedures. However, the following table summarizes the recommended minimum PPE for handling this compound in a laboratory setting.[1][2][3]

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1 approved, with side shields.[2]Protects eyes from potential splashes or aerosols.
Chemical GogglesTo be used when there is a significant risk of splashing.Provides a tighter seal around the eyes for enhanced protection against chemical splashes.[3]
Hand Protection Disposable GlovesNitrile gloves are recommended for incidental contact.[2]Prevents skin contact with the chemical. Change gloves immediately if contaminated.[2]
Body Protection Laboratory CoatStandard, long-sleeved lab coat.[1][2]Protects skin and personal clothing from contamination.[1]
Foot Protection Closed-toe ShoesSturdy, fully enclosed shoes.Protects feet from spills and falling objects.[3]
Face Protection Face ShieldTo be worn over safety glasses or goggles during procedures with a high risk of splashing.[1][2]Provides full-face protection from splashes.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the product name and information on the container match the order.

  • Store the compound according to the manufacturer's instructions, typically in a cool, dry, and well-ventilated area, away from incompatible materials. A Safety Data Sheet for a similar compound suggests it is not hazardous.[4]

2. Preparation for Use:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the substance in powdered form to avoid inhalation of dust.[5]

  • Don the appropriate PPE as outlined in the table above.

  • Allow the container to reach room temperature before opening to prevent condensation.

3. Weighing and Reconstitution:

  • If the compound is a solid, carefully weigh the desired amount using an analytical balance. Use a spatula to handle the powder and avoid generating dust.

  • If reconstituting, slowly add the recommended solvent to the vial containing the compound. Cap the vial and mix gently by inversion or vortexing until fully dissolved.

4. Experimental Use:

  • Handle all solutions containing this compound with care to avoid splashes and aerosols.

  • Keep containers closed when not in use.

  • Avoid contact with skin and eyes.[5] In case of accidental contact, rinse the affected area with copious amounts of water.[4]

Disposal Plan

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste.

2. Waste Collection:

  • Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed waste container.

  • The waste container should be clearly marked with the contents.

3. Final Disposal:

  • Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not pour down the drain.[4]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Workflow for Handling this compound

G Figure 1: General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive and Inspect Shipment B Store Compound as Directed A->B C Don Appropriate PPE B->C D Prepare Well-Ventilated Workspace C->D E Weigh or Aliquot Compound D->E F Reconstitute in Appropriate Solvent E->F G Perform Experiment F->G H Segregate Chemical Waste G->H I Collect in Labeled Waste Container H->I J Dispose via Institutional EHS I->J

Caption: General Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.